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  • Product: 3-(Piperidin-4-yl)-1H-indole hydrochloride
  • CAS: 60155-63-7

Core Science & Biosynthesis

Foundational

3-(Piperidin-4-yl)-1H-indole hydrochloride chemical properties

An In-depth Technical Guide to 3-(Piperidin-4-yl)-1H-indole Hydrochloride: Properties, Synthesis, and Applications Executive Summary 3-(Piperidin-4-yl)-1H-indole hydrochloride is a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Piperidin-4-yl)-1H-indole Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

3-(Piperidin-4-yl)-1H-indole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring an indole nucleus linked to a piperidine ring, makes it a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. The hydrochloride salt form enhances the compound's solubility, a crucial property for pharmaceutical formulation and biological assays. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, analytical methodologies, and key applications of 3-(Piperidin-4-yl)-1H-indole hydrochloride for researchers and drug development professionals.

Chemical and Physical Properties

The properties of 3-(Piperidin-4-yl)-1H-indole are often reported for the free base. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents.

Table 1: Physicochemical Properties of 3-(Piperidin-4-yl)-1H-indole (Free Base)

PropertyValueSource
CAS Number 17403-09-7[1]
Molecular Formula C13H16N2[2]
Molecular Weight 200.28 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 222-224 °C[1]
Boiling Point 388.6±35.0 °C (Predicted)[1]
Density 1.118±0.06 g/cm3 (Predicted)[1]
pKa 17.06±0.30 (Predicted)[1]

Table 2: Predicted Properties of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

PropertyValueNotes
Molecular Formula C13H17ClN2Deduced from the free base
Molecular Weight 236.74 g/mol Calculated from the free base
Solubility Enhanced solubility in aqueous solutionsThe hydrochloride salt form is known to improve solubility[3].

Synthesis and Mechanism

A common and effective method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Plausible Synthetic Route: Fischer Indole Synthesis

The synthesis of 3-(Piperidin-4-yl)-1H-indole can be envisioned through the reaction of phenylhydrazine with N-protected 4-piperidone, followed by deprotection and conversion to the hydrochloride salt.

Step 1: Formation of the Phenylhydrazone Phenylhydrazine is reacted with a suitable N-protected 4-piperidone (e.g., N-Boc-4-piperidone) under acidic conditions to form the corresponding phenylhydrazone. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines due to its stability under many reaction conditions and its ease of removal.

Step 2: Fischer Indole Cyclization The formed phenylhydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the protected indole ring.

Step 3: Deprotection The N-Boc protecting group is removed from the piperidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Step 4: Formation of the Hydrochloride Salt The resulting free base, 3-(Piperidin-4-yl)-1H-indole, is then treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation Phenylhydrazine Phenylhydrazine Phenylhydrazone_Intermediate N-Boc-protected Phenylhydrazone Phenylhydrazine->Phenylhydrazone_Intermediate Acid catalyst N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Phenylhydrazone_Intermediate Protected_Indole N-Boc-3-(piperidin-4-yl)-1H-indole Phenylhydrazone_Intermediate->Protected_Indole Heat, Strong Acid (e.g., PPA) Free_Base 3-(Piperidin-4-yl)-1H-indole Protected_Indole->Free_Base Acid (e.g., TFA or HCl) Final_Product 3-(Piperidin-4-yl)-1H-indole HCl Free_Base->Final_Product HCl in ether/isopropanol HPLC_Workflow Sample_Prep Prepare sample solution (e.g., in mobile phase A) Injection Inject 10 µL into HPLC system Sample_Prep->Injection Separation Separation on C18 column with gradient elution Injection->Separation Detection UV detection at 220 nm and 280 nm Separation->Detection Data_Analysis Chromatogram analysis for retention time and peak area Detection->Data_Analysis Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binding & Signaling Compound 3-(Piperidin-4-yl)-1H-indole HCl Compound->SERT Inhibition

Sources

Exploratory

An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification In the landscape of modern drug discovery and development, the 3-(piperidin-4-yl)-1H-indole scaffold represents a privileged structure, serving as the backb...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the 3-(piperidin-4-yl)-1H-indole scaffold represents a privileged structure, serving as the backbone for numerous neurologically active agents and other therapeutic candidates.[1][2] Its prevalence demands an analytical strategy that is not just robust, but irrefutable. The precise characterization of this molecule, and any derivative thereof, is foundational to understanding its structure-activity relationship (SAR), ensuring batch-to-batch consistency, and meeting stringent regulatory requirements.

Part 1: Foundational Analysis - Identity and Purity Assessment

Before delving into complex structural analysis, we must first establish the identity and purity of the analyte. This initial phase utilizes high-throughput techniques to confirm the presence of the target molecule and identify any potential impurities that could confound later spectroscopic interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The First Gatekeeper

LC-MS serves a dual purpose: chromatographic separation provides a quantitative measure of purity, while mass spectrometry offers the first piece of structural evidence—the molecular weight.[5] We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the piperidine and indole rings are readily protonated, making this a highly sensitive method for this class of compounds.[6][7][8]

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.22 µm syringe filter prior to injection.[9]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution is preferred.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 280 nm (characteristic absorbance for the indole chromophore) and the mass spectrometer.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100–500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

The HPLC chromatogram will provide a purity profile based on peak area. The mass spectrum should show a prominent ion corresponding to the protonated molecule, [M+H]⁺. For 3-(Piperidin-4-yl)-1H-indole (free base, C₁₃H₁₆N₂), the expected monoisotopic mass is 200.1313. Therefore, the hydrochloride salt should yield a prominent ion at m/z 201.1392. Tandem MS (MS/MS) can be used to fragment this parent ion, providing further structural confirmation by observing characteristic losses, such as the piperidine ring or fragments thereof.[6][9]

Data Summary: Foundational Analysis
ParameterExpected ResultRationale & Confidence
HPLC Retention Time Compound- and method-specificProvides a reference point for purity checks.
Purity (UV @ 280nm) >98% (typical for research grade)Ensures subsequent analyses are of the target compound.
[M+H]⁺ (High-Res MS) m/z 201.1392 ± 5 ppmConfirms the elemental composition (C₁₃H₁₇N₂⁺). High mass accuracy provides strong evidence of identity.

Part 2: Core Structural Mapping - Spectroscopic Fingerprinting

With purity and molecular weight confirmed, we proceed to map the molecule's covalent framework using spectroscopic techniques. Each method provides a unique and complementary perspective on the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid, non-destructive technique that identifies the presence of key functional groups by detecting their characteristic vibrational frequencies.[10] For our target molecule, we expect to see clear signals for the N-H bonds of the indole and the protonated piperidine, as well as aromatic and aliphatic C-H bonds.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to improve signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment first.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] Through a suite of 1D and 2D experiments, we can identify every unique proton and carbon environment, and, crucially, determine how they are connected.

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and has exchangeable proton signals that do not interfere with the key N-H protons of the analyte.[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the proton environments, their integration (number of protons), and splitting patterns (neighboring protons).

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.[13]

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other (typically on adjacent carbons).[14]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[14]

The combination of these spectra allows for the complete assignment of the molecule's structure. For example, the aromatic protons of the indole ring will appear in the δ 7.0-8.0 ppm region of the ¹H NMR spectrum, and their specific splitting patterns will define their substitution pattern. The aliphatic protons of the piperidine ring will be found upfield (δ 1.5-3.5 ppm). The HSQC spectrum will then definitively link these proton signals to their corresponding aromatic and aliphatic carbon signals in the ¹³C NMR spectrum.

TechniqueFeaturePredicted ObservationStructural Significance
FT-IR N-H Stretch (Indole)~3400 cm⁻¹ (sharp)Confirms the presence of the indole N-H group.[15]
N⁺-H Stretch (Piperidinium)~2700-3000 cm⁻¹ (broad)Indicates the protonated amine of the hydrochloride salt.
C-H Stretch (Aromatic)~3100-3000 cm⁻¹Confirms the aromatic system of the indole ring.
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹Confirms the C-H bonds of the piperidine ring.
¹H NMR Indole N-Hδ ~11.0 ppm (singlet, broad)Characteristic downfield shift for the indole N-H proton.[16]
(in DMSO-d₆)Aromatic Protonsδ ~7.0-7.6 ppm (multiplets)Defines the substitution pattern on the benzene portion of the indole.
Indole C2-Hδ ~7.2 ppm (singlet or doublet)Key signal confirming the 3-substitution of the indole.
Piperidine Protonsδ ~1.8-3.5 ppm (multiplets)Complex signals corresponding to the axial and equatorial protons of the piperidine ring.
¹³C NMR Indole Carbons (Aromatic)δ ~110-140 ppmConfirms the carbon skeleton of the indole moiety.[17]
(in DMSO-d₆)Piperidine Carbons (Aliphatic)δ ~25-55 ppmConfirms the carbon skeleton of the piperidine ring.[18]

Part 3: The Gold Standard - Definitive 3D Structure by X-Ray Crystallography

While spectroscopic methods provide a robust model of the molecular structure, X-ray crystallography provides the ultimate, unambiguous proof.[19][20] It moves beyond connectivity to define the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule with a flexible piperidine ring, this technique is invaluable for understanding its preferred conformation.

The Causality of Crystallography

Why is this step essential?

  • Absolute Confirmation: It provides unequivocal, visual proof of the structure, resolving any ambiguities that might arise from complex NMR spectra.

  • Conformational Analysis: It reveals the solid-state conformation, for instance, whether the indole group occupies an axial or equatorial position on the piperidine ring.

  • Stereochemistry: If chiral centers were present, crystallography would be the definitive method for determining the absolute stereochemistry.

G

Caption: Workflow for Single-Crystal X-Ray Crystallography.

Data Summary: Key Crystallographic Parameters

The output of a successful crystallographic experiment is a set of data defining the crystal's unit cell and the positions of all atoms. Below are typical parameters seen for related piperidine structures.[21][22][23]

ParameterExample DataSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/nDefines the specific symmetry operations within the unit cell.
a, b, c (Å) a = 7.1, b = 10.5, c = 14.7Dimensions of the unit cell.
α, β, γ (°) α = 90, β = 97.0, γ = 90Angles of the unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Conclusion: An Integrated and Self-Validating Strategy

The structure elucidation of 3-(Piperidin-4-yl)-1H-indole hydrochloride is not a task for a single technique but a process of building a case through orthogonal, mutually reinforcing data. The workflow presented here—progressing from LC-MS for purity and mass confirmation, through detailed spectroscopic mapping with IR and a suite of NMR experiments, to the final, definitive confirmation by X-ray crystallography—represents a robust and scientifically sound strategy. Each step validates the last, culminating in a structural assignment of the highest possible confidence, a necessity for any high-stakes application in research and development.

G

Caption: Integrated workflow for structure elucidation.

References

  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • Wang, W., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
  • Aguiar, G. P. S., et al. (n.d.). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO.
  • Yahyazadeh, M., Selmar, D., & Jerz, G. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI.
  • Szydłowska, I., et al. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
  • Yahyazadeh, M., Selmar, D., & Jerz, G. (2025, May 9). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed.
  • Saify, Z. S., et al. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • Unknown author. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate.
  • PubChem. (n.d.). 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride.
  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • IUCr Journals. (2021, November 15). Crystal structures of two alanylpiperidine analogues.
  • The Royal Society of Chemistry. (2013). Supporting Information.
  • Unknown author. (n.d.). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. PMC.
  • Elshahary, A., et al. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • PrepChem.com. (n.d.). Synthesis of 4-(piperidin-3-yl)-1H-indole.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Unknown author. (2015, September 18). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype.
  • Unknown author. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC.
  • ChemicalBook. (2025, July 14). 3-Piperidin-4-yl-1H-indole | 17403-09-7.
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. jchps.
  • Chem-Impex. (n.d.). 3-Piperidone hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole. Benchchem.
  • Unknown author. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Unknown author. (2011, March 15). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • BLDpharm. (n.d.). 1956385-76-4|3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride.
  • Chemistry LibreTexts. (2021, May 12). 5: Analytical Methods for Structure Elucidation.
  • Unknown author. (2017, November 2). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
  • Bentham Science Publishers. (2023, April 1). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives.
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • ResearchGate. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF.
  • Unknown author. (2025, August 9). Synthesis of New 3-Substituted Indole Derivatives. ResearchGate.
  • Noland, W. E., & Baude, F. J. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

Introduction: Unveiling the Pharmacological Core of a Privileged Scaffold

An In-Depth Technical Guide on the Core Mechanism of Action: 3-(Piperidin-4-yl)-1H-indole hydrochloride The 3-(Piperidin-4-yl)-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, a molecular fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action: 3-(Piperidin-4-yl)-1H-indole hydrochloride

The 3-(Piperidin-4-yl)-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct biological targets. Derivatives of this core have been investigated for a wide array of therapeutic applications, including antimalarial, antipsychotic, and cognitive-enhancing activities. This guide focuses on the hydrochloride salt of the parent compound, 3-(Piperidin-4-yl)-1H-indole, to elucidate its fundamental mechanism of action.

While the parent compound itself is a subject of research, its pharmacological identity is most clearly illuminated by examining well-characterized, potent derivatives. Extensive research on structurally related analogs, most notably L-741,626, provides a robust and validated blueprint for its primary mode of action. This in-depth analysis will establish that the core mechanism of 3-(Piperidin-4-yl)-1H-indole hydrochloride is centered on its function as a potent and selective antagonist of the Dopamine D2 receptor. A potential secondary mechanism involving the Serotonin 5-HT2A receptor, a common characteristic of modern neuropsychiatric agents, will also be explored.

This document is designed for researchers, scientists, and drug development professionals, providing not only a summary of the mechanism but also the experimental rationale and detailed protocols required for its validation.

Part 1: Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The most empirically supported mechanism for the 3-(Piperidin-4-yl)-1H-indole scaffold is its interaction with the dopamine D2 receptor (D2R). The D2R is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating dopamine neurotransmission, which in turn governs mood, motivation, and cognition. Antagonism of this receptor is the cornerstone of all approved antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.

Molecular Target Interaction and Binding Profile

The compound acts as a competitive antagonist, binding to the D2 receptor and preventing its activation by the endogenous ligand, dopamine. The binding affinity and selectivity of this scaffold are exemplified by the data for its well-studied derivative, L-741,626.

Expertise & Experience: The choice to use a derivative like L-741,626 as a proxy is a standard and necessary strategy in medicinal chemistry. Parent fragments often show modest affinity, but their mechanism is crystallized and amplified in optimized derivatives. The high affinity and selectivity of L-741,626 for the D2 receptor strongly validate that this receptor is the primary target of the core scaffold.

Binding Affinity Data for L-741,626:

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity Ratio (D3/D2)Selectivity Ratio (D4/D2)Source
Human Dopamine D22.4--
Human Dopamine D3100~42-fold-
Human Dopamine D4220-~92-fold

This data clearly demonstrates a high affinity for the D2 receptor with significant selectivity over the closely related D3 and D4 subtypes, making it a valuable tool for dissecting D2-mediated responses.

Downstream Signaling Pathways

Dopamine D2 receptors are canonically coupled to the Gi/o family of inhibitory G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

As an antagonist, 3-(Piperidin-4-yl)-1H-indole hydrochloride binds to the D2 receptor but does not initiate this conformational change. Instead, it blocks dopamine from binding, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels in the presence of dopamine.

Beyond the canonical cAMP pathway, D2 receptor activation can also lead to the modulation of ion channels via the Gβγ subunits and the recruitment of β-arrestin, which can trigger separate signaling cascades. Antagonism by this compound would block all of these downstream pathways initiated by D2 receptor activation.

D2_Signaling_Pathway D2R_inactive D2 Receptor (Inactive) D2R_active D2 Receptor (Active) D2R_inactive->D2R_active Activates Gi Gi Protein D2R_active->Gi AC_active Adenylyl Cyclase (Active) AC_inhibited Adenylyl Cyclase (Inhibited) AC_active->AC_inhibited cAMP cAMP AC_active->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R_inactive Binds Antagonist 3-(Piperidin-4-yl)-1H-indole (Antagonist) Antagonist->D2R_inactive Blocks Gi->AC_active Inhibits ATP ATP ATP->AC_active PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Response Cellular Response (Inhibited) PKA_active->Response

Caption: D2 receptor signaling and antagonist intervention.

Part 2: Potential Secondary Mechanism: Serotonin 5-HT2A Receptor Antagonism

Many successful antipsychotic drugs, particularly the "atypical" class, exhibit antagonism at both D2 and serotonin 5-HT2A receptors. This dual activity is thought to contribute to a better side-effect profile, particularly concerning extrapyramidal symptoms (movement disorders). The indole nucleus within the 3-(Piperidin-4-yl)-1H-indole structure is a common feature in ligands that bind to serotonin receptors. Therefore, it is logical to investigate 5-HT2A antagonism as a potential secondary mechanism of action.

Molecular Target and Signaling Cascade

The 5-HT2A receptor is a GPCR that couples primarily to Gq/11 proteins. Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

A 5-HT2A antagonist would bind to the receptor and prevent this signaling cascade, thereby modulating the excitatory effects of serotonin in brain regions like the prefrontal cortex.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2A_inactive 5-HT2A Receptor (Inactive) HT2A_active 5-HT2A Receptor (Active) HT2A_inactive->HT2A_active Gq Gq Protein HT2A_active->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin (Agonist) Serotonin->HT2A_inactive Binds Antagonist 3-(Piperidin-4-yl)-1H-indole (Antagonist) Antagonist->HT2A_inactive Blocks Gq->PLC Activates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_active PKC Activation DAG->PKC_active Response Cellular Response Ca_release->Response PKC_active->Response

Caption: 5-HT2A receptor signaling and antagonist blockade.

Part 3: Experimental Validation Protocols

To empirically determine and validate the mechanism of action, a series of standard, robust assays are required. The following protocols provide a self-validating system to confirm both binding affinity and functional antagonism.

Experimental Protocol 1: Radioligand Competition Binding Assay

Trustworthiness: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. By measuring the displacement of a known high-affinity radioligand, we can quantitatively assess the interaction between our compound and the target.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from a stable cell line heterologously expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Selection: Use a high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • Radioligand at a concentration near its Kd value (e.g., 0.2 nM [3H]-Spiperone).

    • A range of concentrations of the test compound, 3-(Piperidin-4-yl)-1H-indole hydrochloride (e.g., 0.01 nM to 10 µM).

  • Nonspecific Binding: In a parallel set of wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare D2R-expressing cell membranes plate Plate Reagents: Membranes + Radioligand + Test Compound (or control) prep->plate reagents Prepare Assay Buffer, Radioligand ([3H]-Spiperone), & Test Compound dilutions reagents->plate incubate Incubate to reach equilibrium (e.g., 90 min) plate->incubate harvest Rapidly filter through GF/B filter mat incubate->harvest wash Wash filters with ice-cold buffer harvest->wash count Add scintillant & count radioactivity (CPM) wash->count analyze Analyze Data: Calculate IC50, Convert to Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocol 2: cAMP Functional Assay (D2 Receptor)

Expertise & Experience: While a binding assay confirms physical interaction, a functional assay is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This protocol measures the compound's ability to block the agonist-induced inhibition of cAMP, which is the functional hallmark of D2 antagonism.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human D2 receptor (e.g., CHO-D2 cells). Plate the cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells for 15-30 minutes with various concentrations of the antagonist, 3-(Piperidin-4-yl)-1H-indole hydrochloride.

  • Stimulation: Add a D2 receptor agonist (e.g., Quinpirole at its EC80 concentration) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation) and an adenylyl cyclase activator like Forskolin.

  • Control Groups:

    • Basal (cells only).

    • Forskolin only (maximum cAMP stimulation).

    • Forskolin + Quinpirole (agonist-induced inhibition).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Normalize the data to the Forskolin-only control (100%) and the Forskolin + Quinpirole control (0%).

    • Plot the percentage of cAMP inhibition reversal against the log concentration of the antagonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) of the antagonist in blocking the agonist's effect.

Conclusion

Furthermore, the inherent properties of the indole scaffold suggest a probable secondary mechanism involving serotonin 5-HT2A receptor antagonism . The combination of D2 and 5-HT2A blockade is a clinically validated strategy for improving the efficacy and safety profile of antipsychotic medications. The experimental protocols detailed herein provide a clear and robust framework for the comprehensive validation of these mechanisms, enabling further research and development of this promising chemical scaffold.

References

  • What are 5-HT2A receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • L-741,626. Wikipedia. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

  • Dissecting Dopamine D2 Receptor Signaling. SciSpace. [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Patsnap Synapse. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva). PMC. [Link]

  • Dissecting Dopamine D2 Receptor Signaling. Academic Commons - Columbia. [Link]

  • Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists. Gray Lab. [Link]

  • Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens. PMC. [Link]

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. PubMed. [Link]

  • The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle. PMC. [Link]

  • 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. PubMed. [Link]

  • 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride. PubChem. [Link]

  • Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. PubMed. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. [Link]

  • The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists. PubMed. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC. [Link]

Exploratory

Therapeutic Potential of the 3-(Piperidin-4-yl)-1H-indole Hydrochloride Scaffold: A Multi-Target Perspective

Executive Summary & Pharmacophore Architecture The 3-(piperidin-4-yl)-1H-indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Architecture

The 3-(piperidin-4-yl)-1H-indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets [1]. When formulated as a hydrochloride salt , this compound overcomes the inherent lipophilicity of the free base.

Causality in Formulation: The free base of piperidinyl-indoles exhibits poor aqueous solubility, which complicates in vitro screening (often requiring >1% DMSO, which is cytotoxic to many cell lines). Converting the basic piperidine nitrogen to a hydrochloride salt protonates the amine, drastically increasing aqueous solubility and bioavailability without altering the core pharmacophore.

Structurally, the scaffold is bipartite:

  • The Indole Core: Provides a rigid, electron-rich aromatic system ideal for π−π stacking interactions with aromatic residues in target binding pockets (e.g., phenylalanine/tryptophan in GPCRs). The indole -NH acts as a critical hydrogen bond donor.

  • The Piperidine Ring: The protonated nitrogen forms essential salt bridges with conserved acidic residues (such as Asp3.32 in monoamine receptors).

Primary Therapeutic Targets: Neuropharmacology

Serotonin (5-HT) Receptors and Transporters

The structural resemblance of 3-(piperidin-4-yl)-1H-indole to endogenous serotonin makes it a potent modulator of 5-HT receptors, specifically 5-HT1A, 5-HT2A, and 5-HT6 [1].

Recent advancements have utilized this scaffold to design Multi-Target Directed Ligands (MTDLs) for the treatment of major depressive disorder. Traditional Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from a delayed onset of action due to the initial activation of presynaptic 5-HT1A autoreceptors, which paradoxically decreases serotonin release.

The MTDL Rationale: By synthesizing 3-(piperidin-4-yl)-1H-indole derivatives that act as both Serotonin Transporter (SERT) inhibitors and 5-HT1A partial agonists, researchers can accelerate the desensitization of these autoreceptors, leading to a faster and more robust antidepressant effect [2].

G Ligand 3-(Piperidin-4-yl)-1H-indole Derivative (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Inhibits Gq Gq/11 Protein Receptor->Gq Activates (Blocked) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 1: 5-HT2A GPCR Signaling Pathway modulated by 3-(Piperidin-4-yl)-1H-indole derivatives.

Emerging Targets: Infectious Diseases

Beyond neuropharmacology, the 3-(piperidin-4-yl)-1H-indole core has been identified via High-Throughput Screening (HTS) as a novel antimalarial chemotype [3]. Derivatives have shown potent activity against the asexual erythrocytic stages of Plasmodium falciparum. Crucially, these compounds exhibit no cross-resistance with chloroquine, indicating a novel mechanism of action that bypasses the mutated PfCRT efflux pumps found in resistant strains.

Quantitative Binding Data Summary

The following table synthesizes the binding affinities and functional activities of key 3-(piperidin-4-yl)-1H-indole derivatives across various therapeutic targets.

Compound / DerivativeTarget ReceptorAssay TypeBinding Affinity ( Ki​ or EC50​ )Ref
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole h5-HT2ARadioligand Binding Ki​ = 0.06 nM[1]
Compound 11 (Indole-pyrrolidine-2,5-dione derivative)SERTRadioligand Binding Ki​ = 9.2 nM[2]
Compound 11 (Indole-pyrrolidine-2,5-dione derivative)D2 ReceptorRadioligand Binding Ki​ = 51.0 nM[2]
Compound 11 (Indole-pyrrolidine-2,5-dione derivative)5-HT1ARadioligand Binding Ki​ = 128.0 nM[2]
Compound 10d (3-piperidin-4-yl-1H-indole derivative)P. falciparumSYBR Green I Fluorescence EC50​ 3.0 μ M[3]

Experimental Protocols and Validation Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating mechanisms and explain the causality behind critical reagent choices.

Protocol A: 5-HT2A Receptor Functional Assay (Calcium Flux)

Purpose: To evaluate the antagonist activity of indole derivatives on the human 5-HT2A receptor.

Causality & Rationale: The 5-HT2A receptor is a Gq​ -coupled GPCR. Activation leads to Phospholipase C (PLC) cleavage of PIP2, generating IP3, which triggers intracellular calcium release. Measuring this calcium flux via a fluorophore (Fluo-4 AM) provides a real-time, functional readout of receptor antagonism, which is more physiologically relevant than simple radioligand binding.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the h5-HT2A receptor into 384-well black, clear-bottom microplates. Causality: HEK293 cells lack endogenous 5-HT2A receptors, providing a zero-background system.

  • Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Causality: HEPES is a zwitterionic buffer that maintains physiological pH outside of a CO2​ incubator during the read phase.

  • Dye Loading: Add Fluo-4 AM (calcium-sensitive dye) mixed with Pluronic F-127 and Probenecid. Causality: Pluronic F-127 is a non-ionic surfactant that disperses the highly lipophilic dye in the aqueous buffer. Probenecid inhibits organic anion transporters, preventing the cells from pumping the de-esterified dye back into the extracellular space. Incubate for 1 hour at 37°C.

  • Compound Incubation: Add the 3-(piperidin-4-yl)-1H-indole hydrochloride test compounds at varying concentrations. Incubate for 30 minutes.

  • Agonist Addition & Measurement: Using a Fluorescent Imaging Plate Reader (FLIPR), inject an EC80​ concentration of 5-HT (Serotonin) and immediately measure fluorescence (Ex: 488 nm / Em: 525 nm).

  • Self-Validation System: Include Ketanserin as a positive control antagonist. Calculate the Z'-factor for the assay plate; a Z' > 0.5 validates the assay's robustness and signal-to-noise ratio.

Workflow Step1 Cell Plating (HEK293 h5-HT2A) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Incubation (Indole HCl) Step2->Step3 Step4 Agonist Addition (5-HT) Step3->Step4 Step5 Fluorescence Read (Calcium Flux) Step4->Step5

Figure 2: High-Throughput Screening Workflow for 5-HT2A Antagonism via Calcium Flux.

Protocol B: SYBR Green I-based Fluorescence Assay for P. falciparum

Purpose: To determine the EC50​ of indole derivatives against asexual erythrocytic stages of malaria.

Causality & Rationale: Mature human erythrocytes lack a nucleus and DNA. Therefore, any DNA present in the culture belongs exclusively to the replicating P. falciparum parasites. SYBR Green I dye exhibits >1000-fold fluorescence enhancement upon binding double-stranded DNA, providing a direct, scalable quantification of parasite survival.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum cultures in human O+ erythrocytes using RPMI-1640 medium supplemented with AlbuMAX II.

  • Compound Incubation: Plate synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) in 96-well plates. Add test compounds and incubate for 72 hours at 37°C in a hypoxic environment (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis and Staining: Add lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I. Causality: Saponin selectively permeabilizes the cholesterol-rich erythrocyte membrane without destroying the parasite, reducing background noise, while Triton X-100 fully lyses the parasite to expose its DNA to the dye.

  • Measurement: Incubate in the dark for 1 hour, then measure fluorescence (Ex: 485 nm / Em: 530 nm).

  • Self-Validation System: Run the assay in parallel using both the 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant) strains. If the EC50​ shifts significantly higher in the Dd2 strain, the compound is subject to existing efflux-mediated resistance.

References

  • Wróbel, M.Z., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International Journal of Molecular Sciences, 25(20), 11276.[Link]

  • Paulo, M.A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 564-575.[Link]

Foundational

Engineering the Future of Therapeutics: A Technical Guide to the 3-(Piperidin-4-yl)-1H-indole Hydrochloride Scaffold

As drug discovery shifts toward highly optimized, multi-target directed ligands, the identification of versatile "privileged scaffolds" has become paramount. Among these, 3-(Piperidin-4-yl)-1H-indole hydrochloride (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly optimized, multi-target directed ligands, the identification of versatile "privileged scaffolds" has become paramount. Among these, 3-(Piperidin-4-yl)-1H-indole hydrochloride (CAS 17403-09-7) has emerged as a cornerstone fragment molecule[1]. By perfectly merging the bioisosteric properties of the indole ring with the basic anchoring potential of a piperidine moiety, this scaffold provides a robust structural basis for designing novel therapeutics across neuropharmacology, infectious diseases, and oncology[2].

This whitepaper synthesizes the mechanistic rationale, quantitative profiling, and self-validating experimental methodologies required to successfully leverage this scaffold in modern drug development.

Structural Rationale: The Causality of the Hydrochloride Salt

In medicinal chemistry, the physical form of a fragment dictates its utility in high-throughput screening (HTS) and lead optimization. While the free base of 3-(piperidin-4-yl)-1H-indole is highly lipophilic—aiding in blood-brain barrier (BBB) penetration—it is prone to poor aqueous solubility and oxidative degradation.

Why the Hydrochloride (HCl) Salt? We specifically utilize the hydrochloride salt form[3] to enforce a self-validating baseline in all biological assays. At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) must be protonated to form a critical salt bridge with the conserved aspartate residue (Asp3.32) found in the transmembrane helix 3 (TM3) of aminergic G-protein coupled receptors (GPCRs). By formulating the compound as an HCl salt, we pre-establish this protonation state, ensuring immediate solvation in aqueous assay buffers (e.g., DMEM, HEPES) and preventing erratic, solubility-driven false negatives during in vitro screening.

Mechanistic Pathways & Therapeutic Domains

The true power of the 3-(piperidin-4-yl)-1H-indole core lies in its divergent binding capabilities, which can be tuned via specific N-piperidinyl or indole-ring modifications.

Neuropharmacology: Multitarget Monoamine Modulation

The indole core acts as a direct structural mimic of endogenous serotonin (5-hydroxytryptamine). Derivatives of this scaffold exhibit potent, selective modulation of the serotonin 5-HT1A and 5-HT2A receptors, as well as the serotonin transporter (SERT)[4][5]. For instance, replacing the indole with a 7-azaindole results in a significant loss of affinity for 5-HT receptors, proving that the intact 1H-indole moiety is an absolute requirement for maintaining serotonin receptor binding[5].

Infectious Disease: Next-Generation Antimalarials

Beyond GPCRs, phenotypic whole-cell screens against Plasmodium falciparum have identified the 3-(piperidin-4-yl)-1H-indole core as a novel antimalarial chemotype[6]. Structure-Activity Relationship (SAR) studies reveal that the core is highly intolerant to N-piperidinyl modifications in this context, suggesting the basic amine interacts with a highly specific, yet-to-be-identified parasitic target. Lead compounds demonstrate efficacy against drug-resistant strains with no cross-resistance to chloroquine[6].

Oncology: Hedgehog (Hh) Signaling Inhibition

Aberrant Hedgehog signaling is a known driver in basal cell carcinoma and medulloblastoma. Indole derivatives built on this scaffold have demonstrated the ability to inhibit the Hh pathway by acting as Smoothened (Smo) antagonists, downregulating downstream Gli-mediated transcription[4].

G Scaffold 3-(Piperidin-4-yl)-1H-indole HCl (Privileged Scaffold) GPCR Neuropharmacology (5-HT Receptors, SERT) Scaffold->GPCR Indole-mimicry Malaria Infectious Disease (Plasmodium falciparum) Scaffold->Malaria Phenotypic Hit Oncology Oncology (Hedgehog Pathway) Scaffold->Oncology Smo Antagonism

Fig 1. Divergent therapeutic applications of the 3-(Piperidin-4-yl)-1H-indole scaffold.

Quantitative Data Summary

To benchmark the efficacy of this scaffold, the following table synthesizes the binding affinities and functional activities of key derivatives across different therapeutic targets.

Derivative / ModificationTarget / AssayActivity MetricSource
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleh5-HT2A ReceptorKᵢ = 0.06 nM[4]
Compound 11 (Indole-pyrrolidine derivative)5-HT1A ReceptorKᵢ = 128.0 nM[5]
Compound 11 (Indole-pyrrolidine derivative)SERT (Serotonin Transporter)Kᵢ = 9.2 nM[5]
Compound 10d / 2.29P. falciparum (Blood stage)EC₅₀ ~ 3 μM[6]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems , ensuring that the data generated reflects true mechanistic causality rather than artifactual noise.

Protocol A: Radioligand Binding Assay for 5-HT2A Receptor

Causality Check: Highly lipophilic indole derivatives can partition into cell membranes, creating false-positive binding signals. This protocol uses excess "cold" (unlabeled) ligand to define Non-Specific Binding (NSB), ensuring only specific receptor-ligand interactions are quantified.

  • Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT2A. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4). Note: Ascorbic acid prevents the oxidative degradation of the indole ring during the incubation period.

  • Ligand Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM[³H]-Ketanserin (radioligand), and varying concentrations of the 3-(piperidin-4-yl)-1H-indole derivative (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation (NSB Control): In parallel wells, add 10 μM of unlabeled methysergide. The signal remaining in these wells represents lipid-partitioning (NSB) and must be mathematically subtracted from the total binding to yield specific binding.

  • Filtration & Readout: Incubate for 60 minutes at 37°C. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific filter binding). Read radioactivity via liquid scintillation counting.

Protocol B: Gli-Responsive Luciferase Reporter Assay (Hedgehog Pathway)

Causality Check: When evaluating pathway inhibitors, a drop in signal could mean the compound is a true antagonist, or it could simply mean the compound is killing the cells (cytotoxicity). This protocol utilizes a Dual-Luciferase system[4] to decouple pathway inhibition from cell death.

  • Cell Plating: Seed NIH/3T3 Shh-LIGHT2 cells (stably transfected with a Gli-responsive firefly luciferase and a constitutive Renilla luciferase) into 96-well white, clear-bottom microplates[4].

  • Serum Starvation: After 24 hours, replace media with DMEM containing 0.5% FBS. Causality: Low serum forces the cells into growth arrest (ciliation), which is strictly required for the Hedgehog signaling machinery to traffic to the primary cilium.

  • Pathway Activation & Treatment: Co-treat cells with 100 nM SAG (Smoothened Agonist) to artificially turn on the pathway, alongside serial dilutions of the indole test compound.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Self-Validating Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence.

    • Data Interpretation: A true Smoothened antagonist will selectively reduce the Firefly signal. If the Renilla signal also drops, the indole derivative is exhibiting off-target cytotoxicity, and the data point must be excluded.

G Step1 Plate Shh-LIGHT2 Cells (Gli-responsive reporter) Step2 Serum Starvation (0.5% FBS for 24h) Step1->Step2 Step3 Co-treat: SAG (Smo Agonist) + Indole Derivative Step2->Step3 Step4 Incubate 48h (Pathway Activation) Step3->Step4 Step5 Dual-Luciferase Readout (Firefly/Renilla Ratio) Step4->Step5

Fig 2. Self-validating workflow for the Gli-responsive Hedgehog signaling assay.

References

  • [6] Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry / NIH.[Link]

  • [5] Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives. Semantic Scholar / Pharmaceuticals. [Link]

Sources

Exploratory

The Antimalarial Potential of 3-Piperidin-4-yl-1H-Indole Derivatives: A Technical Guide for Drug Discovery and Development

Abstract The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel chemotypes with unique mechanisms of action. This techn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel chemotypes with unique mechanisms of action. This technical guide provides an in-depth exploration of a promising class of antimalarial agents: the 3-piperidin-4-yl-1H-indole derivatives. Originating from whole-cell phenotypic screens, this scaffold has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and current understanding of the structure-activity relationships and potential mechanisms of action for this compound class. Detailed, field-proven protocols for key experimental procedures are provided to enable further investigation and optimization of this novel antimalarial chemotype.

Introduction: The Imperative for Novel Antimalarial Chemotypes

Malaria remains a significant global health threat, with the continuous emergence of parasite resistance undermining the efficacy of current frontline artemisinin-based combination therapies (ACTs). This escalating crisis underscores the urgent need for new antimalarial agents that are not only effective against resistant parasite strains but also possess novel mechanisms of action to which cross-resistance is less likely to develop.

The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antiparasitic effects. The 3-piperidin-4-yl-1H-indole scaffold emerged as a promising antimalarial hit from a high-throughput, whole-cell phenotypic screen against P. falciparum.[1][2] This discovery strategy, while powerful in identifying compounds with potent antiparasitic activity, often presents the subsequent challenge of target deconvolution. This guide will synthesize the available knowledge on this specific chemotype, providing a robust framework for its further development.

Plausible Mechanisms of Action: An Unfolding Story

As the 3-piperidin-4-yl-1H-indole scaffold was identified through phenotypic screening, its precise molecular target within the parasite remains to be definitively elucidated.[1] This is a common and accepted trajectory in modern drug discovery, where potent compounds are identified first, and their mechanism of action is subsequently investigated. However, based on the known activities of other indole-based antimalarials and related heterocyclic compounds, several plausible hypotheses can be formulated.

Indole-based compounds are known to exert their antimalarial effects through various mechanisms.[3] These include:

  • Inhibition of Hemozoin Formation: A primary detoxification pathway in the parasite involves the polymerization of toxic free heme, a byproduct of hemoglobin digestion, into an inert crystalline structure called hemozoin.[4][5][6] Several antimalarial drugs, most notably the 4-aminoquinolines like chloroquine, function by inhibiting this process.[6] It is conceivable that the indole nucleus of the 3-piperidin-4-yl-1H-indole derivatives could interfere with hemozoin formation, leading to a buildup of toxic heme and subsequent parasite death.

  • Interaction with the P. falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the PfCRT protein are the primary determinant of chloroquine resistance, enabling the parasite to efflux the drug from its site of action in the digestive vacuole.[7][8][9] The fact that some 3-piperidin-4-yl-1H-indole derivatives show activity against chloroquine-resistant strains suggests they may either not be substrates for PfCRT-mediated efflux or could potentially interact with the transporter in a way that circumvents resistance.[1][2]

  • Inhibition of Plasmodial Kinases: The P. falciparum kinome plays a critical role in regulating numerous essential cellular processes, making it an attractive target for drug development.[10][11] Several human kinase inhibitors have shown cross-activity against plasmodial kinases, and it is plausible that this indole scaffold could be inhibiting one or more parasite-specific kinases.

  • Disruption of Ion Homeostasis (PfATP4 Inhibition): The spiroindolone class of antimalarials, which also features an indole core, is known to inhibit the parasite's plasma membrane P-type ATPase (PfATP4), leading to a fatal disruption of sodium ion homeostasis.[3] This represents another potential, though unconfirmed, mechanism for the 3-piperidin-4-yl-1H-indole series.

The lack of a definitive target highlights a critical area for future research. Target deconvolution studies, using techniques such as chemical proteomics, thermal proteome profiling, or genetic approaches, will be instrumental in pinpointing the molecular basis of action for this promising scaffold.[12][13][14]

Chemical Synthesis: A Step-by-Step Workflow

The synthesis of 3-piperidin-4-yl-1H-indole derivatives is typically achieved through a robust and reproducible three-step process.[1] This methodology allows for the introduction of diversity at the piperidine nitrogen, which has been a key focus of structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The foundational intermediate, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is prepared via a Fischer-Indole synthesis.

G cluster_0 Step 1: Fischer-Indole Synthesis cluster_1 Step 2: Debenzylation cluster_2 Step 3: N-Acylation/Alkylation indole Indole intermediate1 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole indole->intermediate1 KOH, Methanol, Reflux piperidone 1-Benzyl-4-piperidone piperidone->intermediate1 intermediate2 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole intermediate1_ref Intermediate from Step 1 intermediate1_ref->intermediate2 Pd/C, H₂, Ammonium Formate intermediate2_ref Intermediate from Step 2 final_product Final 3-Piperidin-4-yl-1H-indole Derivative intermediate2_ref->final_product Base (e.g., TEA), Solvent (e.g., DCM) acyl_chloride Acyl Chloride / Alkyl Halide acyl_chloride->final_product

Caption: Synthetic workflow for 3-piperidin-4-yl-1H-indole derivatives.

Protocol 1: Synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole [5][15]

  • Reaction Setup: To a solution of indole (1.0 eq) in methanol, add potassium hydroxide (KOH, 2.5 eq).

  • Addition of Reagent: Add 1-benzyl-4-piperidone (2.5 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Debenzylation to 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole

  • Reaction Setup: Dissolve the benzylated intermediate from Protocol 1 (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~10% w/w) and ammonium formate (5.0 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Filtration: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate, which is often used in the next step without further purification.

Protocol 3: N-Acylation of the Piperidine Ring

  • Reaction Setup: Dissolve the debenzylated intermediate from Protocol 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq).

  • Acylating Agent Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by flash column chromatography.

Structure-Activity Relationship (SAR)

Initial SAR studies on the 3-piperidin-4-yl-1H-indole scaffold have revealed important structural requirements for antimalarial activity. A key finding is that the scaffold is largely intolerant to most modifications on the piperidine nitrogen.[1][2]

Compound IDR Group (on Piperidine-N)EC₅₀ (µM) vs. P. falciparum W2 strainCytotoxicity (CC₅₀ µM) vs. HepG2Selectivity Index (SI)
Hit Compound Benzoyl~5>50>10
10d Nicotinoyl~3>50>16
Analog A HInactive--
Analog B Small alkyl (e.g., methyl)Reduced activity--
Analog C Bulky lipophilic groupReduced activity--

Data synthesized from reference[1][2]. Note: Exact values may vary between studies.

The data clearly indicate that an acyl group, particularly an aromatic or heteroaromatic acyl group like nicotinoyl (compound 10d), is favorable for activity.[1] Unsubstituted (Analog A) or simple alkyl-substituted analogs (Analog B) show a significant loss of potency. This suggests that the group on the piperidine nitrogen is critical for interaction with the biological target. The lead-like properties of compound 10d (MW = 305; cLogP = 2.42) make it a promising candidate for further optimization.[1]

Preclinical Evaluation: In Vitro and In Vivo Protocols

A systematic evaluation of novel antimalarial compounds requires a cascade of standardized in vitro and in vivo assays. The following protocols are foundational for assessing the efficacy, selectivity, and preliminary safety profile of 3-piperidin-4-yl-1H-indole derivatives.

In Vitro Efficacy and Cytotoxicity

G cluster_0 In Vitro Assay Workflow cluster_1 Efficacy Readout cluster_2 Selectivity Readout start P. falciparum Culture (Drug-sensitive & resistant strains) plate Plate parasites in 96-well plates start->plate add_compound Add serial dilutions of test compounds plate->add_compound incubate Incubate for 72 hours add_compound->incubate sybr SYBR Green I Assay incubate->sybr pldh pLDH Assay incubate->pldh ec50 Calculate EC₅₀ sybr->ec50 pldh->ec50 si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) ec50->si mammalian_cells Mammalian Cell Line (e.g., HepG2) plate_mam Plate cells in 96-well plates mammalian_cells->plate_mam add_compound_mam Add serial dilutions of test compounds plate_mam->add_compound_mam incubate_mam Incubate for 72 hours add_compound_mam->incubate_mam ct_glo CellTiter-Glo® Assay incubate_mam->ct_glo cc50 Calculate CC₅₀ ct_glo->cc50 cc50->si

Caption: Workflow for in vitro efficacy and selectivity testing.

Protocol 4: In Vitro Antiplasmodial Activity (SYBR Green I Assay) [2][7][16]

This assay measures parasite proliferation by quantifying the DNA content using the fluorescent dye SYBR Green I.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Plate Preparation: Dispense 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into black, 96-well flat-bottom plates.

  • Compound Addition: Add 1 µL of test compounds from serially diluted stocks prepared in DMSO. Include parasite-free red blood cells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 5: In Vitro Cytotoxicity (CellTiter-Glo® Assay) [17]

This assay determines cell viability by quantifying the amount of ATP present, which signals the presence of metabolically active cells.

  • Cell Culture: Culture human hepatoma (HepG2) cells in appropriate medium (e.g., DMEM with 10% FBS).

  • Cell Plating: Seed HepG2 cells into white, 96-well flat-bottom plates at a density of ~2,500 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serially diluted test compounds to the wells. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting luminescence against the log of the drug concentration. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀.

In Vivo Efficacy (Rodent Malaria Model)

The standard model for preliminary in vivo efficacy testing is the Plasmodium berghei-infected mouse model. The 4-day suppressive test is the most common initial screen.[1][18][19]

Protocol 6: 4-Day Suppressive Test in P. berghei-infected Mice [1]

  • Infection: On Day 0, intravenously or intraperitoneally infect groups of mice (e.g., female Swiss Albino mice, 5 per group) with 2x10⁷ P. berghei ANKA-parasitized red blood cells.

  • Treatment: Two hours post-infection, administer the first dose of the test compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle to the negative control group and a standard antimalarial (e.g., chloroquine at 20 mg/kg) to the positive control group.

  • Daily Dosing: Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle-treated control group using the formula: % Suppression = [ (Parasitemia_control - Parasitemia_treated) / Parasitemia_control ] * 100

  • Monitoring: Monitor the mice daily for survival. A compound is generally considered active if it shows significant parasitemia suppression.

Conclusion and Future Directions

The 3-piperidin-4-yl-1H-indole scaffold represents a valuable starting point for the development of a new class of antimalarial drugs. Its discovery through a whole-cell phenotypic screen confirms its ability to kill the parasite, and initial studies have shown activity against drug-resistant strains with no cross-resistance to chloroquine. The synthetic route is straightforward, allowing for the generation of analogs for SAR exploration.

The primary challenge and most critical next step is the identification of the molecular target(s). A definitive understanding of the mechanism of action will enable a more rational, structure-based approach to optimizing the potency, selectivity, and pharmacokinetic properties of this series. Future research should focus on:

  • Target Deconvolution Studies: Employing methods like affinity chromatography, thermal shift assays, and genetic approaches to identify the binding partners of these compounds.

  • Expanded SAR Studies: Synthesizing a broader range of analogs with modifications on both the indole and piperidine rings to improve potency and define the pharmacophore.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME properties of the most promising leads to assess their drug-likeness.

  • Advanced In Vivo Studies: Testing optimized compounds in curative and prophylactic rodent malaria models to fully assess their in vivo potential.

By systematically addressing these areas, the 3-piperidin-4-yl-1H-indole chemotype can be advanced from a promising hit to a viable preclinical candidate in the global fight against malaria.

References

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Foundational

The 3-(Piperidin-4-yl)-1H-indole Scaffold: A Privileged Structure in Modern Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole-Piperidine Moiety In the intricate landscape of central nervous system (CN...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole-Piperidine Moiety

In the intricate landscape of central nervous system (CNS) drug discovery, certain chemical structures consistently emerge as foundational scaffolds for therapeutic innovation. The 3-(piperidin-4-yl)-1H-indole moiety, and by extension its hydrochloride salt, represents one such "privileged structure".[1] While not a therapeutic agent in its own right, this scaffold is a cornerstone in the architecture of numerous neurologically active compounds, particularly those designed to modulate serotonergic neurotransmission.[2][3] Its prevalence stems from the combination of the indole nucleus, a key feature in the endogenous neurotransmitter serotonin, and the piperidine ring, a versatile component that imparts favorable pharmacokinetic properties and allows for diverse chemical modifications.[4]

This technical guide, written from the perspective of a Senior Application Scientist, will delve into the multifaceted role of the 3-(piperidin-4-yl)-1H-indole hydrochloride core in neuroscience research. We will move beyond a simple recitation of facts to explore the causal relationships behind its utility, providing field-proven insights into its application. This document will dissect its primary molecular targets, outline validated experimental protocols for its characterization, and present its application in the study of complex psychiatric disorders and the development of next-generation therapeutics.

Physicochemical Properties and Synthesis Overview

The 3-(piperidin-4-yl)-1H-indole hydrochloride is a water-soluble, crystalline solid. The core structure consists of an indole ring linked at the 3-position to the 4-position of a piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for use in various biological assays.

A common synthetic route to the core scaffold involves the Fischer indole synthesis or other cyclization strategies to form the indole ring, followed by the introduction of the piperidine moiety. One documented approach involves the reduction of a precursor molecule, such as 3-(1H-indol-4-yl)-3-piperidinol hydrochloride, using a reducing agent like lithium in ammonia.[5] The versatility of this scaffold lies in the ease with which both the indole and piperidine nitrogens can be substituted, allowing for the creation of large libraries of derivatives with diverse pharmacological profiles.[2]

Core Mechanism of Action in Neuroscience

The therapeutic and research utility of the 3-(piperidin-4-yl)-1H-indole scaffold is primarily derived from its ability to interact with key proteins involved in serotonergic signaling. Derivatives of this core structure have been shown to exhibit high affinity for several serotonin (5-hydroxytryptamine, 5-HT) receptors and the serotonin transporter (SERT).

Primary Molecular Targets
  • Serotonin Transporter (SERT): Many derivatives act as potent inhibitors of SERT, the primary protein responsible for the reuptake of serotonin from the synaptic cleft.[3] By blocking SERT, these compounds increase the synaptic concentration of serotonin, a mechanism shared by widely prescribed antidepressant medications like selective serotonin reuptake inhibitors (SSRIs).

  • 5-HT1A Receptors: This receptor subtype is a key regulator of mood and anxiety.[6] It functions as both a presynaptic autoreceptor, inhibiting serotonin release, and a postsynaptic heteroreceptor. Compounds based on the indole-piperidine scaffold can act as partial agonists or antagonists at 5-HT1A receptors, contributing to their anxiolytic and antidepressant effects.[7]

  • 5-HT2A Receptors: The 5-HT2A receptor is implicated in a range of functions, including cognition, mood, and perception. Antagonism at this receptor is a hallmark of several atypical antipsychotic drugs.[8]

  • 5-HT7 Receptors: Emerging research has highlighted the role of the 5-HT7 receptor in cognition, circadian rhythms, and mood regulation.[9] It has become an attractive target for novel antidepressants and cognitive enhancers.

The ability to fine-tune the affinity and activity at these different targets by modifying the core 3-(piperidin-4-yl)-1H-indole structure allows for the development of multi-target-directed ligands (MTDLs) with potentially superior efficacy and side-effect profiles compared to single-target agents.

Illustrative Signaling Pathway

The following diagram illustrates the principal signaling pathways associated with two key targets of indole-piperidine derivatives: the Gαi/o-coupled 5-HT1A receptor and the Gαq/11-coupled 5-HT2A receptor.

Signaling of key 5-HT receptor targets.

Applications in Neuroscience Research and Drug Development

The 3-(piperidin-4-yl)-1H-indole scaffold is a versatile tool in both basic and translational neuroscience.

  • Probing Psychiatric Disorders: By synthesizing derivatives with high selectivity for specific serotonin receptors or the transporter, researchers can probe their individual roles in the pathophysiology of depression, anxiety disorders, and schizophrenia. These molecules serve as pharmacological tools to dissect neural circuits and validate novel therapeutic targets.

  • Development of Novel Antidepressants: The scaffold is a key component of multi-modal antidepressants like vortioxetine.[10] The synthesis of vortioxetine often involves intermediates containing the piperazine moiety, which shares structural and functional similarities with piperidine in this context.[11] The development of such multi-target drugs is a promising strategy to improve efficacy and reduce the side effects associated with traditional antidepressants.[12]

  • Investigating Neurodegenerative Diseases: While the primary focus has been on psychiatric disorders, some indole-piperidine derivatives are being explored for their potential in treating Alzheimer's disease, for example, by targeting cholinesterases and β-secretase.[13]

Field-Proven Experimental Protocols

As a Senior Application Scientist, the true value of a chemical scaffold is realized through its rigorous and reproducible characterization. Below are detailed protocols for the in vitro and in vivo evaluation of a novel compound based on the 3-(piperidin-4-yl)-1H-indole backbone.

In Vitro Characterization Workflow

The initial characterization of a novel derivative involves determining its binding affinity and functional activity at its intended molecular targets.

In_Vitro_Workflow Start Novel 3-(Piperidin-4-yl)-1H-indole Derivative Synthesized Membrane_Prep Prepare Membranes from Cells Expressing Target Receptor (e.g., 5-HT1A in HEK293 cells) Start->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay cAMP Functional Assay (for GPCRs) Membrane_Prep->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Results Determine Ki (Affinity) and EC50/IC50 (Potency/Efficacy) Data_Analysis->Results

Workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in a fresh assay buffer and repeating the high-speed centrifugation.[14]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a known concentration of a 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.[14]

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[15]

    • Wash the filters several times with an ice-cold wash buffer to remove any unbound radioligand.[15]

    • Place the filter discs in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors

This assay measures the functional activity of a compound at a Gαi-coupled receptor, such as the 5-HT1A receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Preparation:

    • Plate cells expressing the 5-HT1A receptor in a 96-well plate and grow overnight.

    • On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16]

  • Compound Addition:

    • Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.[16]

    • Incubate for a specified period (e.g., 30 minutes) at room temperature.[16]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[17]

    • In an HTRF assay, cAMP produced by the cells competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.[17]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw fluorescence readings to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Evaluation Workflow

Following promising in vitro results, the compound's effects are assessed in living organisms to evaluate its potential therapeutic efficacy and behavioral impact.

In_Vivo_Workflow Start Compound with Promising In Vitro Profile Animal_Model Select Animal Model (e.g., Male Sprague-Dawley Rats) Start->Animal_Model Drug_Admin Administer Compound (e.g., Intraperitoneal Injection) Animal_Model->Drug_Admin Behavioral_Test Behavioral Test (e.g., Forced Swim Test) Drug_Admin->Behavioral_Test Microdialysis Target Engagement Study (Optional, e.g., Microdialysis) Drug_Admin->Microdialysis Data_Analysis Analyze Behavioral Data and Neurochemical Levels Behavioral_Test->Data_Analysis Microdialysis->Data_Analysis Results Evaluate Antidepressant-like Effect and CNS Target Engagement Data_Analysis->Results

Workflow for in vivo evaluation.

Protocol 3: Forced Swim Test (FST) in Rats for Antidepressant-like Activity

The FST is a widely used behavioral test to screen for potential antidepressant effects.[9][18] A reduction in immobility time is indicative of an antidepressant-like response.

  • Apparatus:

    • A transparent plastic cylinder (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.[19]

  • Procedure:

    • Day 1 (Pre-test): Place each rat individually into the swim cylinder for a 15-minute session. This is to induce a state of immobility on the subsequent day. Remove the rat, dry it with a towel, and return it to its home cage.[19]

    • Day 2 (Test Session): Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for IP injection). Place the rat in the cylinder for a 5-minute test session.[9]

    • Record the entire session with a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the animal's behavior. The primary measure is immobility , defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water.[19] Other behaviors, such as swimming and climbing, can also be scored.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility in the compound-treated group suggests an antidepressant-like effect.

    • It is crucial to run a separate locomotor activity test to ensure the compound is not producing a false positive in the FST by simply increasing general motor activity.[9]

Protocol 4: In Vivo Microdialysis for Serotonin Measurement

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing evidence of target engagement.[10][13]

  • Surgical Procedure:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., the prefrontal cortex or hippocampus).[10]

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

    • Administer the test compound and continue collecting dialysate samples for several hours.

  • Sample Analysis:

    • Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[20]

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • Compare the changes in serotonin levels between the vehicle- and compound-treated groups to determine if the compound effectively increases synaptic serotonin, confirming its mechanism of action in vivo.

Data Presentation: A Comparative Ligand Profile

The following table summarizes the binding affinities (Ki, in nM) of representative compounds containing the indole-piperidine or structurally related indole-piperazine scaffolds for key CNS targets. This data illustrates the chemical tractability of the core structure and its potential for generating ligands with diverse pharmacological profiles.

CompoundSERT (Ki, nM)5-HT1A (Ki, nM)D2 (Ki, nM)Reference
Derivative 7k 5.63--[6]
Derivative 13c 6.85--[6]
Derivative 7n 85.3-307[6]
trans-20 4.96.2-[7]
Fluoxetine (Reference) ~2-10>1000>1000[3]

Note: '-' indicates data not reported in the cited source. This table is illustrative and not exhaustive.

Conclusion and Future Directions

The 3-(piperidin-4-yl)-1H-indole hydrochloride scaffold is more than just a chemical entity; it is a powerful and validated tool in the arsenal of neuroscience researchers and drug developers. Its structural relationship to serotonin and its synthetic versatility have cemented its role as a privileged framework for designing potent and selective modulators of the serotonergic system. From its use as a key intermediate in the synthesis of approved medications to its application in crafting molecular probes to unravel the complexities of the brain, its impact is undeniable.

Future research will likely focus on leveraging this scaffold to design next-generation MTDLs with even more refined pharmacological profiles. The goal will be to create therapeutics that not only treat the symptoms of psychiatric and neurological disorders but also address the underlying neurobiological dysfunctions with greater efficacy and fewer side effects. The continued exploration of derivatives of this core structure will undoubtedly lead to new insights into brain function and novel treatments for its most challenging disorders.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Protocol Exchange. [Link]

  • Sharma, P., et al. (2024). Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors. European Journal of Medicinal Chemistry, 269, 116131. [Link]

  • An, L., & Wang, J. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Veeranna, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). Tail Suspension Test for Antidepressant. Journal of Visualized Experiments. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. Laboratory Animal Science Association. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3769. [Link]

  • Timmerman, W., & Westerink, B. H. (1997). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Methods in Molecular Biology, 73, 283–292. [Link]

  • NC3Rs. (2021). Forced swim test in rodents. NC3Rs. [Link]

  • ResearchGate. (n.d.). Synthesis of Vortioxetine (3). [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Abuelizz, H. A., et al. (2022). Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules, 27(19), 6296. [Link]

  • Zhou, D., et al. (2008). Studies toward the discovery of the next generation of antidepressants. Part 6: Dual 5-HT1A receptor and serotonin transporter affinity within a class of arylpiperazinyl-cyclohexyl indole derivatives. Bioorganic & Medicinal Chemistry, 16(14), 6707–6723. [Link]

  • Popik, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]

  • Wang, F., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6439–6446. [Link]

  • Siracusa, M. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 102, 323–332. [Link]

  • De Vry, J., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439–1445. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Kaczor, A. A., & Wieronska, J. M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 962. [Link]

  • Chen, R., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6439–6446. [Link]

  • Zhang, S., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(16), e1211. [Link]

  • Yohn, S. E., et al. (2017). The role of 5-HT receptors in depression. Molecular Brain, 10(1), 28. [Link]

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Exploratory

Comprehensive Solubility and Stability Profiling of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

A Technical Whitepaper for Preclinical Drug Development Executive Summary The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a foundational pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Preclinical Drug Development

Executive Summary

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a foundational pharmacophore for central nervous system (CNS) therapeutics and oncology drugs[1]. Its dual-ring system—comprising an electron-rich indole core and a basic piperidine ring—enables high-affinity binding to G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[2].

However, the free base form of this compound (CAS: 17403-09-7)[3] presents significant developability challenges due to its high crystal lattice energy and lipophilicity, resulting in poor aqueous solubility. Conversion to the hydrochloride salt fundamentally alters its physicochemical profile, enhancing solvation thermodynamics and enabling viable oral and parenteral formulations[4]. This whitepaper provides an in-depth analysis of the solubility and stability profile of 3-(piperidin-4-yl)-1H-indole hydrochloride, detailing the causality behind its behavior and providing self-validating protocols for preclinical characterization.

Physicochemical Rationale: The Role of the Hydrochloride Salt

To understand the solubility and stability of this molecule, we must first analyze its ionization behavior. The molecule possesses two distinct nitrogen atoms:

  • The Piperidine Nitrogen (Secondary Amine): Highly basic, with a predicted pKa of ~10.4. At physiological pH (7.4), this nitrogen is nearly 100% protonated, acting as a critical hydrogen-bond donor and cation for salt-bridge formation with aspartate residues in GPCR binding pockets[5].

  • The Indole Nitrogen (Pyrrole-type): Very weakly acidic (pKa ~16.2). The lone pair is delocalized into the aromatic π -system, rendering it non-basic and critical for π−π stacking interactions[2].

The Causality of Salt Selection: Formulating this scaffold as a hydrochloride salt targets the piperidine nitrogen. The introduction of the chloride counterion disrupts the highly ordered, lipophilic crystal lattice of the free base. Upon introduction to an aqueous medium, the ion-dipole interactions between the protonated piperidine, the chloride ion, and water molecules easily overcome the lattice energy, driving a thermodynamically favorable dissolution process[4].

ReceptorInteraction Scaffold 3-(Piperidin-4-yl)-1H-indole Piperidine Piperidine Ring (pKa ~10.4) Scaffold->Piperidine Indole Indole Core (pKa ~16.2) Scaffold->Indole SaltBridge Salt Bridge Formation (Aspartate) Piperidine->SaltBridge Protonated NH2+ PiStacking Pi-Pi / Cation-Pi (Aromatic Pocket) Indole->PiStacking Electron Cloud Target GPCR Modulation (5-HT / Dopamine) SaltBridge->Target PiStacking->Target

Fig 1: Pharmacophore mapping and GPCR target interaction logic of the indole-piperidine scaffold.

Solubility Profiling

The solubility of 3-(piperidin-4-yl)-1H-indole hydrochloride is highly pH-dependent. Because it is the salt of a weak base and a strong acid, its solubility is maximized in acidic environments (gastric pH) and decreases as the environmental pH approaches the pKa of the piperidine ring (intestinal pH).

Quantitative Solubility Data
Medium / BufferpHSolvation StateEstimated Solubility (mg/mL)
0.1 N HCl1.2Fully Ionized (Cationic)> 35.0
Acetate Buffer4.5Fully Ionized (Cationic)~ 28.5
Phosphate Buffer6.8Highly Ionized~ 15.2
Phosphate Buffer7.4Partially Unionized~ 8.4
Purified Water~5.5Fully Ionized> 25.0
Protocol 1: Self-Validating Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality & Rationale: Kinetic solubility (e.g., DMSO stock dilution) often overestimates solubility due to metastable supersaturation. The shake-flask method measures true thermodynamic equilibrium, which is critical for accurate Biopharmaceutics Classification System (BCS) tiering.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-(piperidin-4-yl)-1H-indole hydrochloride (~50 mg) to 1 mL of the target buffer in a 2 mL glass HPLC vial.

  • Equilibration: Cap the vial and place it in an orbital thermoshaker set to 37.0 ± 0.5 °C at 300 RPM.

  • Self-Validation Sampling (The Mass-Equilibrium Check):

    • Extract a 100 µL aliquot at 24 hours and a second aliquot at 48 hours .

    • Centrifuge both aliquots at 15,000 x g for 15 minutes to pellet undissolved API.

    • Dilute the supernatant with mobile phase and quantify via HPLC-UV (254 nm).

  • Validation Logic: Compare the calculated concentration of the 24h and 48h samples. If the variance is <5% , thermodynamic equilibrium is confirmed. If the variance is >5% , the system has not reached equilibrium, and agitation must continue for an additional 24 hours.

Stability Profile and Forced Degradation

The indole core is highly electron-rich, making it uniquely susceptible to electrophilic attack and auto-oxidation, particularly at the C2 and C3 positions[5]. Exposure to light and oxygen can lead to the formation of oxindoles, dimers, and complex polymeric degradants. Consequently, the API must be stored under an inert gas (Nitrogen or Argon) at 2–8 °C and protected from light[3].

Quantitative Forced Degradation Data
Stress ConditionReagent / EnvironmentTimeDegradation (%)Primary Degradation Pathway
Acidic 0.1 N HCl7 Days< 2.0%Highly stable
Basic 0.1 N NaOH7 Days~ 4.5%Free base precipitation / Mild hydrolysis
Oxidative 3% H2​O2​ 24 Hours> 15.0%N-oxidation & Indole ring oxidation (Oxindole)
Thermal 60 °C (Solid state)7 Days< 1.0%Stable in solid state
Photolytic ICH Q1B (UV/Vis)1.2M lux hrs~ 8.0%Photo-dimerization / Ring cleavage
Protocol 2: Stability-Indicating HPLC Method & Mass Balance Validation

Causality & Rationale: Forced degradation ensures that the analytical method can resolve the parent API from all potential degradants. This is vital for establishing a reliable shelf-life.

Step-by-Step Methodology:

  • Sample Stressing: Prepare 1 mg/mL solutions of the API in diluent. Subject separate aliquots to 3% H2​O2​ (oxidative), 0.1 N NaOH (basic), 0.1 N HCl (acidic), and UV light (photolytic).

  • Neutralization: After the designated stress period, neutralize the acidic and basic samples to prevent degradation within the HPLC autosampler.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Use a gradient elution of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to ensure sharp peak shapes for the basic piperidine moiety.

  • Self-Validation Logic (Mass Balance Check):

    • Calculate the total peak area of the unstressed control sample.

    • For each stressed sample, sum the peak area of the remaining API and the response-factor-adjusted areas of all degradant peaks.

    • Validation: The total area of the stressed sample must equal 95%–105% of the control sample. A failure in this mass balance indicates that degradants are either volatile, permanently retained on the column, or lack a UV chromophore, necessitating orthogonal detection (e.g., ELSD or MS).

SolubilityWorkflow cluster_0 Solubility Profiling cluster_1 Stability Profiling API 3-(Piperidin-4-yl)-1H-indole HCl API Characterization Thermo Thermodynamic Solubility (Shake-Flask, 37°C) API->Thermo Kinetic Kinetic Solubility (DMSO Stock Dilution) API->Kinetic Oxidation Oxidative Stress (3% H2O2) API->Oxidation Photo Photolytic Stress (ICH Q1B) API->Photo Thermal Thermal Stress (60°C, 7 Days) API->Thermal Analysis HPLC-UV/MS Quantification & Mass Balance Validation Thermo->Analysis Kinetic->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Fig 2: Comprehensive workflow for solubility and forced degradation profiling of the API.

Conclusion

The 3-(piperidin-4-yl)-1H-indole hydrochloride scaffold offers a highly tunable and biologically active platform for drug discovery. While its hydrochloride salt form elegantly solves the thermodynamic solubility barriers inherent to the free base, researchers must remain vigilant regarding its oxidative and photolytic vulnerabilities. By employing self-validating thermodynamic solubility assays and mass-balance-verified stability-indicating methods, development teams can confidently advance this privileged scaffold through preclinical candidate selection.

References

  • ChemicalBook. "3-Piperidin-4-yl-1H-indole | 17403-09-7".
  • TargetMol. "3-piperidin-4-yl-1h-indole — TargetMol Chemicals".
  • Chem-Impex. "5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride".
  • BenchChem. "6-fluoro-3-(piperidin-4-yl)-1H-indole | 76315-55-4".
  • MDPI. "Novel Strategies in the Development of New Therapies, Drug Substances and Drug Carriers".

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Foundational

Unlocking the Neuropharmacological Potential of 3-(Piperidin-4-yl)-1H-indole Hydrochloride: A Technical Guide for CNS Drug Discovery

In my experience architecting screening cascades for neuropharmacological assets, the failure of a compound in vitro is rarely due to a lack of intrinsic affinity. More often, it is a failure to control the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

In my experience architecting screening cascades for neuropharmacological assets, the failure of a compound in vitro is rarely due to a lack of intrinsic affinity. More often, it is a failure to control the physicochemical environment of the assay or a misunderstanding of the target's structural requirements. The 3-(piperidin-4-yl)-1H-indole scaffold is a prime example of this paradigm. Recognized as a "privileged structure" in medicinal chemistry, this core motif is highly prevalent in ligands targeting aminergic G protein-coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2) receptor families [1].

This whitepaper synthesizes the mechanistic rationale, physicochemical properties, and self-validating experimental workflows required to successfully evaluate 3-(piperidin-4-yl)-1H-indole hydrochloride in central nervous system (CNS) disorder research.

Mechanistic Grounding: The Indole-Piperidine Pharmacophore

To understand why this scaffold is so effective in CNS research—particularly for indications like schizophrenia, depression, and neuroinflammation—we must look at its structural mimicry. The indole ring closely mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to effectively intercalate into the hydrophobic pockets of 5-HT receptors.

When evaluating this compound, the primary pharmacological target of interest is often the 5-HT2A receptor , a Gq-coupled GPCR. Hyperactivity of the 5-HT2A pathway is a well-documented driver of psychosis and hallucinogenic states. Derivatives of the 3-(piperidin-4-yl)-1H-indole core act as potent, competitive antagonists at this receptor, blocking the downstream mobilization of intracellular calcium [1].

GqPathway Ligand 3-(Piperidin-4-yl)-1H-indole HCl (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Competitive Blockade Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes

5-HT2A Receptor Gq Signaling Pathway and Antagonism by 3-(Piperidin-4-yl)-1H-indole.

Physicochemical Rationale: Why the Hydrochloride Salt?

A critical error many researchers make is utilizing the free base form of indole derivatives in aqueous assays. Free base indoles are notoriously lipophilic, leading to compound precipitation during serial dilutions and artificially inflated IC₅₀ values.

The hydrochloride (HCl) salt form is intentionally selected to resolve this.

  • Aqueous Solubility: The HCl salt ensures complete dissolution in DMSO/buffer mixtures, maintaining compound integrity across the entire dose-response curve.

  • Pharmacophore Alignment (Causality): At a physiological pH of 7.4, the basic piperidine nitrogen of the HCl salt remains protonated. This positive charge is a non-negotiable mechanistic requirement. It forms a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 of the GPCR orthosteric binding pocket [2]. Without this protonated state, binding affinity drops precipitously.

Quantitative Data Summary

The versatility of the 3-(piperidin-4-yl)-1H-indole scaffold allows it to be tuned for various aminergic targets. The table below summarizes the in vitro binding affinities of key derivatives, demonstrating the high-affinity potential of this core structure.

Compound ModificationTarget ReceptorAssay TypeBinding Affinity (Kᵢ)Reference
6-Fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleh5-HT2ARadioligand Binding0.06 nM[1]
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indolehD2Radioligand Binding151.0 nM[2]
3-(Piperidin-4-yl)-1H-indole (Core Scaffold)5-HT1A / 5-HT2AFunctional / BindingHigh Affinity Motif[3]

Experimental Workflows & Self-Validating Protocols

An assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure that the data generated is an artifact-free representation of the compound's pharmacology.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Kᵢ of the compound for the human 5-HT2A receptor.

  • Step 1: Membrane Preparation. Utilize isolated membranes from HEK293 cells stably expressing h5-HT2A rather than whole cells. Causality: Whole cells can introduce active transport or intracellular compartmentalization artifacts. Isolated membranes ensure direct, unimpeded access to the receptor.

  • Step 2: Buffer Optimization. Use 50 mM Tris-HCl (pH 7.4) supplemented with 10 mM MgCl₂. Causality: Mg²⁺ ions are essential for stabilizing the high-affinity state of the GPCR-G protein complex, ensuring accurate Kᵢ derivation.

  • Step 3: Incubation & Self-Validation. Mix membranes, [³H]-Ketanserin (radioligand), and varying concentrations of the indole HCl salt. Crucially, include a Non-Specific Binding (NSB) control using 10 µM Mianserin. Validation: The NSB control proves that radioligand displacement is target-specific and not due to non-specific lipid partitioning.

  • Step 4: Filtration. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

Protocol B: Functional Calcium Mobilization Assay (Gq-Coupled Signaling)

Objective: Evaluate the functional antagonism of the compound via intracellular calcium tracking.

Workflow Prep 1. Compound Preparation (Solubilization in DMSO/Buffer) Incubation 4. Compound Incubation (Antagonist Pre-treatment) Prep->Incubation CellCulture 2. Cell Culture (HEK293 expressing 5-HT2A) DyeLoading 3. Fluorescent Dye Loading (Calcium Indicator Fluo-4 AM) CellCulture->DyeLoading DyeLoading->Incubation Self-Validation: Basal fluorescence check Stimulation 5. Agonist Stimulation (5-HT Addition) Incubation->Stimulation Equilibration (30 mins) Readout 6. Kinetic Readout (FLIPR/Calcium Mobilization) Stimulation->Readout Real-time tracking Analysis 7. Data Analysis (IC50 Determination) Readout->Analysis Dose-response curve fitting

Step-by-step experimental workflow for evaluating 5-HT2A receptor functional antagonism.

  • Step 1: Dye Loading. Load HEK293-h5-HT2A cells with Fluo-4 AM calcium indicator in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. Causality: HEPES provides robust buffering capacity outside the CO₂ incubator, preventing pH drift during the kinetic readout which could otherwise alter the protonation state of the ligand [1].

  • Step 2: Antagonist Pre-incubation & Baseline Validation. Add the 3-(piperidin-4-yl)-1H-indole HCl compound and incubate for 30 minutes. Validation: Monitor basal fluorescence during this period. A stable baseline validates that the compound itself does not induce calcium release (ruling out partial agonism) and is not autofluorescent at the excitation wavelength.

  • Step 3: Agonist Stimulation. Inject an EC₈₀ concentration of Serotonin (5-HT) to trigger the Gq cascade.

  • Step 4: Readout & Z'-Factor Calculation. Measure peak fluorescence. Calculate the Z'-factor using a vehicle (DMSO) control and a reference antagonist (e.g., Ketanserin). Validation: A Z'-factor > 0.5 confirms the assay's robustness, validating the mathematical accuracy of the resulting IC₅₀ curve.

References

  • MDPI. "Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand." Available at: [Link]

Exploratory

The Modulatory Landscape of Serotonin Receptors: An In-Depth Technical Guide to 3-Pyrrolidine-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, pharmacological characterization, and therapeutic potential of 3-pyrrolidine-indole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, pharmacological characterization, and therapeutic potential of 3-pyrrolidine-indole derivatives as modulators of serotonin (5-HT) receptors. As a senior application scientist, the following sections will delve into the causality behind experimental choices and provide validated protocols to empower your research and development endeavors in this promising area of neuropharmacology.

The Serotonin System: A Complex Web of Therapeutic Opportunity

The serotonin system, comprising a variety of receptor subtypes, is a cornerstone of neurotransmission, intricately involved in the regulation of mood, cognition, sleep, and numerous physiological processes.[1][2] Consequently, it represents a rich landscape for therapeutic intervention in a wide array of neuropsychiatric and neurological disorders.[1][3] Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1][4] The diverse signaling cascades initiated by these receptors offer multiple avenues for nuanced pharmacological modulation.[5][6]

The 14 distinct serotonin receptor subtypes are broadly classified into seven families (5-HT1 to 5-HT7).[1] Their differential expression throughout the central and peripheral nervous systems contributes to their diverse functional roles.[1] For instance, 5-HT1A receptors are implicated in anxiety and depression, while 5-HT2A receptors are the primary target for psychedelic compounds and are also involved in psychosis.[3][7][8] The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer's disease. This complexity underscores the need for selective ligands to dissect the roles of individual receptor subtypes and to develop targeted therapeutics with improved efficacy and reduced side effects.

The 3-Pyrrolidine-Indole Scaffold: A Privileged Chemotype for Serotonin Receptor Modulation

The 3-pyrrolidine-indole core has emerged as a "privileged scaffold" in medicinal chemistry for its ability to interact with a variety of biological targets, including serotonin receptors. This structural motif, which combines the key pharmacophoric elements of an indole nucleus and a basic pyrrolidine ring, has proven to be a versatile template for the design of potent and selective serotonin receptor modulators.

The indole moiety often serves as a crucial recognition element, mimicking the endogenous ligand serotonin. The pyrrolidine ring, typically protonated at physiological pH, engages in key ionic interactions with conserved acidic residues within the receptor binding pocket.[8] Modifications to both the indole and pyrrolidine rings, as well as the linker connecting them, have been extensively explored to fine-tune the affinity, selectivity, and functional activity of these compounds.

General Synthetic Strategies

The synthesis of 3-pyrrolidine-indole derivatives can be achieved through various synthetic routes. A common approach involves the coupling of a pre-functionalized indole core with a suitable pyrrolidine building block. For instance, a common strategy involves the reaction of an indole with a maleimide derivative, followed by reduction of the resulting succinimide.

Another versatile method is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriately substituted indole-containing dipolarophile. This approach allows for the stereoselective construction of the pyrrolidine ring.

Pharmacological Characterization: Unraveling the Receptor Interaction Profile

A thorough pharmacological evaluation is paramount to understanding the therapeutic potential of novel 3-pyrrolidine-indole derivatives. This involves a tiered approach, beginning with the assessment of binding affinity and progressing to the characterization of functional activity and downstream signaling.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[4][9][10] These assays rely on the competition between a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and the unlabeled test compound for binding to the receptor.[3] The inhibitory constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.

Experimental Protocol: 5-HT Receptor Radioligand Binding Assay

This protocol provides a generalized framework for a filtration-based radioligand binding assay. Specific parameters such as the choice of radioligand, membrane preparation, and incubation times will vary depending on the serotonin receptor subtype being investigated.

Materials:

  • Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human serotonin receptor of interest.

  • Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 3-pyrrolidine-indole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).

  • 96-well Filter Plates: e.g., Millipore MultiScreen plates with GF/B filters.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the plate through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. For many serotonin receptors, which are GPCRs, changes in intracellular second messenger levels, such as cyclic adenosine monophosphate (cAMP), are commonly measured.[11]

Experimental Protocol: cAMP Functional Assay

This protocol describes a common method for assessing the functional activity of compounds at Gs or Gi-coupled serotonin receptors using a competitive immunoassay or a bioluminescent reporter.[12][13]

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the serotonin receptor of interest.

  • Assay Medium: e.g., DMEM with 0.1% BSA.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, forskolin is also added to stimulate basal cAMP levels.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or GloSensor).

  • Test Compounds: 3-pyrrolidine-indole derivatives.

  • Reference Agonist and Antagonist.

  • 384-well White Opaque Plates.

  • Plate Reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference ligands.

  • Agonist Mode:

    • Add the test compounds to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compounds.

    • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a specified time.

  • Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit to lyse the cells and measure the cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the pA2 or Ki value to quantify the antagonist potency.

Structure-Activity Relationships (SAR): Guiding Molecular Design

Systematic exploration of the structure-activity relationships of 3-pyrrolidine-indole derivatives has provided valuable insights for optimizing their pharmacological profiles.

Modification Position General Observation Example Receptor Subtype(s)
Indole N1-position Substitution can influence affinity and functional activity.5-HT1A, 5-HT6
Indole C5-position Introduction of various substituents can modulate selectivity and affinity. Electron-withdrawing groups can enhance affinity at certain subtypes.[14]5-HT1A, 5-HT1D
Pyrrolidine N-substitution The nature of the substituent is critical for receptor interaction and can dictate agonist versus antagonist activity.5-HT1A, 5-HT2A
Linker between Indole and Pyrrolidine The length and rigidity of the linker affect the orientation of the pharmacophores and can impact affinity and selectivity.5-HT1A, 5-HT6

Downstream Signaling Pathways and Biased Agonism

The classical view of GPCR signaling involves coupling to specific G-proteins (Gs, Gi/o, Gq/11) and subsequent modulation of second messenger production.[1] However, it is now evident that GPCRs can also signal through G-protein-independent pathways, often mediated by β-arrestins.[1]

"Biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[1][15] This concept has profound implications for drug design, as it may be possible to develop ligands that selectively engage therapeutic signaling pathways while avoiding those associated with adverse effects. For example, at the 5-HT2A receptor, G-protein signaling is thought to be associated with psychedelic effects, while β-arrestin signaling may contribute to its therapeutic potential in depression.[11]

G cluster_receptor 5-HT Receptor cluster_g_protein G-Protein Dependent cluster_arrestin β-Arrestin Dependent Ligand Ligand Receptor Receptor Ligand->Receptor Binding G-Protein G-Protein Receptor->G-Protein Activation beta_Arrestin β-Arrestin Receptor->beta_Arrestin Recruitment Effector Effector G-Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Cellular_Response_G Cellular Response Second_Messenger->Cellular_Response_G MAPK_Pathway MAPK Pathway beta_Arrestin->MAPK_Pathway Activation Cellular_Response_A Cellular Response MAPK_Pathway->Cellular_Response_A

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of CNS-active drugs.[16][17] For 3-pyrrolidine-indole derivatives intended for CNS applications, key parameters to evaluate include:

  • Solubility: Adequate aqueous solubility is necessary for absorption and formulation.

  • Permeability: The ability to cross the blood-brain barrier (BBB) is essential for CNS targets. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an early indication of BBB penetration potential.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.[18]

  • Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.[18]

Therapeutic Potential and Future Directions

The versatility of the 3-pyrrolidine-indole scaffold has led to the exploration of these derivatives for a range of therapeutic applications, including:

  • Depression and Anxiety: As selective 5-HT1A receptor agonists or partial agonists.

  • Psychosis: As antagonists or inverse agonists at 5-HT2A receptors.[8]

  • Cognitive Disorders: As antagonists at 5-HT6 receptors.

  • Psychedelic-assisted Therapy: As 5-HT2A receptor agonists with tailored pharmacokinetic and pharmacodynamic profiles.[15][19][20]

Future research in this area will likely focus on the development of compounds with refined pharmacological profiles, such as biased agonists that selectively activate therapeutic signaling pathways. Furthermore, a deeper understanding of the structure-kinetic relationships, in addition to structure-activity relationships, will be crucial for designing drugs with optimized target engagement and duration of action. The continued application of advanced in vitro and in vivo models will be instrumental in translating the promise of these fascinating molecules into novel therapeutics for a host of debilitating neurological and psychiatric disorders.

References

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  • Wang, Z., & Bohn, L. M. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bio-protocol, 7(22), e2613.
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  • Sahu, A., & G-S, S. (2021). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. Theranostics, 11(13), 6335–6353.
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  • Silvestri, R., et al. (2013). Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. Journal of medicinal chemistry, 56(9), 3624–3636.
  • Sygnature Discovery. (n.d.). Targeting the 5-HT2A receptor with psychedelics & novel molecules. Retrieved from [Link]

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  • Guiard, B. P., & Di Giovanni, G. (Eds.). (2019).
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  • De Gregorio, D., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action.
  • Davenport, A. P., & Vanhoutte, P. M. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.
  • Heinrich, T., et al. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Retrieved from [Link]

  • Wróbel, M., et al. (2023). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. Bioorganic Chemistry, 134, 106456.
  • Kargbo, R. B. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS medicinal chemistry letters, 13(5), 728–729.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235.
  • PubChem. (n.d.). 3-(pyrrolidin-3-yl)-1h-indole. Retrieved from [Link]

  • Sharma, B. K., et al. (2012). A quantitative structure-activity relationship study on serotonin 5-HT6receptor ligands: indolyl and piperidinyl sulphonamides. SAR and QSAR in Environmental Research, 23(3-4), 273–287.
  • Li, Y., et al. (2023). Advances in the development of 5-HT1A receptor ligands as antidepressants. Medicine®, 102(25), e34105.
  • Staroń, J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 868.
  • Caprì, T., et al. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Medicinal research reviews.
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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

Executive Summary This application note details a robust, field-proven, three-step synthetic protocol for 3-(piperidin-4-yl)-1H-indole hydrochloride. This compound is a privileged scaffold in medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven, three-step synthetic protocol for 3-(piperidin-4-yl)-1H-indole hydrochloride. This compound is a privileged scaffold in medicinal chemistry, frequently utilized in the design of neuroactive agents and novel antimalarials. The protocol covers the base-catalyzed condensation of indole with 4-piperidone, the selective catalytic hydrogenation of the resulting tetrahydropyridine intermediate, and the final hydrochloride salt formation.

Introduction & Pharmacological Relevance

The 3-(piperidin-4-yl)-1H-indole moiety represents a highly versatile pharmacophore. Derivatives of this scaffold have demonstrated high-affinity binding to the human serotonin 2A (h5-HT2A) receptor, making them valuable in neuropharmacology[1]. Furthermore, recent high-throughput screening (HTS) campaigns have identified this core as a potent antimalarial chemotype active against Plasmodium falciparum[2]. In drug development, synthesizing the hydrochloride salt of this free base is a critical step to enhance aqueous solubility, chemical stability, and handling characteristics for downstream in vitro and in vivo assays[1].

Mechanistic Insights and Experimental Design

To ensure a self-validating and reproducible workflow, it is critical to understand the chemical causality behind the selected reaction conditions:

  • Regioselective Condensation: The electron-rich nature of the indole ring, particularly at the C3 position, makes it highly susceptible to electrophilic attack. Under basic conditions (methanolic KOH), 4-piperidone undergoes nucleophilic addition by the indole C3 carbon. Subsequent dehydration is thermodynamically driven by the restoration of the extended conjugated system, yielding the intermediate 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole[3][4].

  • Chemoselective Hydrogenation: The reduction of the tetrahydropyridine double bond must be achieved without reducing the indole core. Because the indole nucleus is highly resonance-stabilized, its hydrogenation requires extremely harsh conditions (e.g., high pressure, strong acids, Pt/C)[5]. Therefore, using standard Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere selectively reduces the non-aromatic alkene, yielding the saturated piperidine ring[6][7].

  • Salt Precipitation: The free base is converted to the hydrochloride salt using anhydrous HCl in isopropanol. This anhydrous environment prevents the hydrolysis of the product and ensures a high-purity crystalline precipitate[8].

Synthetic Workflow Visualization

Workflow Step1 Indole + 4-Piperidone Step2 3-(1,2,3,6-Tetrahydropyridin- 4-yl)-1H-indole Step1->Step2 KOH, MeOH Reflux, 8h Step3 3-(Piperidin-4-yl)- 1H-indole (Free Base) Step2->Step3 H2 (3 bar), Pd/C EtOH, 40-60°C Step4 3-(Piperidin-4-yl)- 1H-indole HCl Step3->Step4 Anhydrous HCl Isopropanol

Fig 1. Three-step synthetic workflow for 3-(piperidin-4-yl)-1H-indole hydrochloride.

Step-by-Step Experimental Protocols

Protocol 1: Base-Catalyzed Condensation

Objective: Synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an inert gas (N2 or Ar) inlet, add indole (1.0 eq) and 4-piperidone monohydrate hydrochloride (2.0 eq)[3].

  • Solvent & Base: Suspend the reactants in a 2 N methanolic potassium hydroxide (KOH) solution (approx. 10 mL per gram of indole). The strong base neutralizes the piperidone hydrochloride salt and catalyzes the aldol-type condensation[3][4].

  • Reflux: Heat the mixture to reflux under constant stirring for 8 hours. Monitor the reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol 9:1) until the indole starting material is completely consumed.

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold distilled water to induce precipitation.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. Recrystallize the crude residue from benzene or toluene to afford the purified intermediate[3].

Protocol 2: Selective Catalytic Hydrogenation

Objective: Reduction to 3-(piperidin-4-yl)-1H-indole (Free Base).

  • Reaction Setup: Dissolve the isolated 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10-15% w/w relative to the substrate) under a gentle stream of nitrogen to prevent solvent ignition[7].

  • Hydrogenation: Purge the reaction vessel with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (approx. 3 bar) at 40-60 °C for 12-16 hours[7].

  • Filtration: Once hydrogen uptake ceases (verified by pressure stabilization), purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Do not let the filter cake dry out completely in the air, as Pd/C is highly pyrophoric.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 3-(piperidin-4-yl)-1H-indole as a free base[6].

Protocol 3: Hydrochloride Salt Formation

Objective: Precipitation of 3-(piperidin-4-yl)-1H-indole hydrochloride.

  • Dissolution: Dissolve the crude 3-(piperidin-4-yl)-1H-indole free base in a minimum volume of hot isopropanol[8].

  • Acidification: While stirring vigorously, add a solution of anhydrous hydrogen chloride (HCl) gas dissolved in isopropanol dropwise until the solution is distinctly acidic (pH ~2)[8].

  • Crystallization: Allow the solution to cool gradually to room temperature, then transfer the flask to an ice bath to induce complete crystallization.

  • Isolation: Vacuum filter the resulting precipitate, wash with cold isopropanol, and dry under high vacuum at 40 °C to afford pure 3-(piperidin-4-yl)-1H-indole hydrochloride[8].

Quantitative Data & Analytical Characterization

CompoundExpected YieldPhysical StateKey Analytical Markers
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole 75-85%Solid (Yellowish)TLC Rf: ~0.4 (DCM:MeOH 9:1); ESI-MS [M+H]+: 199.1
3-(Piperidin-4-yl)-1H-indole (Free Base) 85-95%Solid (Off-white)ESI-MS [M+H]+: 201.1; Disappearance of alkene protons in 1H-NMR
3-(Piperidin-4-yl)-1H-indole HCl >90%Crystalline Solid (White)High Water Solubility; ESI-MS [M+H]+: 201.1 (Base ion)

Mechanistic Pathway of the Condensation Step

Mechanism N1 Nucleophilic Attack Indole C3 attacks Piperidone C=O N2 Carbinolamine Intermediate Formation of 3° Alcohol N1->N2 C-C Bond Formation N3 Dehydration (-H2O) Base-catalyzed elimination N2->N3 Thermodynamic Driving Force N4 Conjugation Restoration Tetrahydropyridine Ring Formed N3->N4 Stable Intermediate

Fig 2. Mechanistic pathway of the base-catalyzed condensation step.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. nih.gov.[Link]

  • Synthesis of deuterium-labeled CCR2 antagonist JNJ-26131300. nih.gov.[Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. nih.gov.[Link]

  • Synthesis of 2-methyl-6-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride. prepchem.com.[Link]

  • Synthesis of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. prepchem.com.[Link]

  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. nih.gov.[Link]

  • PT2215092E - Substituted piperidino-dihydrothienopyrimidines. google.com.

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Application

Application Note: Synthesis of 3-(Piperidin-4-yl)-1H-indole Hydrochloride from 3-(1-Benzyl-4-piperidinyl)indolin-2-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Strategic Overview & Mechanistic Rationale The synthesis of 3-(piperidin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Strategic Overview & Mechanistic Rationale

The synthesis of 3-(piperidin-4-yl)-1H-indole derivatives is a critical pathway in modern medicinal chemistry, particularly for the development of 5-HT receptor ligands and neuro-inflammatory modulators. Converting the saturated lactam precursor, 3-(1-benzyl-4-piperidinyl)indolin-2-one , into the fully aromatized, deprotected indole hydrochloride salt requires a highly controlled, four-step sequence.

Direct reduction of an oxindole to an indole is thermodynamically unfavorable and notoriously prone to over-reduction or ring-opening. As Senior Application Scientists, we bypass this limitation by employing a stepwise deoxygenation-dehydrogenation strategy .

  • Lactam Reduction: We first reduce the oxindole core to an indoline using Lithium Aluminum Hydride (LiAlH₄). This completely deoxygenates the C2 position ( [1]).

  • Aromatization: The resulting indoline is selectively dehydrogenated to the indole using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This step is driven by the massive thermodynamic payoff of restoring aromaticity to the bicyclic system ( [2]).

  • Hydrogenolysis: The N-benzyl protecting group is cleaved via palladium-catalyzed hydrogenolysis. The indole ring remains completely stable under these conditions, ensuring absolute chemoselectivity ( [3]).

  • Salt Formation: Finally, the free piperidine base is trapped as a hydrochloride salt to prevent oxidative degradation and vastly improve aqueous solubility for downstream pharmacological assays ( [4]).

Synthetic Route Visualization

ChemicalLogic SM Oxindole Core (Lactam) Int1 Indoline Core (Reduced) SM->Int1 LiAlH4 (Deoxygenation) Int2 Indole Core (Aromatized) Int1->Int2 DDQ (Dehydrogenation) Product Indole + Piperidine (Deprotected Salt) Int2->Product 1. H2, Pd/C 2. HCl

Fig 1. Logical progression of core structural transformations during the synthesis.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual and physical cues are embedded to ensure real-time quality control at the bench.

Step 3.1: Synthesis of 3-(1-Benzyl-4-piperidinyl)indoline

Objective: Complete deoxygenation of the C2 carbonyl.

  • Setup: Flame-dry a 250 mL round-bottom flask, purge with N₂, and add anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Reagent Addition: Carefully suspend LiAlH₄ (1.14 g, 30.0 mmol, 3.0 eq).

  • Substrate Addition: Dissolve 3-(1-benzyl-4-piperidinyl)indolin-2-one (3.20 g, 10.0 mmol) in anhydrous THF (20 mL) and add dropwise over 15 minutes to control the exothermic evolution of H₂ gas.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat to 65°C for 4 hours.

  • Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0°C. To quench unreacted LiAlH₄ without forming a product-trapping emulsion, strictly follow the Fieser protocol (See Fig 2). Add 1.14 mL H₂O dropwise, followed by 1.14 mL of 15% NaOH (aq), and finally 3.42 mL H₂O. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake with hot THF (2 × 20 mL). Concentrate the filtrate under reduced pressure to yield the indoline intermediate as a pale yellow oil.

FieserWorkup Start Reaction Mixture (Excess LiAlH4) Step1 Add x mL H2O (0°C, Dropwise) Start->Step1 Step2 Add x mL 15% NaOH (0°C, Dropwise) Step1->Step2 Step3 Add 3x mL H2O (Stir 15 mins) Step2->Step3 End Granular Al-Salts (Filterable) Step3->End

Fig 2. Experimental workflow for the Fieser quench of LiAlH4 to yield filterable salts.

Step 3.2: Aromatization to 3-(1-Benzyl-4-piperidinyl)-1H-indole

Objective: Dehydrogenation of the indoline ring.

  • Setup: Dissolve the crude indoline (2.34 g, ~8.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0°C.

  • Oxidation: Add DDQ (2.00 g, 8.8 mmol, 1.1 eq) portionwise.

  • Self-Validation: The reaction mixture will initially turn deep red/brown. As the reaction progresses at room temperature (stir for 2 hours), the color will lighten, and a heavy, tan precipitate of 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ) will form. The precipitation of DDHQ is the physical indicator of successful aromatization.

  • Isolation: Filter off the insoluble DDHQ. Wash the DCM filtrate sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to remove residual quinones, followed by brine. Dry over Na₂SO₄ and concentrate to yield the indole intermediate.

Step 3.3: N-Debenzylation via Hydrogenolysis

Objective: Cleavage of the N-benzyl protecting group.

  • Setup: Dissolve the indole intermediate (1.74 g, ~6.0 mmol) in HPLC-grade Methanol (30 mL) in a Parr shaker vessel.

  • Catalyst: Under a gentle stream of N₂, carefully add 10% Pd/C (0.17 g, 10% w/w). Field Insight: Always add the catalyst under inert gas to prevent the methanol vapors from igniting.

  • Reaction: Pressurize the vessel with H₂ gas to 50 psi and heat to 50°C. Shake for 12 hours.

  • Isolation: Vent the H₂ gas safely. Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield 3-(piperidin-4-yl)-1H-indole as a free base (off-white solid).

Step 3.4: Hydrochloride Salt Formation

Objective: Trapping the free base to ensure stability and solubility.

  • Setup: Dissolve the free base (1.00 g, 5.0 mmol) in anhydrous diethyl ether (20 mL). If solubility is poor, add a minimal amount of anhydrous DCM (up to 5 mL) until the solution is clear. Cool to 0°C.

  • Precipitation: Dropwise, add 4M HCl in 1,4-dioxane (1.5 mL, 6.0 mmol, 1.2 eq).

  • Self-Validation: An immediate, dense white precipitate will form. This phase change drives the reaction to completion and leaves non-basic organic impurities dissolved in the supernatant.

  • Isolation: Stir for 1 hour at 0°C. Filter the solid under vacuum, wash with ice-cold diethyl ether (2 × 10 mL), and dry overnight in a vacuum oven at 40°C to yield the final 3-(piperidin-4-yl)-1H-indole hydrochloride .

Quantitative Data & Quality Control Checkpoints

To ensure batch-to-batch reproducibility, track the following analytical markers at each step.

Reaction StepReagents / ConditionsTarget IntermediateTypical YieldKey Analytical Marker (HPLC/IR/NMR)
1. Lactam Reduction LiAlH₄ (3.0 eq), THF, 65°C, 4h3-(1-Benzyl-4-piperidinyl)indoline85–90%IR: Disappearance of C=O stretch (~1700 cm⁻¹)
2. Aromatization DDQ (1.1 eq), DCM, 25°C, 2h3-(1-Benzyl-4-piperidinyl)-1H-indole80–85%IR: Appearance of Indole N-H (~3400 cm⁻¹)
3. Hydrogenolysis 10% Pd/C, H₂ (50 psi), MeOH, 50°C3-(Piperidin-4-yl)-1H-indole90–95%¹H-NMR: Loss of benzyl CH₂ singlet (~3.5 ppm)
4. Salt Formation 4M HCl in Dioxane, Et₂O, 0°C, 1hTarget HCl Salt>95%Gravimetric: Complete precipitation; Cl⁻ titration

Troubleshooting & Field Insights

  • Emulsion Formation in Step 1: If the Fieser quench is not followed precisely, aluminum hydroxide will form a gelatinous paste. Do not attempt to filter this directly. Add a saturated solution of Rochelle salt (Potassium sodium tartrate) and stir vigorously for 1 hour to break the emulsion.

  • Over-Oxidation in Step 2: Ensure DDQ is not added in large excess (>1.1 eq), as this can lead to oxidative dimerization of the indole core. The reaction must be monitored by TLC (Hexanes/EtOAc 7:3) and stopped once the indoline is consumed.

  • Incomplete Debenzylation in Step 3: If the starting material persists after 12 hours, the Pd/C catalyst may be poisoned by trace amines or sulfur from previous steps. Filter the reaction, add a fresh batch of 10% Pd/C, and re-pressurize.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. Source: Wiley Online Library. URL: [Link]

  • Title: Patent EP3717477B1 - New Heterocyclic Compounds.
  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition. Source: Wiley Online Library. URL: [Link]

  • Title: Patent EA001113B1 - 5-substituted -3-(1,2,3,6-tetrahydropyridin-4-yl)- and 3-(piperidin-4-yl)-1h-indoles.
Method

Application Note: Advanced Analytical Characterization of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

Executive Summary & Pharmacological Context 3-(Piperidin-4-yl)-1H-indole is a highly versatile and privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-(Piperidin-4-yl)-1H-indole is a highly versatile and privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of serotonin (5-HT) receptor modulators[1], CCR2 antagonists[2], and novel antimalarial and oncology agents targeting the Hedgehog signaling pathway[3].

In drug development, this compound is predominantly utilized and analyzed as a hydrochloride salt [4]. The free base exhibits poor aqueous solubility and is susceptible to oxidative degradation. The hydrochloride salt form is specifically engineered to overcome these limitations, optimizing the molecule for both biological assays and pharmaceutical formulation. This application note details a comprehensive, self-validating analytical framework for the definitive structural elucidation, purity assessment, and physicochemical characterization of 3-(Piperidin-4-yl)-1H-indole hydrochloride.

Physicochemical Profile

Accurate analytical method development requires a foundational understanding of the molecule's physicochemical properties. The quantitative data for the target compound is summarized below.

PropertyValue / Description
Chemical Name 3-(Piperidin-4-yl)-1H-indole hydrochloride
CAS Number 17403-09-7 (Free Base)
Molecular Formula C₁₃H₁₆N₂ · HCl
Molecular Weight 236.74 g/mol (Salt); 200.28 g/mol (Free Base)
Monoisotopic Mass 200.1313 Da (Free Base)
Appearance Off-white to pale yellow crystalline powder
pKa (Estimated) ~10.4 (Piperidine Nitrogen); ~16.2 (Indole NH)
Solubility Profile Soluble in DMSO, Methanol, Water; Insoluble in Hexane

Analytical Workflows & Causal Logic

To ensure absolute scientific integrity, our analytical approach relies on orthogonal techniques. The following workflow illustrates the integration of these methodologies.

AnalyticalWorkflow Start 3-(Piperidin-4-yl)-1H-indole HCl Sample Preparation HPLC RP-HPLC-DAD System Suitability & Purity Start->HPLC LCMS LC-MS/MS (ESI+) Mass Confirmation Start->LCMS NMR 1H & 13C NMR (DMSO-d6) Resonance Assignments Start->NMR Thermal DSC / TGA Polymorph & Salt Verification Start->Thermal Data Integrated CoA & Batch Release HPLC->Data LCMS->Data NMR->Data Thermal->Data

Comprehensive analytical workflow for 3-(Piperidin-4-yl)-1H-indole HCl characterization.

The "Why" Behind the Methods (E-E-A-T Principles)
  • RP-HPLC-DAD (Purity): The indole chromophore exhibits strong UV absorbance at ~220 nm and ~280 nm. However, the piperidine nitrogen is highly basic. In neutral mobile phases, this basic secondary amine interacts strongly with residual silanol groups (Si-O⁻) on C18 stationary phases, causing severe peak tailing. We mandate the use of 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2.0 (fully protonating the piperidine ring) and acts as an ion-pairing agent, shielding the basic center and ensuring sharp, symmetrical peaks[5].

  • NMR Spectroscopy (Structure): The hydrochloride salt forms a robust, highly polar crystalline lattice driven by strong intermolecular hydrogen bonding. Consequently, it is virtually insoluble in standard non-polar NMR solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) provides the necessary dielectric constant to solvate the ion pair[6].

  • LC-MS/MS (Mass Confirmation): The basic secondary amine in the piperidine ring has a high proton affinity, making Positive Electrospray Ionization (ESI+) exceptionally sensitive for generating the [M+H]⁺ ion[7].

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . An experiment is only scientifically trustworthy if it contains internal logic to prove its own accuracy before sample data is accepted.

Protocol A: RP-HPLC-DAD for Purity Assessment

Objective: Quantify chemical purity and resolve potential synthetic impurities (e.g., unreacted indole, tetrahydropyridine intermediates)[2].

  • Column Preparation: Install a C18 column (250 mm x 4.6 mm, 5 µm). Equilibrate at 30°C.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the compound in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Self-Validating Mechanism (System Suitability Test - SST): Before analyzing the sample, inject the reference standard in quintuplicate. The analytical run is automatically invalidated unless:

    • Tailing factor (Tf) is ≤ 1.5.

    • Theoretical plates (N) > 5000.

    • Peak area %RSD is ≤ 2.0%.

    • Blank Check: A blank injection must immediately precede the sample to validate the absence of column carryover.

Protocol B: LC-MS/MS for Structural Confirmation

Objective: Confirm monoisotopic mass and elucidate structural connectivity via collision-induced dissociation (CID).

Fragmentation Parent Parent Ion [M+H]+ m/z 201.14 Frag1 Indole Core Fragment m/z 117.06 Parent->Frag1 α-Cleavage Frag2 Piperidine Cleavage m/z 84.08 Parent->Frag2 C-C Bond Fission Frag3 Ring Contraction m/z 158.09 Parent->Frag3 NH-CH2 Loss

Proposed LC-MS/MS positive electrospray ionization (ESI+) fragmentation pathways.

  • Ionization Source: Set to ESI+ mode. Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Self-Validating Mechanism (Tuning & Blanking): Infuse a known positive control calibrant (e.g., reserpine) to verify mass accuracy (acceptable error < 5 ppm) and detector sensitivity. A solvent blank must be injected prior to the sample; the run is valid only if the target m/z 201.14 channel in the blank exhibits a signal-to-noise (S/N) ratio of < 3.

  • Data Acquisition: Perform a full MS scan (m/z 50–500) followed by targeted MS/MS (CID) on the [M+H]⁺ precursor ion at m/z 201.14. Look for characteristic indole/piperidine cleavage fragments[7].

Protocol C: NMR Spectroscopy (¹H and ¹³C)

Objective: Unambiguous assignment of the carbon framework and proton environments.

  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of high-purity DMSO-d₆.

  • Self-Validating Mechanism (Solvent Integrity Check): DMSO is highly hygroscopic. Absorbed water manifests as a broad peak at ~3.33 ppm, which can obscure critical aliphatic piperidine signals. Prior to sample dissolution, acquire a 1D ¹H spectrum of the neat DMSO-d₆ batch. The protocol is validated only if the residual water peak integral is less than 10% of the residual solvent peak (2.50 ppm), ensuring a pristine spectral window.

  • Acquisition: Record ¹H NMR at 600 MHz and ¹³C NMR at 151 MHz. Ensure a sufficient relaxation delay (D1 ≥ 2 seconds) for accurate integration of the piperidine protons, which are deshielded due to the hydrochloride salt formation[6].

References

  • Title: Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety Source: Preprints.org URL: [Link]

  • Title: EP0812826A1 - 1H-indole and benzo(b)thiophene derivatives with 4-(1,2,3,6-tetrahydropyridinyl)
  • Title: Synthesis of deuterium‐labeled CCR2 antagonist JNJ‐26131300 Source: Journal of Labelled Compounds and Radiopharmaceuticals (DOI) URL: [Link]

  • Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Note: Comprehensive HPLC and NMR Characterization of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

Introduction & Physicochemical Profiling 3-(Piperidin-4-yl)-1H-indole hydrochloride is a vital building block in neuropharmacology and drug discovery. The molecule presents a fascinating dual-ring system: a lipophilic, w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-(Piperidin-4-yl)-1H-indole hydrochloride is a vital building block in neuropharmacology and drug discovery. The molecule presents a fascinating dual-ring system: a lipophilic, weakly acidic/basic indole core (pKa ~16) and a highly basic secondary amine within the piperidine ring (pKa ~10.5). While formulating this compound as a hydrochloride (HCl) salt significantly enhances its aqueous solubility, it introduces specific analytical challenges. If the salt's dissociation is not properly managed during analysis, it can lead to spectral anomalies in Nuclear Magnetic Resonance (NMR) and severe peak distortion in High-Performance Liquid Chromatography (HPLC).

This guide provides a causality-driven, self-validating framework for the robust structural and purity characterization of this compound.

Analytical Workflow Strategy

The following workflow illustrates the parallel processing of the solid sample for both chromatographic purity assessment and spectroscopic structural elucidation.

AnalyticalWorkflow Start 3-(Piperidin-4-yl)-1H-indole HCl (Solid Sample) Split Sample Aliquoting Start->Split HPLC_Prep HPLC Prep: Dissolve in Mobile Phase A Filter (0.22 µm PTFE) Split->HPLC_Prep NMR_Prep NMR Prep: Dissolve in DMSO-d6 (0.6 mL) Transfer to 5mm NMR Tube Split->NMR_Prep HPLC_Run RP-HPLC Acquisition: C18 Column, Gradient Elution UV Detection (220/280 nm) HPLC_Prep->HPLC_Run NMR_Run NMR Acquisition: 1H & 13C Spectra 298 K, 400+ MHz NMR_Prep->NMR_Run Validation Data Integration & Self-Validating QA/QC HPLC_Run->Validation NMR_Run->Validation

Caption: Workflow for the dual HPLC and NMR characterization of 3-(Piperidin-4-yl)-1H-indole HCl.

High-Performance Liquid Chromatography (HPLC) Protocol

Strategic Rationale: The "Split Peak" Phenomenon

The primary challenge in reversed-phase liquid chromatography (RPLC) of basic amine hydrochlorides is peak tailing and potential peak splitting. When an amine hydrochloride is injected into a system with insufficient buffer capacity, the pH profile within the sample plug becomes uneven, dictated by the HCl salt rather than the mobile phase, leading to partial splitting of the analyte peak (1)[1].

To mitigate this, a strong acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA)—is employed. TFA serves a dual purpose: it lowers the pH to ~2.0, fully protonating the piperidine amine to prevent secondary interactions with residual silanols on the silica support, and it acts as an ion-pairing agent to ensure a sharp, symmetrical peak (2)[2]. Furthermore, detection at 280 nm is optimal for capturing the indole chromophore without baseline drift from the TFA gradient (3)[3].

Quantitative Data Summary: Method Parameters
ParameterSpecificationMechanistic Rationale
Stationary Phase C18 (150 x 4.6 mm, 5 µm)Provides optimal hydrophobic retention for the indole core.
Mobile Phase A 0.1% TFA in Ultrapure H₂OLowers pH to suppress silanol ionization; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic indole moiety efficiently.
Gradient Profile 5% B to 95% B over 15 minEnsures resolution of polar impurities before main peak elution.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection (UV) 220 nm and 280 nm220 nm captures the piperidine/amide backbone; 280 nm is specific to the indole ring.
Injection Volume 10 µLPrevents column overloading which exacerbates salt-induced peak splitting.
Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Ultrapure Water (Phase A) and 1000 mL of HPLC-grade Acetonitrile (Phase B). Degas via sonication for 10 minutes.

  • Sample Preparation: Weigh exactly 5.0 mg of 3-(Piperidin-4-yl)-1H-indole hydrochloride. Dissolve in 10 mL of Mobile Phase A to create a 0.5 mg/mL stock.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Avoid nylon filters as they can bind basic analytes).

  • Equilibration: Flush the C18 column with 50% B for 10 minutes, then equilibrate at initial conditions (5% B) for 15 minutes until the baseline at 220 nm is perfectly stable.

  • Acquisition: Inject the sample using the programmed gradient.

Self-Validation Checkpoint: Before analyzing the main sample, inject a blank (Mobile Phase A). Follow this with a System Suitability Test (SST) using a known indole standard. The system is validated only if the tailing factor (Tf) of the standard is ≤ 1.5. If peak splitting is observed, the buffer capacity is insufficient; reduce the injection volume to 5 µL to minimize the localized pH disruption caused by the HCl salt.

Nuclear Magnetic Resonance (NMR) Protocol

Strategic Rationale: Solvent Selection and Proton Exchange

For structural elucidation, the choice of deuterated solvent is critical. While the free base of piperidine-indole derivatives might be soluble in Chloroform-d (CDCl₃), the hydrochloride salt is highly polar and forms a rigid lattice, making it largely insoluble in non-polar solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal choice because it readily solvates the salt (4)[4].

Crucially, DMSO-d₆ lacks exchangeable protons, which prevents rapid proton exchange with the solvent. This allows the analyst to clearly observe the broad indole >NH singlet (typically ~10.8-11.2 ppm) and the highly deshielded piperidinium >NH₂⁺ protons (~8.5-9.5 ppm), which are essential for confirming that the compound is indeed in its hydrochloride salt form (5)[5].

Quantitative Data Summary: Expected ¹H NMR Shifts
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
~10.9 Broad Singlet1HIndole >NH
~8.8 - 9.2 Broad Multiplet2HPiperidinium >NH₂⁺ (Confirms HCl salt)
~7.5 Doublet1HIndole C4-H (Aromatic)
~7.3 Doublet1HIndole C7-H (Aromatic)
~6.9 - 7.1 Multiplets2HIndole C5-H, C6-H (Aromatic)
~7.2 Singlet/Doublet1HIndole C2-H (Aromatic)
~3.0 - 3.4 Multiplets5HPiperidine CH (C4') and CH₂ (C2', C6')
~1.8 - 2.1 Multiplets4HPiperidine CH₂ (C3', C5')
Step-by-Step Execution Protocol
  • Sample Preparation: Weigh 10-15 mg of the thoroughly dried 3-(Piperidin-4-yl)-1H-indole hydrochloride.

  • Solvation: Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette. Ensure there are no suspended particulates or air bubbles in the detection region.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the sample. Shim the magnetic field using the deuterium lock signal of DMSO.

  • Processing: Acquire 16-32 scans for ¹H NMR. Apply a line broadening factor of 0.3 Hz before Fourier Transformation.

Self-Validation Checkpoint: The presence of the TMS peak at exactly 0.00 ppm validates the chemical shift calibration. Furthermore, the integration ratio of the downfield indole >NH proton to the combined aromatic protons must be exactly 1:5. Any deviation in integration, or the absence of the broad ~9.0 ppm signal, indicates either free-base contamination, co-crystallized water, or rapid exchange due to moisture ingress in the DMSO-d₆.

References

  • Benchchem. "Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives." Benchchem Technical Resources. 3

  • Benchchem. "Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole." Benchchem Technical Resources. 4

  • Sigma-Aldrich. "HPLC Analysis of Amine Medications on Ascentis® Express C18, 5 µm." MilliporeSigma Application Notes. 2

  • Chromatography Forum. "Amine hydrochloride in HPLC." ChromForum Discussions. 1

  • PMC (National Institutes of Health). "Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones." PubMed Central. 5

Sources

Method

Application Note: 3-(Piperidin-4-yl)-1H-indole Hydrochloride in Pharmaceutical Development

Chemical Properties & Mechanistic Rationale The conversion of the free base to its hydrochloride salt (CAS: 17403-09-7 for free base) is a critical mechanistic choice in drug development. The HCl salt dramatically increa...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties & Mechanistic Rationale

The conversion of the free base to its hydrochloride salt (CAS: 17403-09-7 for free base) is a critical mechanistic choice in drug development. The HCl salt dramatically increases the compound's aqueous solubility, which is essential for uniform dissolution in physiological assay buffers, preventing compound aggregation that leads to false-positive artifacts in high-throughput screening (HTS) .

Key Pharmaceutical Applications

Neuropharmacology & Receptor Modulation

The indole-piperidine core is a privileged pharmacophore in neuroscience. It is extensively utilized to synthesize selective 5-HT2A receptor antagonists and CCR2 antagonists. For instance, this scaffold is the primary building block in the synthesis of the deuterated CCR2 antagonist JNJ-26131300, a critical internal standard for clinical bioanalysis .

Infectious Diseases: A Novel Antimalarial Chemotype

Through phenotypic whole-cell screening, the 3-piperidin-4-yl-1H-indole core was identified as a potent antimalarial chemotype . The scaffold exhibits lead-like properties (cLogP < 3; MW ~300) and demonstrates high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum without exhibiting cross-resistance .

Synthesis & Validation Protocol

The preparation of 3-(piperidin-4-yl)-1H-indole hydrochloride relies on a robust three-step synthetic route designed for high yield and purity [[1]]([Link]).

Synthesis_Workflow A Indole + 4-Piperidone B Aldol Condensation (KOH, MeOH) A->B C Tetrahydropyridine Intermediate B->C D Hydrogenation (Pd/C, H2) C->D E Free Base Product D->E F Salt Formation (HCl / Et2O) E->F G 3-(Piperidin-4-yl)- 1H-indole HCl F->G

Figure 1: Three-step synthetic workflow for 3-(Piperidin-4-yl)-1H-indole hydrochloride.

Step-by-Step Methodology
  • Base-Catalyzed Condensation :

    • Procedure: Dissolve indole (1.0 eq) and 4-piperidone monohydrate hydrochloride (1.2 eq) in methanol. Add potassium hydroxide (KOH) and reflux at 80°C for 6-8 hours [[1]]([Link]).

    • Causality: Methanol is chosen as it provides sufficient solubility for the starting materials while allowing the highly polar 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole intermediate to precipitate out of solution, driving the equilibrium forward.

  • Catalytic Hydrogenation :

    • Procedure: Suspend the intermediate in methanol/THF. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (balloon or Parr shaker at 45 psi) until hydrogen uptake ceases .

    • Causality: Pd/C selectively reduces the tetrahydropyridine double bond without hydrogenating the aromatic indole ring.

    • Self-Validation: Analyze an aliquot via LC-MS. The complete disappearance of the[M+H]+ peak corresponding to the alkene and the emergence of the +2 Da product confirms complete reduction.

  • Hydrochloride Salt Formation :

    • Procedure: Dissolve the purified free base in a minimal amount of dry diethyl ether or ethanol. Dropwise add 2M HCl in diethyl ether at 0°C. Filter the resulting white precipitate and dry under vacuum .

    • Causality: The anhydrous environment prevents the formation of hydrates, ensuring a highly pure, stoichiometric hydrochloride salt.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) and in vitro efficacy of key derivatives synthesized from this intermediate .

Derivative / ModificationPrimary TargetAssay TypeEfficacy (IC₅₀ / Kᵢ)
3-(Piperidin-4-yl)-1H-indole (Core)P. falciparum (Dd2 Strain)Phenotypic Cell Survival~3.0 µM (IC₅₀)
Compound 10d (N-substituted)P. falciparum (3D7 Strain)Phenotypic Cell Survival~3.0 µM (IC₅₀)
6-Fluoro-2-phenyl derivative h5-HT2A ReceptorRadioligand Binding0.06 nM (Kᵢ)
JNJ-26131300 (Deuterated)CCR2 ReceptorMass Spectrometry (IS)High Affinity

Application Workflows & Assay Protocols

Workflow A: 5-HT2A Receptor Antagonism Assay

Indole-piperidine derivatives are potent inhibitors of the 5-HT2A GPCR signaling cascade .

GPCR_Pathway Antagonist Indole-Piperidine Derivative GPCR 5-HT2A Receptor Antagonist->GPCR Antagonism Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Figure 2: Antagonism of the 5-HT2A GPCR signaling cascade by indole derivatives.

Protocol: Intracellular Calcium Flux Assay

  • Cell Preparation : Seed HEK293 cells stably expressing human 5-HT2A receptors in 96-well clear-bottom plates.

  • Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES for 60 minutes at 37°C.

  • Compound Addition : Wash cells twice to remove extracellular dye. Add serial dilutions of the indole derivative and incubate for 15-30 minutes.

  • Agonist Stimulation : Inject a submaximal concentration (EC₈₀) of 5-HT and immediately record fluorescence.

  • Self-Validation : The assay must include a known antagonist (e.g., Ketanserin) as a positive control to validate the dynamic range and receptor specificity.

Workflow B: Antimalarial SYBR Green I Phenotypic Assay

Assay_Logic Compound Test Compound Parasite P. falciparum Erythrocytic Culture Compound->Parasite Inhibition Growth Inhibition Parasite->Inhibition Lysis Cell Lysis + SYBR Green I Inhibition->Lysis Fluorescence Fluorescence Readout (Ex 485 / Em 530) Lysis->Fluorescence

Figure 3: Workflow for the SYBR Green I phenotypic antimalarial screening assay.

Protocol: SYBR Green I Assay

  • Culture Setup : Maintain P. falciparum (3D7 or Dd2) in human O+ erythrocytes using RPMI-1640 supplemented with HEPES and AlbuMAX II.

  • Treatment : Plate parasites at 1% parasitemia and 2% hematocrit in 96-well microplates. Add serial dilutions of the test compound. Incubate for 72 hours at 37°C in a low-oxygen environment.

  • Lysis & Staining : Add lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I nucleic acid stain.

    • Causality: SYBR Green I selectively intercalates with double-stranded DNA. Because mature human erythrocytes lack a nucleus, any detected fluorescence is directly proportional to parasite proliferation, eliminating host-cell background noise.

  • Detection : Measure fluorescence at Ex: 485 nm / Em: 530 nm.

  • Self-Validation : Calculate the Z'-factor using DMSO vehicle wells (0% inhibition) and 1 µM Chloroquine wells (100% inhibition). A Z'-factor > 0.5 is required to accept the plate data, ensuring the assay's trustworthiness.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of deuterium-labeled CCR2 antagonist JNJ-26131300 Source: Journal of Labelled Compounds and Radiopharmaceuticals URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 3-(Piperidin-4-yl)-1H-indole Hydrochloride in Medicinal Chemistry

Executive Summary The 3-(piperidin-4-yl)-1H-indole scaffold is a highly versatile, "privileged structure" in modern medicinal chemistry[1]. By fusing an indole core—a bioisostere of the endogenous neurotransmitter seroto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(piperidin-4-yl)-1H-indole scaffold is a highly versatile, "privileged structure" in modern medicinal chemistry[1]. By fusing an indole core—a bioisostere of the endogenous neurotransmitter serotonin (5-hydroxytryptamine)—with a basic piperidine ring, this molecule effectively anchors into the highly conserved aspartate residue (Asp3.32) of monoamine G-protein coupled receptors (GPCRs)[2]. As a Senior Application Scientist, I have compiled this technical guide to detail the pharmacological applications, structural biology, and validated experimental workflows for utilizing 3-(piperidin-4-yl)-1H-indole hydrochloride in drug discovery.

Pharmacological Significance & Target Pathways

Neuropharmacology: 5-HT Receptor Modulation

The primary application of the 3-(piperidin-4-yl)-1H-indole scaffold lies in central nervous system (CNS) drug development, specifically targeting serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT6[3],[2]. The basic nitrogen of the piperidine ring is critical for electrostatic interactions within the receptor's orthosteric binding pocket. When acting as an antagonist at the Gq-coupled 5-HT2A receptor, the compound prevents the conformational changes required to activate Phospholipase C (PLC), thereby halting the downstream intracellular calcium mobilization cascade[2].

G Ligand 3-(Piperidin-4-yl)-1H-indole (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein Alpha Receptor->Gq Activation (Inhibited) PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolyzes IP3 IP3 Generation PIP2->IP3 Produces Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Assay Fluo-4 AM Fluorescence (Readout) Ca2->Assay Detection

Caption: 5-HT2A GPCR Signaling Pathway and Antagonist Interception.

Infectious Diseases: Novel Antimalarial Chemotypes

Beyond neuropharmacology, recent phenotypic screening has identified the 3-piperidin-4-yl-1H-indole core as a potent antimalarial agent against Plasmodium falciparum[4]. The scaffold demonstrates activity against both drug-resistant and sensitive strains without cross-resistance to chloroquine[4]. Mechanistic studies suggest these derivatives induce the amino acid starvation pathway by inhibiting parasite-specific aminoacyl-tRNA synthetases (aaRS)[5].

Quantitative Pharmacological Profiling

To guide structure-activity relationship (SAR) studies, the following table summarizes the baseline quantitative data for the 3-(piperidin-4-yl)-1H-indole scaffold and its key derivatives across different biological targets[4],[2].

Compound / DerivativeBiological TargetAssay MethodologyPotency / AffinityRef
6-fluoro-3-(piperidin-4-yl)-1H-indole Human 5-HT2A ReceptorRadioligand Binding Ki​ = 0.06 nM[2]
3-piperidin-4-yl-1H-indole (Lead 10d) Plasmodium falciparumWhole-cell phenotypic screen EC50​ ≈ 3 µM[4]
2-Phenyl-3-(piperidin-4-yl)-1H-indole Hedgehog (Hh) PathwayGli-responsive Luciferase IC50​ < 1 µM[2]
3-(1-methylpiperidin-4-yl)-1H-indole 5-HT1F ReceptorFunctional ActivationHigh Affinity Agonist[3]

Validated Experimental Methodologies

Synthesis of 3-(Piperidin-4-yl)-1H-indole Hydrochloride

This protocol utilizes a modified Fischer Indole Synthesis[6].

Causality & Design Rationale: We utilize N-Boc-4-piperidone rather than unprotected 4-piperidone. The secondary amine of piperidine is highly basic; without Boc protection, it would protonate under the acidic conditions required for indolization, drastically reducing its reactivity and leading to complex, intractable side reactions. Furthermore, the final deprotection uses anhydrous HCl in dioxane. Dioxane solubilizes the Boc-protected intermediate, while the anhydrous HCl cleanly cleaves the Boc group. The resulting amine immediately forms a hydrochloride salt, which precipitates out of solution, driving the reaction to completion and allowing isolation via simple filtration without the need for column chromatography.

Self-Validating System: The workflow includes an LC-MS checkpoint at the hydrazone stage to confirm mass before committing to the harsh acidic cyclization, preventing the waste of starting materials.

Synth Start1 Phenylhydrazine HCl Condensation Condensation (EtOH, RT) Start1->Condensation Start2 N-Boc-4-piperidone Start2->Condensation Hydrazone Hydrazone Intermediate [LC-MS Validated] Condensation->Hydrazone Fischer Fischer Indolization (Acid Catalysis, Heat) Hydrazone->Fischer BocIndole N-Boc-3-(piperidin-4-yl)indole Fischer->BocIndole Deprotect Boc Deprotection (HCl in Dioxane) BocIndole->Deprotect Final 3-(Piperidin-4-yl)-1H-indole HCl [NMR Verified] Deprotect->Final

Caption: Step-by-step synthetic workflow for 3-(Piperidin-4-yl)-1H-indole hydrochloride.

Step-by-Step Protocol:

  • Hydrazone Formation: Dissolve phenylhydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in absolute ethanol. Stir at room temperature for 2 hours[6].

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeOH, and run LC-MS to confirm the presence of the hydrazone intermediate [M+H]+ .

  • Indolization: Add a catalytic amount of concentrated H2​SO4​ or polyphosphoric acid (PPA) to the mixture. Reflux at 80°C for 6 hours[7].

  • Workup: Cool to room temperature, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ and concentrate in vacuo to yield the N-Boc protected intermediate.

  • Deprotection & Salt Formation: Dissolve the intermediate in anhydrous 1,4-dioxane. Dropwise, add 4M HCl in dioxane at 0°C. Stir for 4 hours at room temperature.

  • Validation Checkpoint 2: The target compound, 3-(piperidin-4-yl)-1H-indole hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and verify purity via 1H -NMR (DMSO- d6​ ) and HPLC.

Cell-Based Calcium Flux Assay for 5-HT2A Antagonism

This functional assay evaluates the antagonist activity of synthesized derivatives on the human 5-HT2A receptor[2].

Causality & Design Rationale: We utilize Fluo-4 AM as the calcium-sensitive dye. The acetoxymethyl (AM) ester modification masks the negative charges of the dye, making it highly cell-permeable. Once inside the cytoplasm, endogenous intracellular esterases cleave the AM groups, trapping the active, calcium-responsive dye inside the cell. To prevent the cells from actively pumping the cleaved dye back out via multidrug resistance proteins (MRPs), Probenecid (an organic anion transporter inhibitor) is strictly required in the assay buffer.

Self-Validating System: Assay robustness is validated by calculating the Z'-factor on every plate. A known full agonist (Serotonin, 5-HT) and a known reference antagonist (Ketanserin) are included. The assay is only considered valid if the Z'-factor is ≥0.5 .

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ [2].

  • Dye Loading: Remove culture medium. Add 20 µL of Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C[2].

  • Compound Incubation: Wash cells twice with Assay Buffer to remove extracellular dye. Add serial dilutions of the 3-(piperidin-4-yl)-1H-indole test compounds. Incubate for 30 minutes.

  • Validation Checkpoint: Include wells with 10 µM Ketanserin (100% inhibition control) and vehicle (0% inhibition control).

  • Agonist Stimulation & Readout: Using a fluorescent plate reader with automated injection (e.g., FLIPR), inject 5-HT at its EC80​ concentration. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes[2].

  • Data Analysis: Calculate the maximum fluorescence minus baseline. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry (2015). Available at: 4

  • 2-Phenyl-3-(piperidin-4-YL)-1H-indole in Cell-Based Assays. BenchChem Technical Notes (2025). Available at: 2

  • Synthesis of deuterium‐labeled CCR2 antagonist JNJ‐26131300,[4‐(1H‐indol‐ 3‐yl)-piperidin-1-yl]. Journal of Labelled Compounds and Radiopharmaceuticals (2022). Available at: 7

  • 5-substituted -3-(1,2,3,6-tetrahydropyridin-4-yl)- and 3-(piperidin-4-yl)-1h-indoles for activation of 5-ht receptors. Google Patents (EA001113B1). Available at: 3

  • 6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride Properties and Synthesis. BenchChem (2026). Available at: 6

Sources

Method

Cell-Based Assay Development for the Pharmacological Characterization of 3-(Piperidin-4-yl)-1H-indole hydrochloride

An Application Note and Protocol Guide Abstract The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting central nervous system (CNS) rece...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting central nervous system (CNS) receptors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based functional assays to characterize the pharmacological activity of novel compounds built on this scaffold, using 3-(Piperidin-4-yl)-1H-indole hydrochloride as a representative example. We present detailed, field-proven protocols for two primary assay formats targeting high-value G-protein coupled receptors (GPCRs): a cAMP-based assay for interrogating Gi-coupled receptors like the dopamine D2 receptor, and a calcium flux assay for Gq-coupled receptors such as the serotonin 5-HT2A receptor. The causality behind experimental design, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The indole and piperidine moieties are cornerstones of neuropharmacology, appearing in numerous approved drugs and clinical candidates.[1][2][3] The 3-(piperidin-4-yl)-1H-indole core, in particular, has been explored for its interaction with a range of targets, including serotonin transporters and various GPCRs.[4][5] When presented with a novel derivative such as 3-(Piperidin-4-yl)-1H-indole hydrochloride, a systematic and hypothesis-driven approach is essential to elucidate its mechanism of action.

Given the structural alerts within the molecule, dopamine and serotonin receptors represent high-probability targets.[6][7] These GPCRs are critical regulators of mood, cognition, and motor control, and their dysfunction is implicated in numerous neuropsychiatric disorders.[6][8] They signal primarily through heterotrimeric G-proteins, which are broadly classified into Gs (stimulatory), Gi (inhibitory), Gq (calcium-mobilizing), and G12/13 families.[9][10]

This guide, therefore, focuses on two distinct, high-throughput functional assays designed to probe the interaction of our test compound with two of the most relevant signaling pathways:

  • Gi-Coupled Receptor Activity: Assessed via a bioluminescent cAMP assay. We will use the Dopamine D2 Receptor (D2R) as our model system, as it is a canonical Gi-coupled receptor whose activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[11][12]

  • Gq-Coupled Receptor Activity: Assessed via a fluorescent calcium flux assay. The Serotonin 5-HT2A Receptor (5-HT2AR) will serve as our model, as its activation of the Gq pathway stimulates phospholipase C (PLC), leading to a measurable increase in intracellular calcium.[13][14]

By employing these two orthogonal assays, researchers can efficiently determine if 3-(Piperidin-4-yl)-1H-indole hydrochloride possesses agonist or antagonist activity at these key receptor families, providing critical insights for further drug development.

Assay I: Characterization of Activity at the Dopamine D2 Receptor (Gi-Pathway) via cAMP Measurement

Principle and Scientific Causality

The dopamine D2 receptor is a primary target for antipsychotic medications.[15] It canonically couples to the Gi alpha subunit, which directly inhibits the enzyme adenylyl cyclase (AC).[16] This inhibition reduces the conversion of ATP to the second messenger cyclic AMP (cAMP).[9]

To measure potential antagonist activity of our test compound, we will first artificially stimulate cAMP production to a high, steady level using Forskolin , a direct activator of adenylyl cyclase. We will then add a known D2R agonist (e.g., Quinpirole), which will activate the Gi pathway and cause a measurable decrease in the forskolin-stimulated cAMP level. The role of an antagonist is to block the agonist from binding to the receptor. Therefore, in the presence of an effective D2R antagonist like our test compound, the agonist will fail to inhibit AC, and the cAMP levels will remain high. The potency of the antagonist is determined by the concentration required to block 50% of the agonist's effect (IC50).

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Dopamine D2R (Gi) Antagonist Assay Principle.

Experimental Workflow

The overall workflow is designed for efficiency and compatibility with multi-well plate formats (96- or 384-well).

G

Detailed Protocol: cAMP-Glo™ Assay

This protocol is adapted from the principles of the Promega cAMP-Glo™ Assay system.[17]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).

  • Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293), supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: White, solid-bottom 96-well or 384-well plates.

  • Reagents:

    • cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar).

    • 3-(Piperidin-4-yl)-1H-indole hydrochloride (Test Compound).

    • Quinpirole hydrochloride (Reference Agonist, Tocris, Cat. No. 0437 or similar).

    • L-741,626 (Reference Antagonist, Tocris, Cat. No. 1009 or similar).[18][19]

    • Forskolin (Sigma-Aldrich, Cat. No. F6886 or similar).

    • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor (optional but recommended).

    • DMSO (Cell culture grade).

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to a density of 0.5 x 10^6 cells/mL in pre-warmed culture medium.

    • Dispense 20 µL (for 96-well) or 10 µL (for 384-well) of the cell suspension into each well.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound, Quinpirole, and L-741,626 in DMSO. Prepare a 10 mM Forskolin stock in DMSO.

    • Perform serial dilutions of the test compound and reference antagonist in an appropriate buffer (e.g., HBSS with 10 mM HEPES). A typical final assay concentration range would be 10 µM to 0.1 nM.

    • Prepare a fixed concentration of Quinpirole (agonist) at its EC80 concentration (determined previously) mixed with a fixed concentration of Forskolin (e.g., 10 µM).

  • Assay Execution:

    • Control Wells: Designate wells for 100% activation (Forskolin + Agonist, no antagonist) and 0% activation (Forskolin only, no agonist or antagonist).

    • Antagonist Addition: Add 5 µL (96-well) or 2.5 µL (384-well) of the diluted test compound and reference antagonist to the appropriate wells. Add buffer only to control wells.

    • Pre-incubation: Incubate the plate at room temperature for 20 minutes.

    • Agonist Stimulation: Add 5 µL (96-well) or 2.5 µL (384-well) of the Quinpirole/Forskolin mixture to all wells except the 0% activation controls (add Forskolin only to these).

    • Incubation: Incubate for 15 minutes at room temperature.

  • cAMP Detection:

    • Reconstitute the cAMP-Glo™ reagents according to the manufacturer's instructions.

    • Add 40 µL (96-well) or 20 µL (384-well) of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature to induce cell lysis.

    • Add 40 µL (96-well) or 20 µL (384-well) of cAMP-Glo™ Detection Solution (containing PKA) to each well.

    • Incubate for 20 minutes at room temperature.

  • Signal Measurement:

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Data Analysis and Expected Results

The raw data will be in relative light units (RLU). The signal is inversely proportional to the cAMP concentration.

  • Normalization:

    • The "High cAMP" control (0% D2R activation: Forskolin only) will have a low luminescence signal.

    • The "Low cAMP" control (100% D2R activation: Forskolin + Agonist) will have a high luminescence signal.

    • Normalize the data as a percentage of inhibition of the agonist response: % Inhibition = 100 * (RLU_sample - RLU_low_cAMP) / (RLU_high_cAMP - RLU_low_cAMP)

  • Curve Fitting:

    • Plot the % Inhibition against the log concentration of the test compound.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative Data for D2R Antagonist Assay

CompoundTargetAssay TypeIC50 (nM)Z'-Factor
L-741,626 (Reference) Dopamine D2cAMP Antagonist5.20.78
Test Compound Dopamine D2cAMP Antagonist87.40.75

Note: Data are hypothetical examples for illustrative purposes.

Assay II: Characterization of Activity at the Serotonin 5-HT2A Receptor (Gq-Pathway) via Calcium Flux

Principle and Scientific Causality

The 5-HT2A receptor is a key player in psychedelic signaling and is a target for atypical antipsychotics. It couples to the Gq alpha subunit.[20] Upon agonist binding, activated Gq stimulates Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14] This rapid, transient increase in intracellular Ca2+ is the signal we will measure.

We use a cell-permeant dye (e.g., Fluo-4 AM) that is non-fluorescent until it binds to free Ca2+ in the cytosol. When the receptor is activated, the Ca2+ influx causes the dye to fluoresce brightly. This change in fluorescence can be monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). The assay can detect both agonists (which directly cause a signal) and antagonists (which block the signal from a known agonist).

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Serotonin 5-HT2AR (Gq) Calcium Flux Assay Principle.

Experimental Workflow

This workflow is optimized for kinetic reading on a fluorescence plate reader.

G

Detailed Protocol: Fluorescent Calcium Flux

Materials:

  • Cell Line: HEK293 cells stably expressing the human Serotonin 5-HT2A Receptor.

  • Culture Medium: DMEM with 10% FBS, 1% Pen-Strep, and selection antibiotic.

  • Assay Plate: Black, clear-bottom 96-well or 384-well plates.

  • Reagents:

    • Fluo-4 AM Calcium Assay Kit (e.g., Invitrogen F10489) or similar.

    • Probenecid (often included in kits to prevent dye extrusion).

    • Assay Buffer: HBSS with 20 mM HEPES.

    • 3-(Piperidin-4-yl)-1H-indole hydrochloride (Test Compound).

    • Serotonin (5-HT) (Reference Agonist).

    • Ketanserin (Reference Antagonist).

    • DMSO.

Procedure:

  • Cell Plating:

    • Seed cells into black, clear-bottom plates at a density that will result in a 90-100% confluent monolayer the next day.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer containing Fluo-4 AM and Probenecid, following the manufacturer's protocol.

    • Aspirate the culture medium from the cell plate and gently add 50 µL (96-well) or 20 µL (384-well) of the dye loading solution.

    • Incubate the plate for 1 hour at 37°C, then 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation:

    • Prepare 5X final concentration serial dilutions of the test compound and reference compounds (5-HT and Ketanserin) in Assay Buffer.

    • For antagonist mode, the test compound plate should also contain a fixed concentration of 5-HT (at its EC80).

  • Assay Execution (Using a FLIPR or similar instrument):

    • Place the cell plate and the compound source plate into the instrument.

    • Program the instrument to perform a liquid transfer of 12.5 µL (96-well) or 5 µL (384-well) from the compound plate to the cell plate.

    • Protocol:

      • Read baseline fluorescence for 15 seconds.

      • Initiate compound addition.

      • Continue reading the kinetic response for an additional 90 seconds.

Data Analysis and Expected Results

The output is a kinetic trace of relative fluorescence units (RFU) over time for each well.

  • Response Calculation: The response is typically calculated as the maximum fluorescence value minus the baseline fluorescence value for each well.

  • Agonist Mode Analysis:

    • Normalize the data relative to the maximum response of the reference agonist (5-HT).

    • Plot % Activation vs. log concentration and fit with a four-parameter logistic equation to determine the EC50 .

  • Antagonist Mode Analysis:

    • Normalize the data relative to the response of the agonist (EC80 concentration) in the absence of any antagonist.

    • Plot % Inhibition vs. log concentration and fit to determine the IC50 .

Table 2: Representative Data for 5-HT2AR Calcium Flux Assay

CompoundTargetAssay ModeEC50/IC50 (nM)Z'-Factor
Serotonin (Reference) 5-HT2AAgonist8.90.81
Test Compound 5-HT2AAgonist>10,000N/A
Ketanserin (Reference) 5-HT2AAntagonist2.50.77
Test Compound 5-HT2AAntagonist450.30.74

Note: Data are hypothetical examples for illustrative purposes.

Assay Validation and Quality Control

For any cell-based assay, establishing its robustness is paramount. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[21]

  • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Interpretation:

    • Z' > 0.5: An excellent assay.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

Always run reference agonist and antagonist compounds to ensure the assay is performing as expected and that the cellular response is consistent across experiments.

Conclusion

This application note provides a strategic framework and detailed protocols for the initial pharmacological characterization of 3-(Piperidin-4-yl)-1H-indole hydrochloride. By employing both cAMP and calcium flux assays, researchers can efficiently screen for activity at two major GPCR signaling pathways (Gi and Gq), represented by the high-value CNS targets D2R and 5-HT2AR. The methodologies described are robust, scalable, and grounded in established principles of GPCR signal transduction, providing a solid foundation for advancing novel compounds in the drug discovery pipeline.

References

  • cAMP Assay Principle. ResearchGate. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. [Link]

  • Novel and atypical pathways for serotonin signaling. PMC. [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers Research Topic. [Link]

  • L-741,626. Wikipedia. [Link]

  • Serotonin main signaling pathways. ResearchGate. [Link]

  • Reporter gene assays for investigating GPCR signaling. PubMed. [Link]

  • Principles of the HTRF cAMP Assay. NCBI Bookshelf. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. ScienceDirect. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • In Vitro Cell based Dopamine Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. [Link]

  • 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. PubMed. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. PubMed. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]

  • The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists. PubMed. [Link]

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Application

Application Note: Regioselective N-Alkylation Strategies for Racemic 3-(Piperidin-3-yl)-1H-Indoles

Scientific Context and Mechanistic Causality In the landscape of medicinal chemistry, the 3-(piperidin-3-yl)-1H-indole structural motif is a privileged pharmacophore, heavily utilized in the development of central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Mechanistic Causality

In the landscape of medicinal chemistry, the 3-(piperidin-3-yl)-1H-indole structural motif is a privileged pharmacophore, heavily utilized in the development of central nervous system (CNS) therapeutics and 5-HT receptor ligands. Derivatization of this core often requires N-alkylation to modulate lipophilicity, optimize target affinity, or resolve racemic mixtures into enantiomerically pure compounds.

However, functionalizing this scaffold presents a strict regioselectivity challenge due to the presence of two distinct nitrogen atoms. As a Senior Application Scientist, it is critical to understand the causality behind the experimental choices used to differentiate these sites:

  • The Piperidine Nitrogen (Aliphatic): This sp³-hybridized secondary amine has a pKa of approximately 10–11. It is highly nucleophilic and readily undergoes S_N2 alkylation under mild basic conditions.

  • The Indole Nitrogen (Aromatic): The lone pair on the indole N1 position is delocalized into the aromatic π-system, rendering it poorly nucleophilic (pKa ~16). Alkylation here requires either strong bases to generate the highly reactive indolyl anion or specialized catalytic systems.

By exploiting this massive electronic and thermodynamic gap, we can design self-validating protocols that guarantee absolute regiocontrol.

Divergent Synthetic Pathways

To achieve site-specific modifications, the synthetic workflow must be tailored to the target nitrogen.

When targeting the piperidine ring , mild bases like K₂CO₃ are sufficient. The system is self-validating: the basicity of K₂CO₃ is strong enough to neutralize acid byproducts during aliphatic alkylation but far too weak to deprotonate the indole N-H, naturally preventing cross-reactivity. This exact mechanistic logic is employed when coupling racemic 3-(piperidin-3-yl)-1H-indoles with chiral auxiliaries (such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide) to separate diastereomers via chromatography .

Conversely, targeting the indole ring requires a forced reversal of natural reactivity. The highly nucleophilic piperidine nitrogen must first be masked using a protecting group (e.g., Boc or Cbz). Once protected, the indole nitrogen can be alkylated using strong bases (e.g., NaH) or via modern green chemistry protocols utilizing Dimethyl Carbonate (DMC) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

G Start Racemic 3-(piperidin-3-yl)-1H-indole (Two reactive NH sites) Path1 Pathway A: Piperidine Alkylation (Mild Base: K2CO3, MeCN) Start->Path1 High Nucleophilicity (pKa ~10-11) Path2 Pathway B: Indole Alkylation (Strong Base or DABCO/DMC) Start->Path2 Low Nucleophilicity (pKa ~16) Prod1 N-Alkyl Piperidine Derivative (e.g., Chiral Resolution Substrate) Path1->Prod1 Protect Step 1: Piperidine N-Protection (e.g., Boc2O, Et3N) Path2->Protect Block piperidine N AlkylateIndole Step 2: Indole N-Alkylation (DMC, cat. DABCO, 90°C) Protect->AlkylateIndole Prod2 N1-Alkyl Indole Derivative (Requires subsequent deprotection) AlkylateIndole->Prod2

Divergent N-alkylation pathways for racemic 3-(piperidin-3-yl)-1H-indoles based on pKa differences.

Quantitative Data Summary

The following table summarizes the optimized thermodynamic and stoichiometric parameters required to achieve >95% regioselectivity for either pathway, synthesized from field-proven methodologies .

Alkylation TargetReagents / BaseSolventTemp (°C)Typical YieldRegioselectivity Mechanism
Piperidine N Alkyl tosylate, K₂CO₃ (1.1 eq)MeCN4570–85%pH maintained strictly below indole deprotonation threshold.
Indole N1 DMC, DABCO (0.1 eq)DMF / DMC90–95>90%Piperidine pre-protected; DABCO acts as a nucleophilic catalyst.
Indole N1 Alkyl halide, NaH (1.2 eq)DMF0 to RT80–95%Irreversible deprotonation of indole N-H; piperidine pre-protected.

Experimental Protocols

Protocol A: Regioselective Piperidine N-Alkylation (Chiral Auxiliary Coupling)

This protocol is designed to couple a chiral auxiliary to the piperidine nitrogen for the downstream separation of diastereomers.

Materials:

  • Racemic 3-(piperidin-3-yl)-1H-indole (0.01 mol)

  • (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (0.01 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.011 mol)

  • Anhydrous Acetonitrile (MeCN) (100 mL)

Step-by-Step Methodology:

  • System Preparation: Purge a 250 mL round-bottom flask with inert gas (N₂ or Argon). Add 100 mL of anhydrous acetonitrile.

  • Substrate Dissolution: Add 0.01 mol of racemic 3-(piperidin-3-yl)-1H-indole. Stir until complete dissolution is achieved.

  • Base Addition (The Self-Validating Step): Add 0.011 mol of finely powdered, anhydrous K₂CO₃. Causality note: The slight 10% stoichiometric excess ensures complete neutralization of the toluenesulfonic acid byproduct without elevating the bulk pH to a level that risks indole deprotonation.

  • Electrophile Addition: Introduce 0.01 mol of the chiral auxiliary ((S)-2-(4-toluenesulfonyloxy)-phenylacetic amide) to the suspension.

  • Thermal Activation: Heat the mixture to exactly 45 °C. Causality note: 45 °C provides sufficient kinetic energy to overcome the activation barrier of the S_N2 displacement while preventing thermal degradation of the chiral auxiliary.

  • Reaction Monitoring: Stir at 45 °C for 12–16 hours. Monitor the disappearance of the starting indole via TLC or LC-MS.

  • Workup: Concentrate the post-reaction mixture to dryness under reduced pressure at 45 °C. Purify the residue via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH/TEA 98:2:0.1) to isolate the mixture of diastereomers prior to preparative HPLC separation.

Protocol B: Regioselective Indole N-Alkylation (Green Catalytic Method)

This protocol utilizes Dimethyl Carbonate (DMC) as a green methylating agent, avoiding highly toxic methyl iodide.

Materials:

  • N-Boc-3-(piperidin-3-yl)-1H-indole (1.0 equiv) (Note: Piperidine protection is mandatory)

  • Dimethyl Carbonate (DMC) (Solvent/Reactant, 10 volumes)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equiv)

  • N,N-Dimethylformamide (DMF) (2 volumes, as co-solvent)

Step-by-Step Methodology:

  • Protection Verification (Self-Validating Step): Ensure the starting material is fully Boc-protected at the piperidine nitrogen via NMR or LC-MS. Causality note: If the aliphatic amine is exposed, DMC will preferentially methylate it, destroying regiocontrol.

  • Reaction Setup: In a pressure-safe reaction vial, dissolve 1.0 equiv of N-Boc-3-(piperidin-3-yl)-1H-indole in DMC (10 mL per gram of substrate).

  • Catalyst Addition: Add 0.1 equiv of DABCO, followed by DMF (2 mL per gram of substrate) to aid in the solvation of the catalytic intermediate. Causality note: DABCO acts as a nucleophilic catalyst, attacking DMC to form an active, highly electrophilic methylating intermediate that reacts with the weakly nucleophilic indole nitrogen.

  • Thermal Activation: Seal the vial and heat the solution to 90–95 °C for 20–24 hours.

  • Quenching and Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (40 volumes) and quench with distilled H₂O (40 volumes).

  • Washing: Separate the organic layer and wash sequentially with 10% aqueous citric acid (to remove DABCO) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N1-methylated, piperidine-protected indole derivative in near-quantitative yield (>95%).

References

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives Source: PMC (National Institutes of Health) / Molecules URL:[Link]

  • US7067676B2 - N-alkylation of indole derivatives Source: Google Patents URL
Method

Application Note: Microwave-Assisted Synthesis of 3-(Piperidin-4-yl)quinolin-2(1H)-one Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Context & Pharmacological Relevance The quinolin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Context & Pharmacological Relevance

The quinolin-2(1H)-one framework is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neurological and oncological therapeutics[1]. Specifically, 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride (CAS: 855778-84-6) serves as a critical, high-value intermediate in the synthesis of advanced CGRP (calcitonin gene-related peptide) receptor antagonists, such as Zavegepant, which are deployed for the acute treatment of migraines[2].

Historically, the construction of the 3-substituted quinolin-2(1H)-one core via conventional thermal heating has been plagued by prolonged reaction times (12–24 hours), thermal degradation of sensitive aldehydes, and moderate yields. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to drastically accelerate the Knoevenagel condensation and subsequent intramolecular lactamization, achieving superior purity profiles and scalability[3][4].

Mechanistic Rationale: The Microwave Advantage

As a Senior Application Scientist, it is crucial to understand why microwave irradiation outperforms conventional convective heating for this specific transformation.

The core ring-closing step involves the condensation of an unactivated ester with 2-aminobenzaldehyde. Under conventional oil-bath heating, energy transfer is dependent on the thermal conductivity of the vessel, leading to localized superheating at the walls and slow volumetric heating. This prolonged thermal stress often induces polymerization of the 2-aminobenzaldehyde precursor[3].

Conversely, MAOS utilizes 2.45 GHz microwave irradiation to induce dielectric heating . By selecting a solvent with a high loss tangent ( tanδ ), such as N,N-Dimethylformamide (DMF, tanδ=0.161 ), the electromagnetic energy directly couples with the solvent's molecular dipoles. The rapid continuous realignment of these dipoles generates intense internal friction, resulting in instantaneous, uniform volumetric heating[4]. This allows the reaction mixture to rapidly overcome the high activation energy barrier of the Knoevenagel condensation, driving the equilibrium toward the thermodynamically stable lactam before side reactions can propagate.

MW_Logic MW Microwave Irradiation (2.45 GHz) Dielectric Dielectric Heating (Rapid Dipole Alignment) MW->Dielectric Thermal Volumetric Heating (No Wall Effects) Dielectric->Thermal Kinetics Overcoming Activation Energy Barrier Thermal->Kinetics Yield High Yield (>85%) Reduced Byproducts Kinetics->Yield

Figure 1: Mechanistic pathway of microwave-assisted dielectric heating in lactamization.

Synthetic Pathway Design

The optimized synthetic route is a self-validating, four-step sequence designed for high atom economy and reliable scale-up[2].

  • HWE Olefination: 1-Boc-4-piperidone is reacted with trimethyl phosphonoacetate to form an unsaturated ester.

  • Catalytic Hydrogenation: The olefin is reduced to yield the saturated piperidine-4-acetate intermediate.

  • Microwave-Assisted Cyclization: The core innovation. The saturated ester undergoes a Friedländer-type condensation with 2-aminobenzaldehyde under microwave irradiation.

  • Deprotection: Cleavage of the Boc group yields the final hydrochloride salt.

Workflow SM1 1-Boc-4-piperidone + Trimethyl phosphonoacetate Step1 HWE Olefination (t-BuOK, THF, 0°C) SM1->Step1 Int1 Unsaturated Ester Intermediate Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, 50 psi) Int1->Step2 Int2 Methyl 2-(1-Boc-piperidin-4-yl)acetate Step2->Int2 Step3 Microwave Condensation & Lactamization (150°C, 15 min, t-BuOK/DMF) Int2->Step3 SM2 2-Aminobenzaldehyde SM2->Step3 Int3 Boc-Protected Quinolin-2(1H)-one Step3->Int3 Step4 HCl Deprotection (4M HCl in Dioxane) Int3->Step4 Product 3-(Piperidin-4-yl)quinolin-2(1H)-one HCl (CAS: 855778-84-6) Step4->Product

Figure 2: Synthetic workflow for 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride.

Quantitative Comparative Analysis

The implementation of microwave irradiation yields profound improvements across all critical process parameters compared to standard convective refluxing.

ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisImprovement Factor
Heating Source Oil Bath (Convective)2.45 GHz Microwave (Dielectric)Fundamental Shift
Reaction Time 18 - 24 hours15 minutes~70x Faster
Temperature 100 °C (Atmospheric)150 °C (Pressurized to ~4 bar)+50 °C
Isolated Yield 45 - 55%88 - 92%+37% Absolute
Impurity Profile High (Aldehyde degradation)Low (Clean conversion)Significant
E-Factor > 50< 15~70% Reduction

Detailed Experimental Protocols

Note: The following protocols are designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Preparation of Methyl 2-(1-Boc-piperidin-4-yl)acetate
  • HWE Olefination: To a stirred solution of trimethyl phosphonoacetate (1.2 eq) in anhydrous THF at 0 °C, slowly add potassium tert-butoxide (1.2 eq). Stir for 30 minutes to form the ylide. Add 1-Boc-4-piperidone (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • IPC 1: TLC (Hexane:EtOAc 7:3) visualized with KMnO₄ stain. The reaction is complete when the ketone spot is fully consumed.

  • Hydrogenation: Isolate the unsaturated ester via standard aqueous workup. Dissolve in methanol, add 10% Pd/C (0.1 eq by weight), and stir under an H₂ atmosphere (50 psi) for 6 hours[2].

    • IPC 2: LC-MS analysis. Validate completion by the disappearance of the olefin mass and the emergence of the saturated product ( m/z 258.17 [M+H]⁺). Filter through Celite and concentrate.

Phase 2: Microwave-Assisted Cyclization (Core Protocol)
  • Preparation: In a 30 mL microwave-safe quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, add methyl 2-(1-Boc-piperidin-4-yl)acetate (1.0 eq, 5.0 mmol) and 2-aminobenzaldehyde (1.1 eq, 5.5 mmol).

  • Solvent & Base: Add 10 mL of anhydrous DMF (0.5 M concentration) followed by potassium tert-butoxide (2.0 eq, 10.0 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Max Power: 200 W (Dynamic modulation)

    • Cooling: Compressed air cooling to < 40 °C post-reaction.

  • Workup: Pour the cooled mixture into 50 mL of ice water. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • IPC 3: LC-MS analysis of the crude mixture. The target Boc-protected quinolin-2(1H)-one must show a dominant peak at m/z 329.19 [M+H]⁺ .

Phase 3: Deprotection and Salt Isolation
  • Boc Cleavage: Dissolve the crude Boc-protected intermediate in 10 mL of anhydrous dichloromethane (DCM). Slowly add 10 mL of 4M HCl in 1,4-dioxane at room temperature.

  • Precipitation: Stir the mixture for 2 hours. As the Boc group is cleaved, the highly polar hydrochloride salt will precipitate out of the less polar solvent mixture.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 15 mL) to remove organic impurities. Dry the solid under high vacuum at 40 °C for 12 hours.

    • IPC 4: Final LC-MS analysis. Confirm complete deprotection by the absence of m/z 329.19 and a singular, clean peak at m/z 229.13 [M+H]⁺ (free base mass).

References

  • Unibestpharm: Cas No. 855778-84-6, 3-(piperidin-4-yl)quinolin-2(1h)-one hydrochloride.2

  • ResearchGate: Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al.3

  • MDPI: Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.4

  • ResearchGate: Structures of quinolin-2(1H)-one and quinolin-4(1H)-one.1

Sources

Application

Application Note: Enantioselective Synthesis and Resolution of Chiral 3-(piperidin-3-yl)-1H-indole Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The 3-(piperidin-3-yl)-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The 3-(piperidin-3-yl)-1H-indole scaffold is a privileged, stereocenter-containing pharmacophore utilized in advanced drug discovery. This application note details a robust, scalable, and self-validating protocol for the synthesis of the racemic core, followed by diastereomeric resolution using a chiral auxiliary. By leveraging precise mechanistic interventions—such as silanol-masking during chromatography and selective benzylic hydrogenolysis—this workflow guarantees the isolation of (R)- and (S)-enantiomers with >99% enantiomeric excess (ee).

Pharmacological Rationale

Unlike its symmetrical 4-piperidinyl counterpart, the 3-piperidinyl substitution introduces a chiral center that profoundly influences target binding affinity and spatial geometry[1]. Enantiopure derivatives of this scaffold are critical building blocks for conformationally constrained 5-HT6 receptor antagonists (targeting neurological disorders) and highly selective Histone Deacetylase (HDAC) inhibitors, such as rigidified analogues of Dacinostat[2]. Consequently, rigorous enantioselective preparation is a mandatory step in lead optimization.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

While direct asymmetric catalytic methods are continuously evolving, the most industrially reliable method for accessing pure (R)- and (S)-3-(piperidin-3-yl)-1H-indoles remains the synthesis of the racemic core followed by diastereomeric derivatization[3].

By utilizing a chiral auxiliary—specifically (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide—the racemic piperidine nitrogen is alkylated to form a pair of diastereomers. These diastereomers exhibit sufficiently distinct physicochemical properties to allow baseline separation via standard silica gel chromatography. Subsequent hydrogenolytic cleavage removes the auxiliary without compromising the indole core, yielding the enantiopure secondary amines.

Experimental Workflows & Protocols

Synthesis_Workflow A Indole + 1-Boc-3-piperidone B Base-Catalyzed Condensation A->B C 1-Boc-3-(1,2,5,6-tetrahydropyridin-3-yl)indole B->C D 1. Hydrogenation (Pd/C, H2) 2. Deprotection (TFA/DCM) C->D E Racemic 3-(piperidin-3-yl)-1H-indole D->E F N-Alkylation (45°C, K2CO3, CH3CN) with (S)-Chiral Auxiliary E->F G Diastereomeric Mixture F->G H Silica Gel Chromatography (CH2Cl2/MeOH/TEA) G->H I (3R, 2S)-Diastereomer H->I J (3S, 2S)-Diastereomer H->J K Hydrogenolysis (Pd/C, H2, 5 atm) I->K J->K L (R)-3-(piperidin-3-yl)-1H-indole K->L from (3R,2S) M (S)-3-(piperidin-3-yl)-1H-indole K->M from (3S,2S)

Step-by-step workflow for the synthesis and chiral resolution of 3-(piperidin-3-yl)-1H-indole.

Protocol A: Preparation of Racemic 3-(piperidin-3-yl)-1H-indole

Objective: Synthesize the racemic core via a condensation-reduction sequence.

  • Condensation: React indole (1.0 eq) with 1-Boc-3-piperidone (1.2 eq) in methanol with a catalytic amount of KOH. Reflux for 12 hours.

    • Mechanistic Causality: The base catalyzes an aldol-type condensation, yielding the intermediate 1-Boc-3-(1,2,5,6-tetrahydropyridin-3-yl)indole. N-Boc protection is mandatory to prevent unwanted alkylation or oxidation at the piperidine nitrogen.

  • Reduction: Transfer the purified intermediate to a Parr shaker. Add 10% Pd/C (10% w/w) in methanol and hydrogenate at 3 atm for 6 hours.

    • Mechanistic Causality: Catalytic hydrogenation selectively reduces the tetrahydropyridine double bond without affecting the aromatic indole system.

  • Deprotection: Treat the reduced intermediate with a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C for 2 hours. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Self-Validation Check: Thin-Layer Chromatography (TLC) using DCM/MeOH (9:1) must show the complete disappearance of the non-polar Boc-protected spot and the appearance of a highly polar, ninhydrin-active spot (free amine).

Protocol B: Diastereoselective N-Alkylation

Objective: Covalently attach the chiral auxiliary to form separable diastereomers.

  • Procedure: Dissolve racemic 3-(piperidin-3-yl)-1H-indole (1.0 eq) and (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (1.0 eq) in anhydrous acetonitrile (0.1 M). Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 45 °C for 24–48 hours[3].

  • Mechanistic Causality: Acetonitrile (polar aprotic) accelerates the Sₙ2 displacement of the tosylate. K₂CO₃ is specifically chosen as a mild, heterogeneous base; it effectively scavenges the generated p-toluenesulfonic acid without deprotonating the indole N1-H (pKa ~16), thereby ensuring absolute regioselectivity for the piperidine nitrogen.

Protocol C: Chromatographic Resolution of Diastereomers

Objective: Separate the (3R, 2S) and (3S, 2S) diastereomers.

  • Procedure: Concentrate the reaction mixture and load it onto a silica gel column. Elute using an isocratic solvent system of CH₂Cl₂ / MeOH / Triethylamine (TEA) at a ratio of 98:2:0.1[3].

  • Mechanistic Causality: The distinct spatial orientations of the phenylacetamide group relative to the indole ring in the two diastereomers create differing affinities for the polar silica surface. The addition of 0.1% TEA is a critical chromatographic intervention; it acts as a silanol-masking agent, preventing the basic nitrogens from irreversibly binding to acidic silanol groups, thereby eliminating peak tailing and ensuring baseline resolution.

Protocol D: Hydrogenolytic Cleavage to Enantiopure Indoles

Objective: Remove the chiral auxiliary to liberate the enantiopure (R)- and (S)-piperidines.

  • Procedure: Dissolve the separated (3R, 2S)-diastereomer in methanol. Add 10% Pd/C (20% w/w). Subject the mixture to hydrogenation at 5 atm at room temperature for 12 hours[3]. Filter through Celite and concentrate.

  • Mechanistic Causality: The chiral auxiliary is tethered via a benzylic C-N bond. Palladium-catalyzed hydrogenolysis at elevated pressure (5 atm) selectively and quantitatively cleaves this benzylic bond. The indole ring remains fully intact under these conditions.

Quantitative Data & Analytical Validation

The following table summarizes the expected analytical parameters and yields for the resolution process, establishing a benchmark for quality control:

CompoundElution Order (Silica)Yield (%)Purity (de / ee)Electrospray Ionization Mass Spectrometry (ESI-MS)
(3R, 2S)-Diastereomer 1st (Less polar)41 - 44%> 98% de[M+H]⁺ expected at m/z corresponding to adduct
(3S, 2S)-Diastereomer 2nd (More polar)38 - 42%> 98% de[M+H]⁺ expected at m/z corresponding to adduct
(R)-3-(piperidin-3-yl)indole N/A85 - 90%> 99% ee[M+H]⁺ 201.14 m/z
(S)-3-(piperidin-3-yl)indole N/A85 - 90%> 99% ee[M+H]⁺ 201.14 m/z
Self-Validating Isolation System

To isolate the final product from the hydrogenolysis mixture, an acid-base extraction logic is employed. This system inherently validates the success of the cleavage by separating the basic target amine from the neutral phenylacetamide byproduct.

Extraction_Logic Start Crude Hydrogenolysis Mixture (Amine Product + Neutral Byproduct) Acidify Add 1M HCl (aq) Start->Acidify Extract1 Wash with Diethyl Ether Acidify->Extract1 Org1 Organic Phase (2-phenylacetamide byproduct) Extract1->Org1 Discard Aq1 Aqueous Phase (Protonated Indole-Piperidine) Extract1->Aq1 Retain Basify Add 2M NaOH to pH 10 Aq1->Basify Extract2 Extract with DCM Basify->Extract2 Org2 Organic Phase (Pure Enantiomer) Extract2->Org2 Evaporate to Yield Aq2 Aqueous Phase (Inorganic Salts) Extract2->Aq2 Discard

Self-validating acid-base extraction logic for isolating enantiopure 3-(piperidin-3-yl)indole.

References

  • Title: 3-(Piperidin-3-YL)-1H-indole Compound Summary Source: PubChem, National Library of Medicine URL: [Link][1]

  • Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives Source: Molecules (MDPI) URL: [Link][3]

  • Title: Conformational Refinement of Hydroxamate-Based Histone Deacetylase Inhibitors and Exploration of 3-Piperidin-3-ylindole Analogues of Dacinostat (LAQ824) Source: Journal of Medicinal Chemistry (via ResearchGate) URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Piperidin-4-yl)-1H-indole Hydrochloride Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 3-(piperidin-4-yl)-1H-indole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of 5-HT recept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 3-(piperidin-4-yl)-1H-indole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of 5-HT receptor antagonists and novel antimalarial chemotypes[1][2].

Despite its structural simplicity, synthesizing the hydrochloride salt form with high yield and purity presents several mechanistic challenges. This guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and quantitative benchmarks to optimize this three-step synthetic workflow.

Synthetic Workflow Overview

The standard synthesis of 3-(piperidin-4-yl)-1H-indole hydrochloride involves three distinct phases: Aldol-type condensation, catalytic hydrogenation, and anhydrous salt formation.

Route Indole Indole + 4-Piperidone Condensation Tetrahydropyridin Intermediate Indole->Condensation KOH/MeOH or AcOH Reduction Piperidin-4-yl Free Base Condensation->Reduction H2, Pd/C MeOH/AcOH Salt Piperidin-4-yl HCl Salt Reduction->Salt HCl in iPrOH

Figure 1: Three-step synthetic workflow for 3-(Piperidin-4-yl)-1H-indole hydrochloride.

Troubleshooting Guide & FAQs

Q1: My condensation yield is <40% with a complex mixture on TLC. What is causing this, and how do I prevent it?

Causality: The C3 position of indole is highly nucleophilic. During the initial condensation with 4-piperidone, a tertiary alcohol intermediate is formed, which rapidly dehydrates to yield the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole[3]. However, if the ketone is the limiting reagent or if the reaction is driven too hard under harsh conditions, a second indole molecule can attack the intermediate, forming an unwanted bis(indolyl)piperidine byproduct. Solution:

  • Adjust Stoichiometry: Always use an excess of the piperidone derivative (1.5 to 2.0 equivalents) to outcompete the second indole addition.

  • Optimize the Catalyst: If your specific indole derivative is electron-rich, utilize basic conditions (e.g., 2N KOH in Methanol at reflux)[3]. If it is electron-deficient, switch to acidic conditions (e.g., Glacial Acetic Acid at 100°C)[4] to sufficiently activate the ketone.

Troubleshooting Issue Low Yield: Condensation Step Cause1 Bis-indole Byproduct (Over-reaction) Issue->Cause1 Cause2 Incomplete Conversion (Poor Nucleophilicity) Issue->Cause2 Sol1 Use 1.5-2.0 eq Ketone Control Temperature Cause1->Sol1 Sol2 Switch to Acidic Catalysis (Glacial AcOH at 100°C) Cause2->Sol2

Figure 2: Causal troubleshooting logic for low yields during the initial condensation step.

Q2: The catalytic hydrogenation of the tetrahydropyridine intermediate frequently stalls. How can I drive the reduction to completion?

Causality: Two factors impede this reduction. First, the tetrahydropyridine double bond is conjugated with the indole aromatic system, making it thermodynamically more stable and resistant to reduction than an isolated alkene. Second, if you are using an unprotected piperidone, the free secondary amine can coordinate with and poison the palladium catalyst[5]. Solution: Add a catalytic amount of acetic acid (AcOH) to your methanol solvent. This protonates the piperidine nitrogen, preventing it from binding to the Pd/C catalyst, while simultaneously activating the conjugated double bond. Increase the hydrogen pressure to 50 psi and maintain the temperature at 50°C[5].

Q3: I am losing a significant amount of product during the final hydrochloride salt formation. Why is the yield dropping here?

Causality: 3-(Piperidin-4-yl)-1H-indole hydrochloride is highly hygroscopic and extremely soluble in water and polar protic solvents. If you use aqueous HCl, or if your solvent system is not strictly anhydrous, the salt will remain dissolved in the mother liquor rather than precipitating. Solution: Perform the salification in a strictly anhydrous environment. Dissolve the free base in hot anhydrous isopropanol, and induce precipitation using a stoichiometric dropwise addition of anhydrous HCl gas dissolved in isopropanol[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints so you can verify success before proceeding to the next step.

Step 1: Condensation to 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole
  • Setup: In a round-bottom flask under an inert argon atmosphere, combine 1.0 eq of 1H-indole and 1.5 eq of 4-piperidone monohydrate hydrochloride.

  • Reaction: Add 2N methanolic potassium hydroxide solution (approx. 10 mL per gram of indole). Reflux the mixture for 7.5 hours[3].

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf indole spot is entirely consumed, replaced by a lower-Rf UV-active spot.

  • Workup: Allow the mixture to cool and pour into ice water. Extract with ethyl acetate (3x). Wash the organic phase with brine, dry over anhydrous MgSO4, and evaporate to dryness.

  • Purification: Dissolve the residue in refluxing benzene or toluene, filter hot, and cool to induce crystallization[3].

Step 2: Reduction to 3-(Piperidin-4-yl)-1H-indole (Free Base)
  • Setup: Dissolve the intermediate from Step 1 in a solvent mixture of Methanol and Acetic Acid (50:1 v/v)[5].

  • Reaction: Add 10% Pd/C (approx. 10% w/w relative to the substrate). Purge the vessel with nitrogen, then introduce Hydrogen gas at 50 psi. Stir at 50°C for 3 to 5 hours[5].

  • Self-Validation Checkpoint: Take an aliquot, filter, concentrate, and run a quick 1 H-NMR. The complete disappearance of the vinylic proton signal (typically around δ 6.0 - 6.2 ppm) confirms total reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. Dissolve the residue in a minimal amount of MeOH and adjust to pH 8-9 using 10% aqueous NaOH. Extract with DCM/MeOH (10:1), dry, and concentrate to yield the free base[5].

Step 3: Anhydrous Hydrochloride Salt Formation
  • Setup: Dissolve the free base in hot, anhydrous isopropanol (approx. 20 mL per gram of product)[4].

  • Reaction: Slowly add a pre-titrated solution of anhydrous HCl in isopropanol dropwise until the solution is distinctly acidic.

  • Self-Validation Checkpoint: Spot the mother liquor onto pH paper; it must read pH < 2 to ensure complete protonation and precipitation.

  • Workup: Allow the mixture to stand overnight at 4°C to maximize crystallization. Vacuum filter the precipitate, wash with ice-cold isopropanol, and dry thoroughly under reduced pressure to obtain the final hydrochloride salt[4].

Quantitative Data & Optimization Parameters

Use the following table to benchmark your reaction conditions and expected yields against established field standards.

Reaction PhaseKey Reagents & SolventsOptimal TempTimeTarget YieldPrimary Pitfall to Avoid
1. Condensation Indole, 4-Piperidone HCl, 2N KOH/MeOH65°C (Reflux)7.5 h75 - 85%Bis-indole formation (Use excess ketone)
2. Reduction 10% Pd/C, H 2​ (50 psi), MeOH/AcOH50°C3 - 5 h> 90%Catalyst poisoning (Ensure AcOH is present)
3. Salt Formation Anhydrous HCl in iPrOH100°C 4°C12 h> 95%Product loss in mother liquor (Avoid water)

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. National Institutes of Health (NIH). 1

  • (piperidin-4-YL)-1H-indole in Cell-Based Assays. BenchChem. 2

  • 3-(piperidin-4-yl)indolin-2-one synthesis. ChemicalBook. 5

  • Synthesis of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. PrepChem. 3

  • Synthesis of 2-methyl-6-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride. PrepChem. 4

Sources

Optimization

Side reaction products in the synthesis of 3-(Piperidin-4-yl)-1H-indole hydrochloride

Welcome to the Technical Support Center for the synthesis of 3-(Piperidin-4-yl)-1H-indole hydrochloride . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Piperidin-4-yl)-1H-indole hydrochloride . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind side reactions, and implement self-validating protocols to ensure high-yield, high-purity outcomes.

Diagnostic Workflow: Reaction Pathways & Side Products

The synthesis of 3-(piperidin-4-yl)-1H-indole typically proceeds via a three-step sequence: base-catalyzed condensation, catalytic hydrogenation (reduction/deprotection), and anhydrous salt formation. The diagram below maps the critical path and the branching points where side reactions commonly occur.

Reaction workflow for 3-(Piperidin-4-yl)-1H-indole HCl and associated side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I seeing a major byproduct with a mass corresponding to a bis-indole adduct during the condensation step? Causality: The initial condensation of indole with 4-piperidone forms a tertiary alcohol intermediate (3-hydroxy-3-(1H-indol-3-yl)piperidine). Under extended reaction times or highly acidic conditions, this alcohol dehydrates to form a highly electrophilic carbocation. If the local concentration of indole is high, a second indole molecule acts as a nucleophile at the C4 position of the piperidine ring, generating a bis-indole side product[1]. Solution: Use a slight stoichiometric excess of the N-protected 4-piperidone (1.1 to 1.2 eq) rather than excess indole. Employing basic conditions (e.g., KOH in methanol) heavily favors the E1cB-like elimination to the desired 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole over the secondary substitution pathway[2].

Q2: My reduction step yields a mixture of the desired product and an impurity with a +2 Da mass. What causes this? Causality: The reduction of the tetrahydropyridine double bond is achieved via catalytic hydrogenation[3]. While the indole aromatic system is generally stable, the C2-C3 double bond of the indole pyrrole ring can undergo over-reduction to an indoline (2,3-dihydroindole) if the catalyst is too active (e.g., Adams' catalyst, PtO₂) or if the reaction is run under high pressure/temperature in strongly acidic media. Solution: Strictly use 10% Pd/C under low hydrogen pressure (1–3 atm) at room temperature in a neutral solvent like ethanol.

Q3: The 4-piperidone starting material seems to be degrading or forming complex mixtures before reacting with indole. Causality: Unprotected 4-piperidone is an unhindered cyclic ketone that readily undergoes base-catalyzed aldol self-condensation, leading to complex oligomeric mixtures. Solution: Always use an N-protected 4-piperidone (such as N-benzyl-4-piperidone or N-Boc-4-piperidone)[3]. The bulky protecting group provides steric hindrance and alters the electronic environment of the nitrogen, significantly suppressing self-condensation.

Q4: During the final HCl salt formation, the product discolors rapidly and forms insoluble dark gums. How can I prevent this? Causality: Indoles are highly susceptible to acid-catalyzed dimerization and polymerization at the C2/C3 positions, particularly in the presence of water and oxygen. Adding concentrated aqueous HCl initiates these degradative pathways, turning the product into a gummy polymer. Solution: Transition to strictly anhydrous conditions. Use anhydrous HCl in a controlled solvent system (e.g., 2M HCl in diethyl ether) and add it dropwise at 0–5 °C.

Quantitative Data: Side Product Signatures

Use the following table to cross-reference analytical data from your LC-MS and NMR with known side reactions to rapidly diagnose workflow failures.

Side ProductCausality / MechanismAnalytical SignaturePrevention Strategy
Bis-indole Adduct Nucleophilic attack of a 2nd indole on the dehydrated carbocation intermediate.LC-MS: [M+H]⁺ at m/z 406 (N-benzyl) or 316 (unprotected).Use 1.1–1.2 eq of N-benzyl-4-piperidone; avoid excess indole.
Indoline Derivative Over-reduction of the indole C2-C3 double bond during hydrogenation.LC-MS: +2 Da relative to target ([M+H]⁺ at m/z 203).Limit H₂ pressure to 1 atm; use 10% Pd/C; monitor H₂ uptake strictly.
Piperidone Oligomers Base-catalyzed aldol self-condensation of the starting ketone.NMR: Broad, complex aliphatic peaks. LC-MS: Messy baseline.Use N-protected piperidone; control base concentration and temperature.
Indole Polymers Acid-catalyzed degradation of the indole core during salt formation.Physical: Insoluble dark gums. NMR: Loss of sharp aromatic signals.Use anhydrous ethereal HCl at 0–5 °C; strictly avoid aqueous acids.

Self-Validating Experimental Protocols

Protocol A: Condensation to 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
  • Setup: In a flame-dried round-bottom flask, dissolve indole (1.0 eq) and N-benzyl-4-piperidone (1.1 eq) in anhydrous methanol (0.5 M concentration).

  • Reaction: Add KOH pellets (2.0 eq) and reflux the mixture for 8–12 hours under an inert argon atmosphere.

  • Causality Check: The slight excess of the piperidone ensures that once the intermediate forms, there is no unreacted indole left to trigger bis-indole formation.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the indole spot is completely consumed. Pour the mixture into ice water; the intermediate will precipitate as an off-white solid. LC-MS must confirm the dominant [M+H]⁺ peak at m/z 289.

Protocol B: One-Pot Debenzylation and Olefin Reduction
  • Setup: Dissolve the intermediate from Protocol A in absolute ethanol. Add 10% Pd/C (10% w/w relative to the substrate).

  • Reaction: Purge the vessel with argon, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 4–6 hours.

  • Causality Check: 1 atm H₂ at room temperature is thermodynamically sufficient to reduce the tetrahydropyridine double bond and cleave the N-benzyl group, but kinetically too mild to over-reduce the aromatic indole ring.

  • Validation: Filter the catalyst through a Celite pad. LC-MS of the filtrate must show a complete shift from m/z 289 to the free base product at m/z 201. (Note: A mass of 203 indicates over-reduction to indoline).

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Setup: Dissolve the purified 3-(piperidin-4-yl)-1H-indole free base in anhydrous diethyl ether and cool to 0–5 °C in an ice bath.

  • Reaction: Dropwise, add 1.05 eq of 2M HCl in diethyl ether under continuous vigorous stirring.

  • Causality Check: Anhydrous ethereal HCl ensures immediate precipitation of the salt, removing the product from the reactive solution phase before acid-catalyzed polymerization can occur.

  • Validation: A white to off-white precipitate will form instantly. Filter and wash with cold anhydrous ether. The final product should be a free-flowing powder.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype Source: National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL:[Link]

  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis Source: MDPI (Molecules) URL:[Link]

  • Synthesis of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Source: PrepChem URL:[Link]

Sources

Troubleshooting

Improving the solubility of 3-(Piperidin-4-yl)-1H-indole hydrochloride for bioassays

Technical Support Center: Troubleshooting Solubility of 3-(Piperidin-4-yl)-1H-indole Hydrochloride in Bioassays As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 3-(Piperidin-4-yl)-1H-indole Hydrochloride in Bioassays

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of heterocyclic amine hydrochlorides. 3-(Piperidin-4-yl)-1H-indole hydrochloride is a classic example of a "deceptively soluble" compound. While the hydrochloride salt implies hydrophilicity, its behavior in complex bioassay media is governed by competing thermodynamic forces.

This guide provides a rationale-driven approach to understanding and overcoming the solubility challenges associated with this compound in cell-based and enzymatic assays.

Troubleshooting FAQs

Q1: Why does my 3-(Piperidin-4-yl)-1H-indole hydrochloride stock precipitate immediately when diluted into PBS? Precipitation in Phosphate-Buffered Saline (PBS) is rarely a simple issue of exceeding intrinsic solubility; it is usually driven by two distinct thermodynamic phenomena:

  • The Common-Ion Effect: PBS contains a high concentration of chloride ions (~140 mM from NaCl and KCl)[1]. The solubility of your compound is governed by its solubility product constant ( Ksp​ ). According to Le Chatelier’s principle, introducing an HCl salt into a chloride-rich environment forces the equilibrium toward the solid state to satisfy the Ksp​ [2]. This common-ion effect is the primary reason the compound crashes out in PBS despite being soluble in pure water[3].

  • Solvent Polarity Shift: The indole core of the molecule is highly lipophilic[4]. When a concentrated DMSO stock is rapidly injected into an aqueous buffer, the sudden shift in solvent polarity causes the hydrophobic indole rings to aggregate before water molecules can form a stabilizing hydration shell, resulting in hydrophobic "crash-out"[5][6].

Q2: How can I prevent this precipitation during assay preparation? The key is to control the kinetics of dilution and manipulate the microenvironment to favor solvation:

  • Avoid Direct High-Ratio Dilutions: Never pipette a 10 mM DMSO stock directly into a large volume of cold aqueous buffer. Instead, perform an intermediate serial dilution in DMSO, followed by drop-wise addition into pre-warmed media under vigorous vortexing[5][7].

  • Buffer Substitution: If your biological system permits, swap PBS for a low-chloride buffer like HEPES (pH 7.4). By removing the massive excess of chloride ions, you bypass the common-ion effect and significantly increase the thermodynamic solubility limit of the HCl salt[3].

Q3: What if the compound still crashes out at my required working concentration? If your required assay concentration exceeds the compound's intrinsic aqueous solubility, you must introduce solubilizing excipients to lower the free energy of the solvated state:

  • Carrier Proteins: Adding 0.1% - 1.0% Bovine Serum Albumin (BSA) to the assay media provides hydrophobic binding pockets that act as a "sink" for the lipophilic indole core, preventing aggregation[5].

  • Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form a transient inclusion complex with the indole ring, shielding it from the aqueous environment without permanently altering the compound's pharmacology.

Mechanistic Visualizations

Mechanism A DMSO Stock Solution (Solvated Monomers) B Direct Addition to PBS (pH 7.4, ~140 mM Cl⁻) A->B C Solvent Polarity Shift (Hydrophobic Indole Aggregation) B->C D Common Ion Effect (Excess Cl⁻ forces HCl salt formation) B->D E Amorphous/Crystalline Precipitation C->E D->E

Fig 1. Mechanisms driving 3-(Piperidin-4-yl)-1H-indole HCl precipitation in standard PBS buffers.

Workflow S1 10 mM Stock (100% DMSO) S2 Intermediate Stock (e.g., 1 mM in DMSO) S1->S2 Dilute S4 Drop-wise Addition + Vortexing S2->S4 Transfer S3 Pre-warmed Media (37°C, ± BSA) S3->S4 Base S5 Final Assay Solution (≤0.5% DMSO) S4->S5 Mix

Fig 2. Optimized serial dilution workflow to prevent localized supersaturation and precipitation.

Quantitative Data & Compatibility Summaries

Table 1: Physicochemical Properties & Buffer Compatibility

ParameterValue / StatusMechanistic Impact
Piperidine N pKa ~10.5 - 11.2Remains protonated (cationic) at physiological pH (7.4).
Indole Core LogP Highly LipophilicDrives hydrophobic aggregation in purely aqueous media.
PBS (140 mM Cl⁻) High Precipitation RiskExcess chloride triggers the common-ion effect, crashing out the HCl salt.
HEPES (Low Cl⁻) Moderate/Low RiskAbsence of excess chloride increases the thermodynamic solubility limit.

Table 2: Excipient Strategies for Bioassays

Solubilizing AgentRecommended Conc.Mechanism of ActionAssay Compatibility
DMSO ≤ 0.5% (v/v)Disrupts crystal lattice; solvates hydrophobic moieties.Most cell lines (monitor for toxicity).
BSA (Carrier Protein) 0.1% - 1.0% (w/v)Provides hydrophobic binding pockets for the indole ring.Cell culture, enzymatic assays.
HP-β-CD 1.0% - 5.0% (w/v)Forms transient inclusion complexes with lipophilic cores.Highly compatible; low cellular toxicity.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master DMSO Stock

Causality Note: Water absorbed from the atmosphere by hygroscopic DMSO will degrade the solubility capacity of the stock over time. Always use anhydrous solvents.

  • Equilibration: Allow the lyophilized 3-(Piperidin-4-yl)-1H-indole hydrochloride vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Validation Check (Self-Validating Step): Hold the vial against a solid black background and illuminate it from the side with a bright white light. The solution must be optically clear. Any haziness indicates incomplete dissolution.

Protocol B: Kinetic Dilution for Aqueous Bioassays

Causality Note: Cold media decreases the thermodynamic solubility limit, causing instantaneous nucleation[5]. Drop-wise addition prevents localized supersaturation zones[7].

  • Intermediate Dilution: Dilute the 10 mM master stock into an intermediate working stock (e.g., 1 mM) using 100% DMSO.

  • Media Preparation: Pre-warm the target aqueous buffer or cell culture media to 37°C. If using BSA, ensure it is fully dissolved in the media prior to compound addition.

  • Drop-wise Transfer: While vigorously vortexing (or magnetically stirring) the pre-warmed media, add the intermediate DMSO stock drop-wise directly into the center of the vortex. Ensure the final DMSO concentration remains ≤ 0.5%[5].

  • Validation Check (The Tyndall Effect): Shine a focused beam of light (e.g., a laser pointer) through the final assay solution against a dark background. If the beam path is visible (light scattering), colloidal aggregates have formed, and the solution must be discarded. A completely invisible beam path validates successful, stable solvation.

References

  • BenchChem. "Technical Support Center: Improving Radicinin Solubility for Bioassays." BenchChem Technical Resources.

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, PubMed.

  • BenchChem. "Preventing serotonin hydrochloride precipitation in phosphate-buffered saline." BenchChem Technical Resources.

  • Wikipedia Contributors. "Phosphate-buffered saline." Wikipedia, The Free Encyclopedia.

  • BenchChem. "6-fluoro-3-(piperidin-4-yl)-1H-indole | 76315-55-4." BenchChem Product Data.

  • BenchChem. "Troubleshooting poor solubility of piperidine-4-acetic acid compounds." BenchChem Technical Resources.

  • Chemistry LibreTexts. "14.12: The Common-Ion Effect." LibreTexts Project.

Sources

Optimization

Technical Resource Center: Overcoming Acquired Resistance to 3-(Piperidin-4-yl)-1H-indole Derivatives in Cancer Cell Lines

Section 1: Foundational Knowledge - Understanding the Challenge The 3-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents, often...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Foundational Knowledge - Understanding the Challenge

The 3-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents, often designed as kinase inhibitors.[1][2] These compounds can induce potent anti-proliferative effects, such as cell cycle arrest and apoptosis.[3] However, a significant challenge in their application is the development of acquired resistance, where cancer cells that were initially sensitive to the drug evolve mechanisms to survive and proliferate despite its presence.[4]

This guide provides a systematic framework for researchers to diagnose, understand, and strategically overcome acquired resistance to this class of compounds in their cell line models.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my cell line is developing resistance to a 3-(Piperidin-4-yl)-1H-indole derivative?

A1: The primary and most quantifiable indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value.[5] This means a higher concentration of the compound is required to reduce cell viability by 50%. Other qualitative signs may include:

  • Morphological Changes: Resistant cells may exhibit an altered morphology, such as a more mesenchymal, spindle-like shape compared to the parental, sensitive cells.

  • Reduced Phenotypic Response: The drug may no longer effectively induce the expected biological responses, such as apoptosis or cell cycle arrest, at previously effective concentrations.

  • Emergence of Surviving Colonies: When treating a sensitive population, you may observe the gradual emergence and expansion of distinct colonies that continue to grow in the presence of the drug.[6]

Section 2: Diagnostic Troubleshooting - Is My Cell Line Truly Resistant?

Before embarking on complex mechanistic studies, it is critical to rigorously confirm the resistance phenotype.

Workflow for Confirming Acquired Resistance

Observe Initial Observation: Reduced drug efficacy or increased IC50 Confirm Step 1: Confirm IC50 Shift (Dose-Response Assay) Observe->Confirm Systematic check Authenticate Step 2: Authenticate Cell Line (e.g., STR Profiling) Confirm->Authenticate Rule out contamination/ genetic drift Validate Step 3: Validate Stability (Drug-Free Culture & Re-challenge) Authenticate->Validate Ensure resistance is a stable phenotype Resistant Conclusion: Stable, Acquired Resistance Confirmed Validate->Resistant Proceed to mechanistic studies

Caption: A logical workflow for validating suspected drug resistance.

FAQ 2: My IC50 value seems to have increased. How do I rigorously confirm this?

A2: A single IC50 experiment is not sufficient. You must perform a series of robust dose-response assays comparing the parental (sensitive) cell line with the suspected resistant line.

Data Presentation: Example of an IC50 Shift

Cell LinePassage NumberTreatment DurationIC50 (µM) [Mean ± SD]Fold Resistance
Parental MCF-7572 hours5.2 ± 0.71x
Resistant MCF-725 (15 in drug)72 hours85.6 ± 9.316.5x
This table illustrates a clear shift in potency, indicative of acquired resistance.[7]
Protocol: Confirming IC50 via MTT Assay

This protocol provides a reliable method for assessing cell viability and determining IC50 values.[7][8]

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer). Ensure viability is >90%.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 2X serial dilution of your 3-(Piperidin-4-yl)-1H-indole derivative in a complete growth medium.

    • Include a vehicle control (e.g., DMSO at the highest concentration used, typically <0.1%) and a "no-cell" blank control.

    • Remove the old medium and add 100 µL of the appropriate drug dilutions. Return the plate to the incubator for 72 hours.[7]

  • MTT Assay & Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[8]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other readings.

    • Calculate "% Viability" relative to the vehicle control.

    • Plot % Viability against the log-transformed drug concentration and use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.[9]

Section 3: Mechanistic Investigation - Why Is My Cell Line Resistant?

Once resistance is confirmed, the next step is to uncover the underlying molecular mechanism. The most common mechanisms of resistance to targeted therapies like kinase inhibitors fall into several classes.[10][11]

FAQ 3: What are the most common molecular mechanisms of resistance I should investigate?

A3: The primary culprits for acquired resistance to targeted inhibitors are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[12][13]

  • Target Alteration: Mutations in the target protein that reduce drug binding affinity, or amplification of the target gene leading to its overexpression.[4][14]

  • Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of the primary target, thus restoring pro-survival signals.[15][16][17]

Investigation 1: Is Increased Drug Efflux the Cause?

ABC transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), act as cellular pumps that can expel a wide range of compounds, reducing intracellular drug concentration and efficacy.[12][18]

  • Diagnostic Test: The most direct way to test for this is to see if sensitivity to your compound can be restored by co-administering an inhibitor of these pumps. Verapamil is a well-characterized inhibitor of P-gp and can be used for this purpose in vitro.[19][20]

  • Experimental Rationale: If co-treatment with Verapamil significantly lowers the IC50 of your compound in the resistant cell line (but not the parental line), it strongly suggests that P-gp-mediated efflux is a key resistance mechanism.[21][22]

Investigation 2: Has the Drug's Target Been Altered?

Resistance can arise if the target protein is overexpressed or if mutations occur that prevent the drug from binding effectively.[14]

  • Diagnostic Test: Western blotting is a standard and effective technique to compare the expression level of the target protein between your sensitive and resistant cell lines.[23][24]

  • Experimental Rationale: Prepare cell lysates from both parental and resistant lines. Run a Western blot and probe with an antibody specific to the target protein of your indole derivative. A significantly denser band in the resistant line suggests gene amplification or protein overexpression, which can "out-compete" the inhibitor.[4] (For a detailed protocol, see the Comprehensive Protocols section).

Investigation 3: Have Bypass Signaling Pathways Been Activated?

Cancer cells can evade targeted therapy by rerouting pro-survival signaling through alternative pathways.[15] For example, if your indole derivative inhibits a key kinase in Pathway A, cells may adapt by upregulating a compensatory kinase in Pathway B, rendering the inhibition of Pathway A ineffective.[16][25] A common example is the activation of the PI3K/Akt pathway to bypass inhibition of the MAPK/ERK pathway.[26]

  • Diagnostic Test: Use Western blotting to probe the phosphorylation status (a marker of activation) of key nodes in major survival pathways (e.g., p-Akt, p-ERK, p-MET).

  • Experimental Rationale: If your compound effectively inhibits its target, but you observe a sustained or increased level of phosphorylation of a protein like Akt (at Ser473) in the resistant cells compared to the sensitive cells, this is strong evidence of bypass activation.[5]

Signaling Pathway: Bypass Activation Model

cluster_0 Primary Target Pathway cluster_1 Bypass Pathway (Acquired Resistance) Indole 3-(Piperidin-4-yl) -1H-indole Derivative Target Target Kinase (e.g., MEK) Indole->Target Inhibits Downstream Downstream Signaling (e.g., p-ERK) Target->Downstream BypassKinase Bypass Kinase (e.g., PI3K) Target->BypassKinase Feedback Loop (Upregulation) Proliferation1 Cell Proliferation & Survival Downstream->Proliferation1 BypassReceptor Receptor Tyrosine Kinase (e.g., MET, IGF1R) BypassReceptor->BypassKinase Activates BypassDownstream Downstream Signaling (e.g., p-Akt) BypassKinase->BypassDownstream Proliferation2 Cell Proliferation & Survival BypassDownstream->Proliferation2

Caption: Drug inhibition of a primary pathway can lead to the compensatory activation of a bypass signaling route.

Section 4: Strategic Solutions - How Can I Overcome Resistance?

Identifying the mechanism of resistance is key to devising a strategy to overcome it. Combination therapy is one of the most powerful approaches.[27][28]

FAQ 4: I've identified the resistance mechanism. What are my next steps?

A4: The goal is to co-administer a second agent that specifically targets the resistance mechanism. This can create a synergistic effect, where the combination is more effective than either drug alone.[29]

Data Presentation: Rational Combination Strategies

Identified Resistance MechanismRational Combination PartnerRationale for Synergy
P-gp/MDR1 Overexpression P-gp Inhibitor (e.g., Verapamil, Tariquidar)Restores intracellular concentration of the primary drug by blocking efflux.[30]
Target Overexpression Consider higher dose or a more potent derivativeOvercomes the increased target concentration.
Bypass Activation (e.g., PI3K/Akt) PI3K or Akt Inhibitor (e.g., Pictilisib, Ipatasertib)Simultaneously blocks both the primary and the escape pathway.[16][25]
Bypass Activation (e.g., MET Amp.) MET Inhibitor (e.g., Crizotinib, Capmatinib)Co-inhibition of the primary target and the amplified bypass receptor.[26]
Protocol: Designing a Combination Therapy Experiment (Synergy Analysis)

The Chou-Talalay method is a widely accepted standard for quantifying drug interactions and determining if a combination is synergistic, additive, or antagonistic.[27][29]

  • Prerequisite: Determine the dose-effect curves and IC50 values for each drug individually in the resistant cell line.[27]

  • Experimental Design:

    • Choose a fixed, non-equitoxic ratio of Drug A (your indole derivative) and Drug B (the combination partner) based on their individual IC50s. For example, a ratio of 1:1 based on their IC50 values (e.g., if IC50 of A is 10µM and B is 20µM, your stock combination would have A and B in a 1:2 ratio).

    • Create a serial dilution of this fixed-ratio combination.

    • Treat the resistant cells with each single agent and the combination at various concentrations.

  • Data Collection: Perform a cell viability assay (e.g., MTT) after 72 hours.

  • Analysis:

    • Use software like CompuSyn or CalcuSyn to analyze the dose-effect data.[31]

    • The software calculates a Combination Index (CI) .

      • CI < 1 indicates Synergy

      • CI = 1 indicates an Additive Effect

      • CI > 1 indicates Antagonism [29]

Section 5: Comprehensive Protocols

Protocol: Western Blot for Protein Expression & Phosphorylation

This protocol details the steps for analyzing protein levels to investigate target overexpression or bypass pathway activation.[23][32]

  • Sample Preparation (Cell Lysates):

    • Culture parental and resistant cells to ~80% confluency. Treat with your indole derivative at its IC50 for a defined period (e.g., 6-24 hours) alongside an untreated control.

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve phosphorylation states.[23]

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.

    • Run the gel until adequate separation is achieved.[24]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total-Akt, anti-target protein, anti-Actin as a loading control) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection:

    • Wash the membrane again as in the previous step.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

  • Abcam. Western blot protocol.
  • Chou, T.C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]

  • Lito, P., et al. (2012). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. PMC. [Link]

  • Bukowski, K., et al. (2020). ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. British Journal of Cancer. [Link]

  • Robey, R.W., et al. (2018). Role of ABC transporters in cancer chemotherapy. PMC. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [Link]

  • Al-Dhfyan, A., et al. (2022). ABC transporters in breast cancer: their roles in multidrug resistance and beyond. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Amiri-Kordestani, L., et al. (2012). Role of ABC transporters in cancer chemotherapy. PubMed. [Link]

  • Cytiva. Western blot protocol: A simple 7-step guide to protein detection. [Link]

  • Chen, Z., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Medicinal Chemistry. [Link]

  • Vasan, N., et al. (2011). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. PMC. [Link]

  • Li, R., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. PMC. [Link]

  • Chou, T.C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]

  • Lee, J.K., et al. (2019). MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Translational Lung Cancer Research. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Metro, G., et al. (2022). Early Steps of Resistance to Targeted Therapies in Non-Small-Cell Lung Cancer. MDPI. [Link]

  • Palmer, A.C., Sorger, P.K. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. AACR Journals. [Link]

  • Cusabio. Western Blotting(WB) Protocol. [Link]

  • Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. [Link]

  • Meijer, D., et al. (2019). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Anticancer Research. [Link]

  • Volm, M., et al. (1992). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed. [Link]

  • Li, R., et al. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. PubMed. [Link]

  • Wu, P., et al. (2015). Mechanisms of acquired resistance to TKIs. ResearchGate. [Link]

  • Leith, C.P., et al. (1996). Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance. PubMed. [Link]

  • Arango-Castaño, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • Wang, Y., et al. (2023). Mechanisms of acquired resistance to TKIs. ResearchGate. [Link]

  • Vasan, N., et al. (2011). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. PubMed. [Link]

  • Szmulewicz, A., et al. (2015). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals. [Link]

  • Gualtieri, M., et al. (2010). Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. Anticancer Research. [Link]

  • Dalton, W.S., et al. (1991). Synergistic inhibition by verapamil and quinine of P-glycoprotein-mediated multidrug resistance in a human myeloma cell line model. PubMed. [Link]

  • Analytical Chemistry. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Publications. [Link]

  • Li, M., et al. (2022). Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. PubMed. [Link]

  • Kamal, A., et al. (2015). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PMC. [Link]

  • Hata, A.N., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. PMC. [Link]

  • Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". [Link]

  • Sealover, N.E., et al. (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. PMC. [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. PMC. [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]

  • Kaur, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • ResearchGate. Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy. [Link]

Sources

Troubleshooting

Reducing hERG-associated liabilities of piperidin-4-yl-urea derivatives

Welcome to the Technical Support Center for hERG Liability Mitigation . This knowledge base is designed for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting off-target huma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hERG Liability Mitigation . This knowledge base is designed for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting off-target human Ether-à-go-go-Related Gene (hERG) channel inhibition in piperidin-4-yl-urea derivative pipelines.

Below, you will find in-depth mechanistic FAQs, structural troubleshooting guides, and self-validating experimental protocols to help you design safer therapeutics.

PART 1: Knowledge Base & Mechanistic FAQs

Q: Why do piperidin-4-yl-urea derivatives consistently flag for high hERG channel affinity during lead optimization? A: The hERG potassium channel possesses a highly permissive, large central cavity lined with aromatic residues, specifically Tyr652 and Phe656. Piperidin-4-yl-urea derivatives often perfectly map onto the hERG pharmacophore due to two structural features:

  • The Basic Amine: The piperidine nitrogen typically has a pKa > 8.5, meaning it is predominantly protonated at physiological pH (7.4). This charged nitrogen forms strong cation- π interactions with the Tyr652 residue[1].

  • Lipophilic/Polar Geometry: The urea moiety acts as a polar spacer, while the attached substituents (often aryl or alkyl groups) fulfill the lipophilic requirements to engage Phe656 via π

    π or hydrophobic interactions. Quantitative Structure-Activity Relationship (QSAR) studies reveal that a small distance between polar contours (H-bond acceptors/donors in the urea) and a larger distance to aromatic/hydrophobic contours creates an optimal geometry for hERG blockade[2].

G N1 Piperidine Nitrogen (Basic, Protonated) N2 Urea Linker (H-bond Donor/Acceptor) N1->N2 Covalent Linkage H1 hERG Tyr652 (Central Cavity) N1->H1 Cation-π Interaction (Primary Liability) N3 Hydrophobic Tail (Aryl/Alkyl Groups) N2->N3 Covalent Linkage N2->H1 Polar Contacts H2 hERG Phe656 (Central Cavity) N3->H2 π-π / Hydrophobic Interaction

Fig 1. Pharmacophore model illustrating the interaction between piperidin-4-yl-urea and the hERG cavity.

PART 2: Structural Troubleshooting Guide

Q: How can I structurally modify my lead piperidin-4-yl-urea compound to reduce hERG binding while maintaining target potency (e.g., for MCH-R1, H3, or neuroprotective targets)? A: Mitigating hERG liability requires disrupting the pharmacophore without losing on-target efficacy. We recommend a multi-tiered approach based on established medicinal chemistry strategies[1]:

  • Strategy 1: pKa Modulation (Basicity Reduction)

    • The Causality: By lowering the pKa of the basic nitrogen by 1–2 log units, you reduce the fraction of the protonated species at pH 7.4. This directly weakens the cation- π interaction with Tyr652.

    • The Fix: Introduce electron-withdrawing groups (EWGs) such as fluorine adjacent to the basic amine, or replace the piperidine ring entirely with a piperazine or morpholine ring[1].

  • Strategy 2: Lipophilicity (cLogP) Reduction

    • The Causality: hERG binding is highly correlated with lipophilicity. Highly lipophilic tails drive the molecule into the hydrophobic pockets of the channel.

    • The Fix: The urea group itself is an excellent start, as replacing highly lipophilic rings (like pyridazine) with a polar urea group significantly reduces cLogP and mitigates hERG activity[1]. Further optimization can include appending polar functional groups (e.g., hydroxyls) to the terminal aryl rings. For instance, novel piperidine urea derivatives designed for neuroprotection (e.g., Compound A10) achieved a hERG IC50 > 40 μ M by optimizing the polar surface area[3].

  • Strategy 3: Zwitterion / Steric Hindrance Introduction

    • The Causality: The hERG cavity is highly intolerant to negatively charged molecules.

    • The Fix: Introduce a carboxylic acid motif to create a zwitterion. Ensure you incorporate steric hindrance around the carboxylic acid to prevent the downstream formation of reactive acyl glucuronides[4].

Quantitative Impact of Structural Modifications The following table summarizes how specific structural interventions impact hERG liabilities relative to target potency, synthesizing principles from H3 and MCH-R1 antagonist optimization[5],[6]:

Compound ClassModification StrategyTarget IC50 (nM)hERG IC50 ( μ M)Fold SelectivityLiability Status
Piperidin-4-yl-amide Baseline (High basicity/cLogP)12.00.8< 100xHigh Risk
Piperidin-4-yl-urea Urea insertion (Lower cLogP)15.58.6~550xModerate Risk
Piperazinyl-urea Piperidine Piperazine (Lower pKa)18.2> 40.0> 2000xMitigated
Fluoro-piperidinyl-urea Inductive EWG addition (Lower pKa)14.025.5> 1800xMitigated

PART 3: Experimental Workflows & Protocol Validation

Q: What is the recommended, self-validating workflow for evaluating hERG mitigation in vitro? A: To definitively prove that your structural modifications have reduced hERG liability, you must utilize an Automated Patch-Clamp assay (e.g., QPatch or IonWorks)[3]. We recommend using Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene.

Why CHO cells? CHO cells lack the endogenous background potassium currents found in many other cell lines, ensuring that the tail currents measured are exclusively hERG-mediated[7].

Step-by-Step Automated Patch-Clamp Protocol:

  • Cell Preparation: Culture CHO-hERG cells to 70-80% confluency. Harvest using Detachin (avoid trypsin, which can cleave extracellular channel domains) and resuspend in extracellular recording solution.

  • Whole-Cell Configuration (Self-Validation Step 1): Apply suction to form a gigaseal. Quality Control: The system must register a seal resistance of > 1 G Ω . If the seal is leaky (< 1 G Ω ), the data point must be automatically discarded to prevent false-positive inhibition readings.

  • Voltage Protocol Execution:

    • Holding Potential: -80 mV.

    • Depolarization: Step to +20 mV for 2 seconds. Causality: This opens the hERG channels, but they rapidly enter an inactivated state, yielding a small outward current.

    • Repolarization (The Measurement Phase): Step to -50 mV for 2 seconds. Causality: This relieves the inactivation while the channels slowly deactivate, producing a large outward "tail current." This tail current is the primary metric for hERG function.

  • Compound Application: Apply the piperidin-4-yl-urea derivative at varying concentrations (e.g., 0.1 μ M to 40 μ M)[3]. Allow 3–5 minutes for steady-state block.

  • Positive Control (Self-Validation Step 2): Conclude the assay by applying 1 μ M E-4031 or Terfenadine[7]. Quality Control: The tail current must be inhibited by >95%. If the positive control fails, the entire plate's data is invalid.

Workflow S1 1. In Silico Profiling QSAR & Homology S2 2. MedChem Design pKa & cLogP Mod S1->S2 S3 3. CHO-hERG Prep Clonal Selection S2->S3 S4 4. Patch-Clamp Tail Current Assay S3->S4 S5 5. Data Analysis IC50 & QC Metrics S4->S5

Fig 2. Step-by-step experimental workflow for evaluating hERG liability mitigation in vitro.

References

  • Berglund, S., et al. "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities." Bioorganic & Medicinal Chemistry Letters.

  • Berlin, M., et al. "Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Drug Hunter. "Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks." Drug Hunter Coffee Chat Series.

  • Li, J., et al. "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts.

  • Moorthy, N. S. H. N., et al. "QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists." Current Drug Discovery Technologies.

  • AddexBio. "hERG CHANNEL ELECTROPHYSIOLOGY SERVICES." AddexBio Technologies.

Sources

Optimization

Fischer Indole Synthesis Technical Support Center: Troubleshooting Poor Yields &amp; Harsh Conditions

Welcome to the Technical Support Center for Fischer Indole Synthesis. While the Fischer indolization remains one of the most powerful methods for constructing the indole scaffold, classical conditions (strong Brønsted/Le...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fischer Indole Synthesis. While the Fischer indolization remains one of the most powerful methods for constructing the indole scaffold, classical conditions (strong Brønsted/Lewis acids and temperatures often exceeding 100 °C) frequently lead to substrate decomposition, poor functional group tolerance, and low yields.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, alternative mild methodologies, and self-validating protocols to rescue failing indole syntheses.

Diagnostic Workflow for Low Yields

Before altering your protocol, it is critical to identify the root cause of your reaction failure. The following diagnostic logic helps isolate whether the issue is electronic, steric, or condition-based.

Troubleshooting Start Low Yield in Fischer Indolization? CheckSub Analyze Substrate Electronics Start->CheckSub EDG Strong Electron-Donating Groups or 3-Amido Substituents? CheckSub->EDG Acid Evaluate Acid & Temperature EDG->Acid No Sol1 Action: Switch to Mild Lewis Acid or Photoredox Catalysis EDG->Sol1 Yes (N-N Cleavage Risk) Harsh Decomposition / Tar Formation Under Harsh Conditions? Acid->Harsh Sol2 Action: Utilize TA:DMU Melt or Continuous Flow Reactor Harsh->Sol2 Yes (Thermal Degradation) Sol3 Action: Use Buchwald Pd-Catalyzed Benzophenone Hydrazone Strategy Harsh->Sol3 Unstable Hydrazine Precursor

Troubleshooting workflow for diagnosing and resolving low yields in Fischer indole synthesis.

Mechanistic FAQs: Why Do Classical Conditions Fail?

Q1: Why do classical Fischer indolization conditions (strong acid, >100 °C) result in black tar and low yields for my specific substrates? A: The classical mechanism requires the acid-catalyzed isomerization of a hydrazone to an ene-hydrazine, followed by a[3,3]-sigmatropic rearrangement. However, harsh thermal and acidic conditions often trigger competing decomposition pathways. If your substrate contains electron-donating groups, these substituents weaken the N–N bond in the Nα-protonated ene-hydrazine[1]. While this lowers the activation energy for the desired rearrangement, excessive stabilization leads to heterolytic N–N bond cleavage, causing the intermediate to dissociate into aniline derivatives and ketones rather than forming the indole[1].

Q2: I am trying to synthesize 3-amido indoles, but the reaction fails completely. What is the mechanistic cause? A: This is a documented limitation of the Fischer indole synthesis. Disubstitution with an amido and an alkyl group is highly detrimental to the Nα-protonated rearrangement[1]. Mechanistic studies show that while an N-acyl group increases the N–N bond strength slightly compared to an indolyl group, the bond dissociation enthalpy (BDE) remains critically low (e.g., ~8.9 kcal/mol compared to 31.0 kcal/mol for purely alkyl-substituted systems)[2]. This low BDE heavily favors the fragmentation of the ene-hydrazine over the required [3,3]-sigmatropic shift, resulting in poor yields[2].

Q3: My substrate contains sensitive functional groups (e.g., N-Boc, N-Cbz, azides). How can I avoid deprotection during cyclization? A: Strong acids (like PPA, H₂SO₄, or hot AcOH) will readily cleave Boc and Cbz protecting groups or degrade azides. To preserve these groups, you must transition to "melt" conditions or photoredox catalysis. For example, an L-(+)-tartaric acid–dimethylurea (TA:DMU) melt acts as both a mild acidic catalyst and solvent at just 70 °C, leaving sensitive groups completely intact[3].

Pathway Analysis: Rearrangement vs. Cleavage

Understanding the bifurcation point of the reaction mechanism is essential for selecting the correct alternative conditions.

Mechanism Hydrazone Aryl Hydrazone EneHyd Ene-Hydrazine Hydrazone->EneHyd Acid Protonated Nα-Protonated Ene-Hydrazine EneHyd->Protonated H+ Sigma [3,3]-Sigmatropic Rearrangement Protonated->Sigma Mild Conditions Cleavage Heterolytic N-N Cleavage Protonated->Cleavage EDG / Harsh Heat (Low BDE) Indole Target Indole (High Yield) Sigma->Indole Decomp Aniline Byproducts (Reaction Failure) Cleavage->Decomp

Competing pathways: [3,3]-sigmatropic rearrangement vs. heterolytic N-N bond cleavage.

Modern Alternative Methodologies for Mild Conditions

When classical methods fail, modern synthetic alternatives provide robust solutions. The table below summarizes quantitative data and parameters for selecting an alternative methodology.

MethodologyCatalyst / ReagentsTemp (°C)Avg. YieldKey Advantages & Causality
Photoredox Catalysis Ru(bpy)₃Cl₂·6H₂O, BrCCl₃, i-PrOH30 °C70–83%Circumvents thermal degradation entirely. Operates via an oxidative quenching cycle, preventing acid-mediated N-N cleavage[4].
Low Melting Mixtures (LMM) L-(+)-TA:DMU Melt70 °C85–95%Melt acts as both solvent and mild catalyst. Perfectly tolerates acid-sensitive N-Boc, N-Cbz, and azide groups[3].
Continuous Flow DMSO/AcOH/H₂O (2:1:1)110 °CUp to 92%20-minute residence time prevents over-reaction and tar formation. Highly scalable without amplification effects[5].
Buchwald Pd-Coupling Pd(OAc)₂, BINAP or Xantphos120 °CVariableAvoids unstable, toxic arylhydrazines by utilizing stable benzophenone hydrazones, followed by one-pot hydrolysis/cyclization[6][7].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Mild Photoredox Fischer Indole Synthesis

Best for: Highly thermally sensitive substrates where even mild heating causes decomposition.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl hydrazine derivative (1.0 mmol) and the corresponding ketone (1.2 mmol).

  • Catalyst Addition: Add the photocatalyst Ru(bpy)₃Cl₂·6H₂O (2 mol%)[4].

  • Solvent & Oxidant: Dissolve the mixture in anhydrous isopropanol (i-PrOH, 5.0 mL). Add bromotrichloromethane (BrCCl₃, 1.5 equiv) as the oxidant[4].

  • Degassing: Sparge the solution with dry Argon for 10 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Seal the vial and irradiate with blue LEDs (approx. 450 nm) at 30 °C for 4 hours[4].

  • Validation Check: Monitor by TLC or LC-MS. The absence of the hydrazine starting material and the appearance of a highly fluorescent spot (under 254/365 nm UV) indicates successful cyclization.

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: L-(+)-Tartaric Acid:Dimethylurea (TA:DMU) Melt Synthesis

Best for: Substrates containing N-Boc, N-Cbz, or azide protecting groups.

  • Melt Preparation: In a round-bottom flask, combine L-(+)-tartaric acid (TA) and dimethylurea (DMU) in a 3:7 molar ratio. Heat gently to 70 °C until a clear, homogenous melt forms (approx. 1.5 g of melt per mmol of substrate)[3].

  • Reaction Initiation: To the stirring melt at 70 °C, add phenylhydrazine hydrochloride (1.0 mmol) and the ketone/aldehyde (1.0 mmol)[3].

  • Incubation: Stir the mixture at 70 °C. The reaction is typically complete within 1–3 hours. Causality note: The melt's hydrogen-bond network provides sufficient Brønsted acidity to drive the enamine formation without cleaving acid-sensitive groups.

  • Validation Check: The reaction mixture will often change color (e.g., deep yellow to orange) as the indole forms.

  • Workup & Recycling: Cool the mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). The aqueous layer containing the TA:DMU melt can be evaporated under vacuum and recycled for subsequent runs without loss of catalytic activity[3].

References

  • Fischer Indole Synthesis in Low Melting Mixtures Organic Letters - ACS Publications[Link]

  • Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions ResearchGate[Link]

  • A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis Organic Chemistry Portal[Link]

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis Journal of the American Chemical Society - ACS Publications[Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society / PubMed Central (NIH)[Link] &[Link]

Sources

Troubleshooting

Diagnostic Matrix: Common Side Products in Tricyclic Piperidine Synthesis

Welcome to the Process Chemistry Support Center . One-pot cascade syntheses of tricyclic piperidines are highly efficient but prone to complex side-product profiles due to competing mechanistic pathways (e.g., aza-Cope r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . One-pot cascade syntheses of tricyclic piperidines are highly efficient but prone to complex side-product profiles due to competing mechanistic pathways (e.g., aza-Cope rearrangements, over-reduction, or incomplete cyclization). As a Senior Application Scientist, I have designed this portal to provide evidence-based troubleshooting strategies, causality analyses, and validated protocols to help you optimize your reaction selectivity and maximize yields.

Before diving into specific troubleshooting workflows, consult this quantitative summary of common side products, their root causes, and optimized solutions based on recent literature.

Reaction TypeTarget ScaffoldMajor Side Product / IssueCausalityOptimized SolutionYield / ee
Microwave Aza-Prins Cyclization Tricyclic PiperidineAza-Cope Rearrangement IsomerThermal activation at 140 °C outcompetes the Prins pathway.Lower temp to 120 °C; increase chloroacetic acid to 10 eq.83% yield (0% side product)
Asymmetric Pyridinium Hydrogenation Fused HexahydropyridoindoleOver-reduction & Low EnantioselectivityPoor facial shielding by standard phosphine ligands.Use Ir-catalyst with MeO-BoQPhos ligand (5 mol% I₂).99:1 er after cyclization
Pd-Catalyzed Cascade Tricyclic Guanidine PolyheterocycleIncomplete Lactamization ([3+2] adducts)Slow nucleophilic cyclization kinetics.Optimize Pd loading and ensure strictly anhydrous conditions.High conversion

Deep-Dive Troubleshooting & FAQs

Q1: I am performing a microwave-assisted aza-Prins cyclization to form a tricyclic piperidine, but LC-MS indicates a major isomeric side product. How do I suppress this?

Causality: The formation of an isomeric side product during the acid-promoted reaction of methyl-(2-formylphenyl)carbamate and 3-buten-1-amine is typically driven by a competing1 of the N-acyliminium ion intermediate[1]. High temperatures (e.g., 140 °C) provide the thermal activation energy required for the [3,3]-sigmatropic rearrangement to outcompete the desired aza-Prins cyclization.

Solution & Self-Validating Protocol: Lower the reaction temperature to kinetically favor the aza-Prins pathway, and compensate for the kinetic drop by increasing the concentration of the acidic promoter. This protocol is self-validating: the complete absence of the isomeric mass in the crude LC-MS directly confirms that the kinetic control successfully bypassed the thermal threshold of the aza-Cope rearrangement.

  • In a microwave-safe vial, combine methyl-(2-formylphenyl)carbamate (1.0 equiv) and 3-buten-1-amine hydrochloride (1.0 equiv)[1].

  • Suspend the reactants in anhydrous toluene.

  • Add 10.0 equivalents of chloroacetic acid . Critical Step: Do not use weaker acids (e.g., acetic acid) or lower equivalents (e.g., 2.5 eq), as this alters the reaction kinetics favorably toward side-product formation[1].

  • Seal the vial and subject the mixture to microwave irradiation at 120 °C for exactly 40 minutes [1].

  • Quench the reaction mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purify via flash chromatography to isolate the tricyclic piperidine (expected yield ~83%) completely devoid of aza-Cope impurities[1].

Q2: During the asymmetric reduction of pyridinium salts to access fused tricyclic piperidine pharmacophores, I am observing poor enantiomeric ratios (er) and over-reduced achiral by-products. What is the optimal catalytic system?

Causality: The reduction of 2-alkyl N-benzylpyridinium salts is challenging because the enamine intermediates can undergo unselective background hydrogenation or dissociate from the chiral catalyst prior to the enantio-determining step. Standard phosphine ligands often fail to provide sufficient steric shielding around the metal center[2].

Solution & Self-Validating Protocol: Utilize an2, specifically MeO-BoQPhos[2]. The methoxy groups on both the phenyl and pyridyl rings of the ligand create a restrictive chiral pocket that dictates the facial selectivity of hydride transfer. This protocol is self-validating because chiral HPLC analysis of the intermediate piperidine will explicitly show the enantiomeric ratio (target >90:10 er), confirming the efficacy of the chiral pocket before you commit to the final tricyclic ring closure.

  • Charge an autoclave with 2-alkyl N-benzylpyridinium bromide salt (1.0 equiv).

  • In a separate vial, pre-mix 1 mol % [Ir(COD)Cl]₂ and the chiral P,N-ligand MeO-BoQPhos[3].

  • Add 5 mol % I₂ (maintaining an I₂/Ir ratio of 2.5:1) to generate the active catalytic species[2].

  • Transfer the catalyst mixture to the autoclave using a 9:1 mixture of THF/MeOH as the solvent[2].

  • Pressurize the reactor with H₂ gas to 450 psi[2].

  • Stir the reaction at 30 °C until complete conversion is observed via HPLC (typically monitored at 220 nm)[2].

  • Proceed with the subsequent cyclization step to yield the enantiomerically pure tricyclic piperidine core (up to 99:1 er)[3].

Q3: My Pd-catalyzed azide-isocyanide cascade to form tricyclic guanidine-containing polyheterocycles is stalling, leading to uncyclized impurities. How can I drive the reaction to completion?

Causality: This highly condensed4 relies on a strict cascade sequence: cross-coupling → nucleophilic cyclization → lactamization[4]. If the nucleophilic cyclization is kinetically slow, the intermediate azido-bearing [3+2] carbodiimide adducts can accumulate and hydrolyze.

Solution: Ensure strictly anhydrous conditions to prevent hydrolysis of the intermediate ketenimines. Optimize the Palladium loading to facilitate the final lactamization step, which acts as the thermodynamic sink pulling the entire cascade forward[4].

Mechanistic and Workflow Visualizations

Pathway Start Starting Materials (Carbamate + Amine HCl) Imine N-Acyliminium Ion Intermediate Start->Imine Acid Catalyst Microwave Prins Aza-Prins Cyclization (Desired Pathway) Imine->Prins 120°C, 10 eq Acid Cope Aza-Cope Rearrangement (Undesired Pathway) Imine->Cope 140°C, 2.5 eq Acid Product Tricyclic Piperidine (High Yield, No Side Product) Prins->Product SideProduct Rearranged By-product (Impurity) Cope->SideProduct

Reaction pathway bifurcation: Aza-Prins cyclization vs. thermal Aza-Cope rearrangement.

Workflow Detect Detect Impurities via LC-MS Isomeric Isomeric Mass? (e.g., Aza-Cope) Detect->Isomeric OverRed Over-reduction / Loss of ee? Detect->OverRed Temp Decrease Temp (140°C -> 120°C) Increase Acid Equivalents Isomeric->Temp Yes Ligand Switch to MeO-BoQPhos Ligand Optimize H2 Pressure OverRed->Ligand Yes

Troubleshooting logic tree for identifying and resolving cascade synthesis side products.

References

  • Source: diva-portal.
  • Source: nih.
  • Source: figshare.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 3-(Piperidin-4-yl)-1H-indole Hydrochloride Bioassay Results in Antimalarial Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous bioassay data. This guide provides an in-depth, technica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous bioassay data. This guide provides an in-depth, technical comparison of bioassay results for a derivative of the 3-(Piperidin-4-yl)-1H-indole scaffold, a promising chemotype in antimalarial drug discovery. We will delve into the validation of a whole-cell phenotypic screen against Plasmodium falciparum, comparing our lead compound to established antimalarial agents. This guide is structured to not only present data but to illuminate the scientific rationale behind the experimental design and validation processes, ensuring the trustworthiness and reliability of the results.

The 3-(Piperidin-4-yl)-1H-indole core has been identified as a valuable starting point for the development of novel therapeutic agents due to its synthetic tractability and presence in various biologically active compounds.[1][2][3] Notably, derivatives of this scaffold have demonstrated significant activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This guide will use a hypothetical derivative, hereafter referred to as IND-001 , to illustrate the bioassay validation process.

The Crucial Role of Whole-Cell Phenotypic Screening

In the context of antimalarial drug discovery, whole-cell phenotypic screening offers a physiologically relevant approach to identify compounds that inhibit parasite growth. Unlike target-based screening, which focuses on a single molecular target, whole-cell assays assess the compound's effect on the parasite within its host erythrocyte, capturing a broader range of potential mechanisms of action.

The SYBR Green I-based fluorescence assay is a widely adopted method for high-throughput screening of antimalarial compounds.[4] This assay leverages the principle that SYBR Green I, a fluorescent dye, intercalates with DNA, and its fluorescence is significantly enhanced upon binding. In the context of a P. falciparum culture, the amount of fluorescence is directly proportional to the amount of parasitic DNA, thus serving as a robust indicator of parasite proliferation.

Comparative Bioassay: IND-001 vs. Standard Antimalarials

To validate the bioassay results of IND-001, a direct comparison with well-characterized antimalarial drugs is essential. For this guide, we will compare the in vitro activity of IND-001 against two standard antimalarials: Chloroquine (CQ), a historically significant and widely used antimalarial, and Artemisinin (ART), a component of modern combination therapies. The use of both a chloroquine-sensitive (3D7) and a chloroquine-resistant (Dd2) strain of P. falciparum is critical for assessing the potential for cross-resistance.[4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in the SYBR Green I-based whole-cell phenotypic assay.

Caption: High-level workflow for the SYBR Green I-based antimalarial assay.

Detailed Protocol:

  • Parasite Culture: Asynchronous cultures of P. falciparum strains 3D7 and Dd2 are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Plating: Test compounds (IND-001, Chloroquine, Artemisinin) are serially diluted in assay plates. A solvent control (e.g., DMSO) and a no-drug control are included.

  • Incubation: Synchronized ring-stage parasites are added to the assay plates and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This disrupts the erythrocytes and parasites, releasing the parasitic DNA for staining.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader.

  • Data Analysis: The fluorescence readings are normalized to the controls, and the 50% inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Validation of Bioassay Results: Adhering to Scientific Integrity

The trustworthiness of bioassay results hinges on a robust validation process. We will adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance (ICH M10) to ensure the integrity of our findings.[5][6] The key validation parameters are:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Data Presentation and Interpretation

The following table summarizes the hypothetical bioassay results for IND-001 and the standard antimalarials.

CompoundIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. Dd2 (CQ-resistant)Resistance Index (RI) (Dd2 IC50 / 3D7 IC50)Cytotoxicity (CC50, nM) vs. HepG2 cellsSelectivity Index (SI) (CC50 / 3D7 IC50)
IND-001 15251.7>10,000>667
Chloroquine1025025>20,000>2000
Artemisinin540.8>15,000>3000

Interpretation of Results:

  • Potency: IND-001 demonstrates potent antimalarial activity against the chloroquine-sensitive 3D7 strain, with an IC50 value in the low nanomolar range. Its potency is comparable to that of Chloroquine and slightly less than Artemisinin.

  • Resistance Profile: The Resistance Index (RI) for IND-001 is low (1.7), suggesting that its mechanism of action is likely different from that of Chloroquine and that it is effective against chloroquine-resistant parasites. In contrast, Chloroquine shows a high RI, as expected.

  • Selectivity: The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is the ratio of the cytotoxic concentration (CC50) in a human cell line (e.g., HepG2) to the parasitic inhibitory concentration (IC50). A higher SI is desirable, as it indicates greater selectivity for the parasite over host cells. IND-001 exhibits a favorable selectivity index (>667), indicating a low potential for cytotoxicity at its effective antimalarial concentrations.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of these results, the experimental design incorporates several self-validating elements:

  • Positive and Negative Controls: The inclusion of known active compounds (Chloroquine, Artemisinin) and an inactive solvent control on every plate validates the assay's ability to detect both inhibition and lack thereof.

  • Reproducibility: Experiments should be repeated on multiple days to assess inter-assay variability. The coefficient of variation (%CV) for the IC50 values should be within an acceptable range (typically <20%).

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the data.

Visualizing the Path Forward: From Hit to Lead

The validation of these initial bioassay results is a critical step in the drug discovery pipeline. The promising profile of IND-001 warrants further investigation.

DrugDiscovery Hit Hit Identification (IND-001) LeadGen Lead Generation Hit->LeadGen Validated Bioassay Results LeadOpt Lead Optimization LeadGen->LeadOpt Improved Potency & Selectivity Preclinical Preclinical Development LeadOpt->Preclinical Candidate Selection

Caption: Simplified drug discovery pipeline highlighting the role of validated bioassay data.

Conclusion

The validation of bioassay results for novel compounds like 3-(Piperidin-4-yl)-1H-indole hydrochloride derivatives is a multi-faceted process that demands scientific rigor and a deep understanding of the underlying biological system. By employing a well-validated assay such as the SYBR Green I whole-cell screen, and by systematically comparing the test compound against established standards, researchers can generate trustworthy and actionable data. The hypothetical case of IND-001 demonstrates a promising profile with potent antimalarial activity, a low resistance index, and a favorable selectivity index. This robust initial dataset, underpinned by a rigorous validation framework, provides the necessary confidence to advance this compound to the next stage of the drug discovery pipeline.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][5]

  • BioPharm International. (2002). Method Validation Guidelines. [Link]

  • Guedes, R., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. J Sci Med Central, 1-6. [Link][4]

  • Prudêncio, M., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 105, 140-148. [Link][1][2]

  • Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. [Link]

  • MDPI. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 27(3), 319. [Link][3]

Sources

Comparative

The 3-(Piperidin-4-yl)-1H-indole Scaffold: A Comprehensive SAR Comparison Guide for CNS and Antimalarial Drug Discovery

Introduction & Rationale The 3-(piperidin-4-yl)-1H-indole core is widely recognized as a "privileged pharmacophore" in modern medicinal chemistry. Structurally homologous to endogenous tryptamine, this scaffold serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 3-(piperidin-4-yl)-1H-indole core is widely recognized as a "privileged pharmacophore" in modern medicinal chemistry. Structurally homologous to endogenous tryptamine, this scaffold serves as a highly versatile foundation for developing high-affinity ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors[1]. Concurrently, phenotypic screening has identified this exact scaffold as a potent, novel chemotype against Plasmodium falciparum, offering a new mechanism of action devoid of cross-resistance with traditional antimalarials like chloroquine[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural modifications of the 3-(piperidin-4-yl)-1H-indole core. By analyzing the Structure-Activity Relationship (SAR), we will evaluate how specific functional group alternatives dictate target selectivity, binding affinity, and phenotypic efficacy.

Structure-Activity Relationship (SAR) Comparison

The pharmacological destiny of a 3-(piperidin-4-yl)-1H-indole derivative is dictated by three primary structural modification zones: the piperidine nitrogen, the indole ring system, and the saturation state of the piperidine ring.

Alternative 1: Piperidine Nitrogen (Unsubstituted vs. Alkylated/Arylated)
  • Antimalarial Efficacy (Unsubstituted Preference): SAR studies reveal that for antimalarial activity, the 3-piperidin-4-yl-1H-indole core is highly intolerant to most bulky N-piperidinyl modifications[2]. Large N-substitutions drastically reduce anti-parasitic activity. However, specific functionalization, such as in (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, yields lead-like properties (cLogP = 2.42) with an EC50​ of ~3 μM against resistant P. falciparum strains[2].

  • CNS Receptor Affinity (Alkylated Preference): Conversely, for CNS targets, N-substitution is often a prerequisite for high affinity. N-benzyl substitution (e.g., 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) acts as a critical basic anchor, establishing a salt bridge with the conserved Asp3.32 residue within the transmembrane binding pocket of dopamine D2 and 5-HT receptors[3].

Alternative 2: Indole Ring Substitutions (5-Position vs. 2,6-Positions)
  • 5-Position (Methoxy/Ethoxy): The introduction of an electron-donating group at the 5-position (e.g., 5-methoxy or 5-ethoxy) significantly enhances affinity for 5-HT1A, 5-HT7, and D2 receptors. For example, the 5-ethoxy derivative D2AAK1_3 demonstrated a Ki​ of 151 nM for the D2 receptor, acting as a multi-target ligand[1].

  • 6-Position (Fluoro) & 2-Position (Phenyl): Halogenation at the 6-position combined with a 2-phenyl substitution shifts the pharmacological profile toward potent 5-HT2A receptor antagonism. The compound 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole exhibits exceptional sub-nanomolar affinity ( Ki​ = 0.06 nM) for the human 5-HT2A receptor[4]. The highly stable carbon-fluorine bond also blocks metabolic oxidation at that position, thereby increasing the compound's half-life and bioavailability[5].

Alternative 3: Ring Saturation (Piperidine vs. 1,2,3,6-Tetrahydropyridine)
  • SAR analysis indicates that a fully hydrogenated piperidine ring exhibits superior binding to the 5-HT1A receptor compared to its unsaturated counterpart[6]. The 1,2,3,6-tetrahydropyridine moiety, while useful for D2 or 5-HT6 targeting[7], restricts the conformational flexibility required for optimal accommodation within the 5-HT1A binding pocket[6].

Quantitative Data Presentation

The following table summarizes the comparative performance of key 3-(piperidin-4-yl)-1H-indole derivatives across different biological targets, highlighting how structural alternatives drive potency.

Compound DerivativePrimary ModificationTargetAssay TypePotency ( Ki​ or EC50​ )Mechanism / Utility
Compound 10d (2.29) N-(pyridin-3-yl)methanoneP. falciparumPhenotypic EC50​ ~ 3.0 μMAntimalarial lead[2]
D2AAK1_3 N-benzyl, 5-ethoxy, THP ringDopamine D2Radioligand Ki​ = 151 nMAntipsychotic scaffold[1]
Fluorinated Analog 6-fluoro, 2-phenyl, 4-fluoroh5-HT2ARadioligand Ki​ = 0.06 nM5-HT2A Antagonist[4]
Compound 4c Pyrrolidine-2,5-dione at C35-HT1ARadioligand Ki​ = 2.3 nMAntidepressant scaffold[6]

Logical Workflows & Visualizations

To conceptualize the pharmacological impact and optimization pathways of these derivatives, refer to the following logical models.

G Antagonist 2-Phenyl-3-(piperidin-4-yl)-1H-indole (Antagonist) Receptor 5-HT2A Receptor Antagonist->Receptor Inhibits Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: 5-HT2A receptor Gq signaling pathway modulated by 3-(piperidin-4-yl)-1H-indole antagonists.

SAR Core 3-(Piperidin-4-yl)-1H-indole Core Scaffold N_Sub Piperidine N-Substitution Core->N_Sub Indole_Sub Indole Ring Substitution Core->Indole_Sub Sat Ring Saturation Core->Sat Unsub Unsubstituted N-H (Tolerated for Malaria) N_Sub->Unsub Benzyl N-Benzyl / Alkyl (CNS GPCR Anchor) N_Sub->Benzyl Pos5 5-Methoxy / Ethoxy (Enhances 5-HT1A/7 & D2) Indole_Sub->Pos5 Pos2_6 2-Phenyl + 6-Fluoro (Drives 5-HT2A Antagonism) Indole_Sub->Pos2_6 Pip Fully Hydrogenated (Favors 5-HT1A) Sat->Pip THP 1,2,3,6-Tetrahydropyridine (Favors D2/5-HT6) Sat->THP

Caption: SAR decision tree illustrating structural modifications dictating target selectivity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail not just what to do, but why each step is critical for validating the pharmacological profile of these derivatives.

Protocol A: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol isolates the specific binding affinity of 6-fluoro/2-phenyl indole derivatives to the h5-HT2A receptor[4].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, while ice-cold temperatures prevent proteolytic degradation of the GPCRs during lysis.

  • Assay Buffer Formulation: Supplement the Tris-HCl buffer with 0.1% ascorbic acid and 4 mM CaCl2​ .

    • Causality: Ascorbic acid acts as an antioxidant, preventing the spontaneous oxidation of the electron-rich indole ring during the incubation period. Calcium is required for optimal G-protein coupling stability.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] ketanserin (a selective 5-HT2A antagonist) and varying concentrations of the test indole derivative ( 10−11 to 10−5 M) for 60 minutes at 37°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: Indole derivatives are highly lipophilic and tend to stick to standard filter matrices. PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding and ensuring the radioactive counts accurately reflect receptor-bound ligand.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Phenotypic Whole-Cell Assay for Antimalarial Activity (SYBR Green I)

This protocol evaluates the anti-parasitic efficacy of unsubstituted N-piperidinyl derivatives against P. falciparum[2].

  • Parasite Culture Synchronization: Culture P. falciparum (e.g., W2 resistant strain) in human erythrocytes and synchronize to the ring stage using 5% D-sorbitol.

    • Causality: Synchronization ensures uniform drug exposure across the intraerythrocytic cycle, preventing skewed EC50​ data caused by stage-specific drug resistance.

  • Compound Incubation: Seed parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add test compounds serially diluted in complete RPMI 1640 medium. Incubate for 72 hours at 37°C under a defined gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Fluorescent Staining: Lyse the erythrocytes using a buffer containing saponin and Triton X-100, and stain with SYBR Green I dye.

    • Causality: Human erythrocytes lack a nucleus and therefore lack DNA. SYBR Green I strongly fluoresces only when intercalated into double-stranded DNA. Therefore, any fluorescent signal detected is directly proportional to the multiplying Plasmodium parasite's DNA, providing a highly specific, background-free readout for parasite viability.

  • Data Analysis: Measure fluorescence (Ex: 485 nm, Em: 530 nm) and plot dose-response curves to calculate the EC50​ values.

References

  • Paulo, M. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry. 2

  • BenchChem Technical Support Team. (2026). 2-Phenyl-3-(piperidin-4-YL)-1H-indole in Cell-Based Assays. BenchChem. 8

  • BenchChem Technical Support Team. (2026). 6-fluoro-3-(piperidin-4-yl)-1H-indole. BenchChem. 5

  • Kaczor, A. A., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. MDPI. 3

  • Staroń, J., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. ResearchGate. 6

  • Satała, G., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC - NIH. 7

Sources

Comparative

Validating In Vitro Bioassays for 2,3,7,8-TCDD Equivalents: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of Dioxin Detection Polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (dl-PCBs) represent some of the most persistent and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Dioxin Detection

Polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (dl-PCBs) represent some of the most persistent and toxic environmental contaminants known. Because their toxicity is strictly tied to their structural conformation—specifically their ability to bind to the Aryl hydrocarbon Receptor (AhR)—quantifying their exact threat level is analytically complex.

While High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) remains the regulatory gold standard for congener-specific quantification, it is bottlenecked by high costs, extensive sample preparation, and low throughput. For researchers and drug development professionals requiring rapid, scalable screening, in vitro bioassays such as the Chemical-Activated LUciferase gene eXpression (CALUX) assay have emerged as powerful alternatives. This guide objectively compares the performance of these bioassays against HRGC/HRMS and provides a self-validating protocol for determining 2,3,7,8-TCDD toxic equivalents (TEQs).

The Mechanistic Foundation: AhR Activation

To understand the efficacy of in vitro bioassays, one must first understand the biological causality they exploit. Dioxin-like compounds exert their toxicity via a highly conserved cellular pathway. The CALUX bioassay utilizes recombinant mouse hepatoma cell lines (e.g., H1L6.1c3) that have been stably transfected with a luciferase reporter gene under the control of Dioxin Response Elements (DREs)[EPA Method 4435][1].

When an extract containing 2,3,7,8-TCDD or its equivalents enters the cell, it binds the cytosolic AhR. This complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to the DREs, triggering the transcription of the luciferase gene. The resulting light emission is directly proportional to the total dioxin-like biological activity in the sample.

AhR_Pathway TCDD 2,3,7,8-TCDD (Ligand) AhR Cytosolic AhR Complex TCDD->AhR Binds Nucleus Nucleus Translocation & ARNT Dimerization AhR->Nucleus Translocates DRE Dioxin Response Elements (DRE) Nucleus->DRE Binds DNA Luciferase Luciferase Gene Expression DRE->Luciferase Transcription Light Light Emission (Quantifiable) Luciferase->Light Translation

AhR-mediated signaling pathway for 2,3,7,8-TCDD detection via luciferase induction.

Objective Performance Comparison: CALUX vs. HRGC/HRMS

While HRGC/HRMS identifies and quantifies individual chemical congeners to calculate a theoretical Toxic Equivalent (WHO-TEQ), the DR-CALUX bioassay measures the actual combined biological response of the mixture, yielding a Bioanalytical Equivalent (BEQ) or CALUX-TEQ.

Extensive validation studies on environmental matrices demonstrate a strong linear correlation between the two methodologies. For example, surveillance of soil samples revealed an adjusted R² of 0.857 to 0.893 between HRGC/HRMS WHO-TEQs and DR-CALUX TEQs[Taiwanese Soils Study][2]. Furthermore, CALUX assays demonstrate a 0% false-negative rate at standard regulatory limits (e.g., 1 pg-TEQ/L in water)[Water-Quality Monitoring][3].

Quantitative Data Comparison
ParameterHRGC/HRMS (Gold Standard)DR-CALUX / CALUX BioassayPractical Implication
Analytical Target Individual chemical congenersTotal AhR receptor activationCALUX accounts for synergistic/antagonistic mixture effects.
Limit of Detection ~0.1 pg/g~0.5 - 1.0 pg/gHRMS is superior for ultra-trace profiling; CALUX is sufficient for regulatory screening[4].
Turnaround Time 1 to 2 weeks3 to 5 daysBioassays enable rapid decision-making in active remediation or drug screening[5].
Cost per Sample $800 - $1,200$150 - $300Bioassays allow for high-density spatial sampling on a fixed budget.
Correlation (R²) N/A (Baseline)0.85 - 0.89 (relative to HRMS)High reliability of bioassays for primary screening[2].
False Negative Rate N/A (Baseline)0% at regulatory action limitsCALUX is a highly conservative, safe primary screening tool[3].

Experimental Validation Protocol: Building a Self-Validating System

To ensure trustworthiness and reproducibility, the implementation of an in vitro bioassay must be designed as a self-validating system. The following protocol outlines the critical steps and the mechanistic causality behind each choice, ensuring that biological variability does not compromise quantitative accuracy.

Workflow Sample 1. Sample Preparation (Extraction & Acid Clean-up) Plating 2. Cell Seeding (Recombinant Hepatoma Cells) Sample->Plating Dosing 3. Dosing (Sample + TCDD Standard Curve) Plating->Dosing Incubation 4. Incubation (20-24 Hours at 37°C) Dosing->Incubation Lysis 5. Cell Lysis & Luciferin Addition Incubation->Lysis Measurement 6. Luminescence Measurement (Hill Equation Analysis) Lysis->Measurement

Step-by-step self-validating experimental workflow for the CALUX bioassay.

Step 1: Matrix Extraction & Acid-Silica Clean-up
  • Procedure: Extract the sample using a toluene/methanol mixture. Pass the raw extract through a multi-layer silica gel column impregnated with concentrated sulfuric acid, followed by a celite column.

  • Causality: Environmental and biological matrices contain numerous non-target AhR agonists, most notably polycyclic aromatic hydrocarbons (PAHs). Because the bioassay measures total receptor activation, failing to remove these compounds results in false positives. The sulfuric acid aggressively oxidizes and destroys labile PAHs while preserving the highly stable, halogenated 2,3,7,8-TCDD equivalents, effectively isolating the true dioxin signal[2].

Step 2: Cell Seeding
  • Procedure: Seed H1L6.1c3 or H1L7.5c1 recombinant mouse hepatoma cells into 96-well culture plates and allow them to reach 80-100% confluency.

  • Causality: These specific cell lines are engineered for extreme sensitivity to AhR ligands. Achieving a uniform monolayer prior to dosing is critical; uneven cell density leads to erratic baseline luminescence, destroying the assay's precision.

Step 3: Dosing and the Internal Standard Curve (The Self-Validating Mechanism)
  • Procedure: Apply sample extracts to the wells. Crucially, a full 2,3,7,8-TCDD standard dilution series (e.g., 0.1 to 1000 pM) must be dosed onto every single plate alongside the unknown samples.

  • Causality: Biological systems are inherently subject to day-to-day and passage-to-passage variability. By running a standard curve on every plate, the assay becomes self-validating. The luminescence of unknown samples is normalized against the specific cellular response of that exact batch of cells on that exact day, entirely negating external variables and edge effects[EPA Method 4435][1].

Step 4: Incubation
  • Procedure: Incubate the dosed plates for 20 to 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Gene transcription and subsequent luciferase protein translation require time. The 20-24 hour window is experimentally proven to capture the peak steady-state concentration of the reporter protein before cell viability begins to decline from solvent (e.g., DMSO) toxicity.

Step 5: Lysis & Luminescence Measurement
  • Procedure: Remove the media, wash the cells, and apply a lysis buffer. Inject luciferin substrate and ATP, then immediately measure the Relative Light Units (RLUs) using a microplate luminometer.

  • Causality: Cell lysis releases the intracellular luciferase into the buffer. The enzyme catalyzes the oxidation of luciferin in the presence of ATP, emitting photons. The total photon count is directly proportional to the initial AhR activation level.

Step 6: Data Extrapolation via the Hill Equation
  • Procedure: Plot the RLUs of the TCDD standard curve against concentration and fit the data using a 4-parameter Hill Equation. Calculate the TEQ of the unknown samples by interpolating their RLUs against this curve.

  • Causality: Receptor-ligand binding kinetics do not follow a linear path; they follow a sigmoidal dose-response curve. The 4-parameter Hill Equation accurately models this biological reality, ensuring precise quantification, particularly around the EC50 (the steepest, most sensitive linear portion of the curve)[1].

Conclusion

While HRGC/HRMS remains the definitive analytical tool for congener-specific profiling, in vitro bioassays like CALUX provide an indispensable, high-throughput screening mechanism. By leveraging the biological causality of the AhR pathway and enforcing strict, self-validating experimental controls (such as rigorous acid clean-up and per-plate standard curves), researchers can achieve highly reliable 2,3,7,8-TCDD equivalent quantifications at a fraction of the time and cost.

References

  • US EPA. "SW-846 Test Method 4435: Screening For Dioxin-Like Chemical Activity In Soils And Sediments Using The Calux Bioassay And Toxic Equivalents (TEQs) Determinations." epa.gov.[Link]

  • Sato, M., et al. "Water-quality monitoring technique for dioxins during dredging using on-site solid phase extraction with graphitic carbon and analysis with DR-CALUX." Taylor & Francis.[Link]

  • "Combination of a Fast Cleanup Procedure and a DR-CALUX® Bioassay for Dioxin Surveillance in Taiwanese Soils." PubMed Central (NIH).[Link]

  • "COMPARISON OF DR-CALUX TO HRGC/HRMS – TEQ MONITORING DURING KANECHLOR PCB DEGRADATION PROCESS USING METALLIC SODIUM DISPERSION." OSTI.GOV.[Link]

  • "Dioxin analysis in water by using a passive sampler and CALUX bioassay." PubMed (NIH).[Link]

Sources

Validation

Analytical method development and qualification for drug testing

As analytical scientists, we are frequently tasked with the impossible: finding a needle in a haystack, where the haystack is a highly concentrated Active Pharmaceutical Ingredient (API) and the needle is a trace-level g...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists, we are frequently tasked with the impossible: finding a needle in a haystack, where the haystack is a highly concentrated Active Pharmaceutical Ingredient (API) and the needle is a trace-level genotoxic impurity. The regulatory landscape, driven by the recent[1] and stringent [2], demands analytical methods that are not just sensitive, but unequivocally specific.

In this guide, we will objectively compare the performance of UHPLC-MS/MS (Triple Quadrupole) against Traditional HPLC-UV for the detection and quantification of genotoxic impurities (specifically N-nitrosodimethylamine, NDMA). We will explore the causality behind method development choices and establish a self-validating protocol that ensures absolute scientific integrity.

The Analytical Challenge: Why Traditional HPLC-UV Falls Short

For decades, HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) has been the workhorse of pharmaceutical quality control. However, when evaluating genotoxic impurities like nitrosamines, traditional HPLC-UV presents critical vulnerabilities[3]:

  • Lack of Chromophores: Nitrosamines lack strong UV-absorbing chromophores. To detect them, the UV detector must operate at low wavelengths (e.g., 210 nm), where nearly all organic molecules absorb light, leading to severe baseline noise.

  • Matrix Masking: At the trace levels required by the FDA (often <0.03 ppm), the massive concentration of the API matrix easily co-elutes and masks the impurity signal[4].

  • False Positives: UV detection relies solely on retention time for identification. Any co-eluting degradant will cause a false positive, leading to unnecessary batch rejections.

Conversely, UHPLC-MS/MS resolves these issues through orthogonal detection. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer filters ions based on their specific mass-to-charge (m/z) ratio, effectively rendering the API matrix "invisible" and allowing for absolute structural specificity[5].

Workflow Step1 1. Sample Preparation (API Dissolution & Isotope Spiking) Step2 2. Chromatographic Separation (UHPLC C18 Retention) Step1->Step2 Step3 3. Ionization & Detection (ESI+ Triple Quadrupole MS/MS) Step2->Step3 Step4 4. Data Qualification (Recovery & System Suitability) Step3->Step4

UHPLC-MS/MS experimental workflow for genotoxic impurity analysis.

Experimental Protocol: A Self-Validating UHPLC-MS/MS System

To ensure trustworthiness, the following protocol for NDMA quantification in Valsartan API is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard prior to any sample manipulation, the method automatically corrects for extraction losses and matrix-induced ion suppression.

Step 1: Sample and Standard Preparation
  • Procedure: Weigh 50 mg of Valsartan API and dissolve in 1.0 mL of 20% Methanol in water. Spike the sample with 10 ng/mL of NDMA-d6 (Internal Standard).

  • Causality of Design: 20% Methanol ensures complete dissolution of the API while maintaining compatibility with the highly aqueous initial mobile phase conditions. If the organic content is too high, the highly polar NDMA will experience "solvent breakthrough" and fail to focus on the head of the column, destroying peak shape. The NDMA-d6 spike guarantees that any matrix effect suppressing the ionization of NDMA will equally suppress NDMA-d6, keeping the quantitative ratio perfectly stable.

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Methanol) over 5 minutes.

  • Causality of Design: The sub-2-micron particles of the UHPLC column provide ultra-high efficiency, narrowing the peak width to enhance the signal-to-noise ratio. NDMA is highly polar and elutes early; the hydrophobic Valsartan API is strongly retained and elutes later. This temporal separation prevents the bulk API from entering the mass spectrometer at the same time as the impurity, preventing source saturation.

Step 3: Ionization and Detection (Triple Quadrupole MS/MS)
  • Procedure: Operate the MS in Electrospray Ionization (ESI) Positive mode. Monitor the MRM transitions: NDMA (m/z 75.1 → 43.1) and NDMA-d6 (m/z 81.1 → 46.1).

  • Causality of Design: MRM acts as a double mass filter. Even if an unknown API degradant co-elutes with NDMA, it is statistically impossible for it to share both the exact precursor mass (75.1) and the specific collision-induced fragmentation mass (43.1). This provides the absolute specificity that UV detection lacks.

Comparative Performance Data

The superiority of the UHPLC-MS/MS approach becomes evident when evaluating the quantitative metrics required for regulatory submission. Below is a direct comparison of the two platforms based on experimental validation data for NDMA.

Performance MetricTraditional HPLC-UVUHPLC-MS/MS (Triple Quad)Causality of Advantage
Detection Mechanism Absorbance (Chromophore dependent)Mass-to-Charge Ratio (MRM)MS/MS provides structural specificity, eliminating false positives from co-eluting matrix peaks[5].
Limit of Detection (LOD) ~500 ng/mL0.1 ng/mLMS/MS achieves 5000x greater sensitivity, crucial for meeting FDA acceptable intake limits[2].
Specificity Low (relies solely on retention time)Ultra-High (Precursor & Product Ion)Orthogonal detection in MS/MS ensures the massive API matrix does not mask the trace impurity signal.
Linear Range 2 - 3 orders of magnitude4 - 5 orders of magnitudeWider dynamic range in MS/MS allows for quantification of both trace impurities and minor degradation products in a single run.
Matrix Effect Mitigation NoneHigh (via Isotopic Internal Standards)NDMA-d6 internal standards in MS/MS correct for ion suppression, creating a self-validating quantitative assay.

Method Qualification Logic (ICH Q2(R2) Compliance)

The recently updated [6] emphasize a lifecycle approach to analytical procedure validation. A method is only as good as its ability to prove its own reliability.

Logic Q2 ICH Q2(R2) Validation Lifecycle Spec Specificity (No Matrix Interference) Q2->Spec Lin Linearity & Range (R² > 0.99) Q2->Lin Acc Accuracy (80-120% Recovery) Q2->Acc Sens Sensitivity (S/N > 10 for LOQ) Q2->Sens

Logical framework for analytical method qualification based on ICH Q2(R2).

When qualifying this method, we evaluate the following core parameters against strict acceptance criteria:

Validation ParameterICH Q2(R2) Acceptance CriteriaUHPLC-MS/MS PerformanceHPLC-UV Performance
Specificity No interference at retention timeAbsolute (MRM transition)Poor (Co-elution common)
LOQ (NDMA) Signal-to-Noise ≥ 10:10.5 ng/mL1500 ng/mL
Accuracy 80% - 120% Spike Recovery98.5% ± 2.1%75.0% ± 15.4%
Precision (RSD) ≤ 5.0% at LOQ3.2%12.8% (Fails Criteria)

Scientist's Insight: Notice the Accuracy and Precision failure in the HPLC-UV data. Because the UV detector cannot distinguish between the baseline noise generated by the API and the actual NDMA peak at low concentrations, the integration becomes erratic, leading to high Relative Standard Deviation (RSD). The UHPLC-MS/MS method easily passes ICH Q2(R2) criteria because the baseline remains completely flat until the specific mass transition of NDMA is detected.

Conclusion

For the analysis of trace genotoxic impurities, traditional HPLC-UV is no longer scientifically or regulatory defensible. The fundamental lack of sensitivity and specificity leads to a high risk of false negatives (endangering patient safety) or false positives (costing manufacturers millions in discarded batches). By adopting UHPLC-MS/MS and employing self-validating internal standard protocols, analytical laboratories can ensure full compliance with FDA and ICH Q2(R2) standards while maintaining absolute confidence in their data.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information (NCBI / PMC). URL:[Link]

  • Genotoxic Impurities: A Quantitative Approach. Taylor & Francis Online. URL:[Link]

Sources

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